4,16-Dibromo[2.2]paracyclophane
Description
Structure
3D Structure
Properties
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 4,16-Dibromo[2.2]paracyclophane
An In-Depth Technical Guide to the Synthesis and Characterization of 4,16-Dibromo[2.2]paracyclophane
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a pivotal intermediate in the fields of materials science and advanced organic synthesis. We will delve into the rationale behind its synthesis, detailed characterization methodologies, and its potential for further functionalization, grounding all claims in authoritative scientific literature.
Introduction: The Allure of a Strained System
[2.2]Paracyclophane (PCP) is a fascinating molecule composed of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1][2] This unique architecture imposes significant strain on the aromatic rings, bending them into a boat-like conformation and forcing them into close proximity. This transannular interaction leads to unusual electronic and chemical properties not observed in typical aromatic systems.[3][4]
When substituted, [2.2]paracyclophane loses its high symmetry and exhibits planar chirality, a feature that has made it a valuable scaffold in asymmetric catalysis and the development of chiroptical materials.[1][5][6] Among its many derivatives, This compound stands out as a particularly versatile building block. The two bromine atoms, positioned on opposite decks in a pseudo-para arrangement, serve as reactive handles for a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[7][8] This guide focuses on the robust synthesis and thorough characterization of this key compound.
Synthesis: Controlled Halogenation of a Strained Ring
The most direct route to this compound is the electrophilic aromatic substitution of the parent [2.2]paracyclophane. While seemingly straightforward, the strained nature of the PCP scaffold requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions.
Synthetic Rationale and Mechanistic Insight
The introduction of bromine atoms onto the PCP core is typically achieved through treatment with elemental bromine in the presence of a Lewis acid catalyst, such as iron powder, in an inert solvent like carbon tetrachloride.[3]
-
The Role of the Catalyst : The iron powder reacts with a small amount of bromine to form iron(III) bromide (FeBr₃) in situ. FeBr₃ is a potent Lewis acid that polarizes the Br-Br bond, making one bromine atom highly electrophilic and susceptible to attack by the electron-rich aromatic rings of the paracyclophane.
-
Regioselectivity : The substitution pattern is governed by the electronics and sterics of the PCP system. The pseudo-para positions (4 and 16) are generally favored, leading to the desired product. However, isomerization to the pseudo-ortho (4,12) or pseudo-meta isomers can occur, sometimes facilitated by thermal or microwave conditions.[9] The formation of a mixture of isomers is a common outcome, necessitating careful purification.[3]
-
Reaction Control : The reaction is typically run at moderate temperatures (40-50°C) to promote the reaction while minimizing the formation of polybrominated byproducts and potential degradation of the strained scaffold.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example synthesized from established literature procedures.[3]
-
Reaction Setup : To a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add [2.2]paracyclophane (10.4 g, 50 mmol) and carbon tetrachloride (200 mL). Add a catalytic amount of iron powder (0.1 g).
-
Bromine Addition : Dissolve bromine (16.0 g, 100 mmol) in carbon tetrachloride (50 mL) and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred paracyclophane suspension over 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring : After the addition is complete, heat the mixture to 40-50°C and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Cool the reaction mixture to room temperature. Quench the excess bromine by the careful addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears. Transfer the mixture to a separatory funnel, wash with water (2 x 100 mL), and then with brine (100 mL).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.
-
Purification : The crude product is typically a mixture of dibrominated isomers. The desired this compound can be isolated and purified by fractional recrystallization from ethanol or by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The unique strained structure of this compound gives rise to a distinctive spectroscopic fingerprint.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄Br₂ | [8][10] |
| Molecular Weight | 366.09 g/mol | [8][10] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 245-252 °C | [3][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for characterizing substituted paracyclophanes. The enforced proximity of the two aromatic decks leads to significant shielding effects, causing the aromatic protons to resonate at unusually high fields (low ppm values) compared to typical aromatic compounds.[12]
-
¹H NMR : The spectrum is complex due to the planar chirality and the resulting magnetic inequivalence of protons.
-
Aromatic Protons : Expect a series of multiplets in the range of δ 6.0-7.0 ppm. The protons ortho to the bromine atoms will be shifted downfield relative to the other aromatic protons.
-
Aliphatic Bridge Protons (CH₂) : The ethylene bridges give rise to complex multiplets typically found between δ 2.5-4.0 ppm. The geminal and vicinal couplings within these bridges are highly diagnostic.[12]
-
-
¹³C NMR :
-
Aromatic Carbons : Multiple signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the bromine atoms (C-Br) will appear around δ 130-135 ppm.
-
Aliphatic Carbons : The bridgehead carbons (CH₂) typically resonate around δ 30-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak : The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic cluster of peaks for the molecular ion (M⁺) due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
Isotopic Pattern : Expect to see three main peaks in the molecular ion region:
-
M⁺ : Corresponding to the molecule containing two ⁷⁹Br isotopes.
-
[M+2]⁺ : Corresponding to one ⁷⁹Br and one ⁸¹Br.
-
[M+4]⁺ : Corresponding to two ⁸¹Br isotopes.
-
The relative intensity of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.
-
X-ray Crystallography
For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction is the gold standard.[13] This technique provides precise information on:
-
Connectivity and Regiochemistry : Confirms the pseudo-para (4,16) substitution pattern.
-
Molecular Geometry : Quantifies the strain in the molecule, including the bending of the aromatic rings and the lengths of the ethylene bridges.
-
Interplanar Distance : Measures the precise distance between the two parallel-disposed benzene rings.
Obtaining single crystals suitable for X-ray analysis can be achieved by slow evaporation of a solvent such as ethyl acetate or by slow cooling of a saturated solution.[14]
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of the title compound.
Applications in Advanced Synthesis
The true value of this compound lies in its utility as a synthetic intermediate. The C-Br bonds are ideal precursors for a variety of transformations, enabling the construction of complex, three-dimensional molecular architectures.
-
Cross-Coupling Reactions : It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of aryl, alkynyl, and other organic fragments, leading to the creation of π-conjugated systems with unique through-space interactions.[7][9] These materials are of great interest for applications in molecular electronics and optoelectronics.[4][5]
-
Functional Group Transformation : The bromine atoms can be displaced or transformed into a wide range of other functional groups. For instance, lithiation followed by quenching with an electrophile can introduce carboxyl, formyl, or silyl groups.[3] Cyanation reactions can be used to produce dicyano derivatives, which are precursors to carboxylic acids and amines.[3][15]
-
Polymer Science : As a bifunctional monomer, it can be used in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs), where the rigid paracyclophane unit acts as a structural linker.[4][14]
Conclusion
This compound is more than a synthetic curiosity; it is a cornerstone building block for the rational design of advanced functional materials. Its synthesis, while requiring careful execution, is accessible through established electrophilic bromination methods. A multi-technique approach to characterization, combining NMR, MS, and ideally X-ray crystallography, is crucial for verifying the structure and purity of this highly strained and valuable compound. The dual reactive sites on its unique 3D scaffold ensure its continued importance in the development of novel materials with tailored electronic, optical, and chiral properties.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [2.2]Paracyclophane Materials – Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 96392-77-7: this compound [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. B25745.03 [thermofisher.com]
- 12. Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.bu.edu [people.bu.edu]
- 14. mdpi.com [mdpi.com]
- 15. The preparation of new functionalized [2.2]paracyclophane derivatives with N-containing functional groups [beilstein-journals.org]
An In-depth Technical Guide to 4,16-Dibromo[2.2]paracyclophane: Properties and Reactivity
Introduction: The Enduring Intrigue of a Strained Yet Versatile Scaffold
[2.2]Paracyclophane, a molecule featuring two benzene rings held in a strained, face-to-face arrangement by two ethylene bridges, has captivated chemists for decades. This unique three-dimensional structure imparts unusual physical and chemical properties, making it a valuable building block in materials science, supramolecular chemistry, and asymmetric catalysis. The introduction of substituents onto the aromatic decks further unlocks a vast chemical space, allowing for the fine-tuning of its electronic and steric characteristics.
This technical guide focuses on a key derivative: 4,16-Dibromo[2.2]paracyclophane . As a pseudo-para disubstituted isomer, the bromine atoms are located on opposite decks and are positioned para to the ethyl bridges. This specific substitution pattern makes it a crucial and versatile intermediate for the synthesis of a wide array of more complex, functionalized [2.2]paracyclophane-based materials. We will delve into its fundamental physical and chemical properties, explore its synthesis and reactivity, and provide insights into its application as a precursor in advanced organic synthesis.
Molecular Structure and Physical Properties
The defining feature of this compound is its rigid, strained structure. The two benzene rings are forced into a non-planar, boat-like conformation, and the ethylene bridges are eclipsed. This inherent strain significantly influences its physical properties.
A summary of the key physical and chemical identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄Br₂ | [1] |
| Molecular Weight | 366.09 g/mol | [1] |
| CAS Number | 96392-77-7 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 245.0-252.0 °C | |
| Solubility | Generally low in polar solvents, more soluble in chlorinated solvents like dichloromethane and chloroform. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound. The strained nature of the molecule gives rise to unique spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of [2.2]paracyclophanes are characteristically complex due to the shielding effects of the opposing aromatic ring. While detailed, assigned spectra for the 4,16-isomer are not explicitly published, data from related bromo-[2.2]paracyclophane derivatives can provide valuable insights. The aromatic protons typically appear at higher field (lower ppm) than in unstrained aromatic compounds. The ethylene bridge protons exhibit complex splitting patterns due to their diastereotopic nature.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic rings. The C-Br stretching frequency would also be present, typically in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Synthesis of this compound
The most common and direct route to this compound is through the electrophilic bromination of the parent [2.2]paracyclophane. The pseudo-para isomer is often the major product of this reaction due to steric and electronic factors.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.
Materials:
-
[2.2]Paracyclophane
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃) (catalyst)
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (solvent)
-
Chloroform (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve [2.2]paracyclophane in the chosen solvent (e.g., dichloromethane).
-
Add a catalytic amount of iron powder or iron(III) bromide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the stirred mixture. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of dibromo-isomers.
-
The 4,16-dibromo isomer, being the major and often least soluble product, can be isolated and purified by crystallization from a suitable solvent such as chloroform.[2]
Caption: Synthetic scheme for this compound.
Chemical Reactivity and Synthetic Applications
The two bromine atoms in this compound serve as versatile synthetic handles, enabling a wide range of chemical transformations. This makes it a cornerstone for the construction of more elaborate and functionalized [2.2]paracyclophane architectures.
Isomerization to 4,12-Dibromo[2.2]paracyclophane
One of the key chemical properties of this compound is its ability to isomerize to the pseudo-ortho 4,12-dibromo isomer. This transformation is typically achieved thermally, often with the aid of microwave irradiation to accelerate the process.[2] This isomerization is significant as the resulting C₂-symmetric 4,12-disubstituted [2.2]paracyclophanes are important precursors for chiral ligands and catalysts.[2]
The mechanism is believed to proceed through the homolytic cleavage of one of the ethylene bridges to form a diradical intermediate. Rotation around the remaining ethylene bridge, followed by intramolecular radical recombination, can lead to the formation of the thermodynamically equilibrated mixture of isomers.
Caption: Isomerization of 4,16- to 4,12-Dibromo[2.2]paracyclophane.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms of this compound are readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with organoboron reagents (boronic acids or esters). This is a widely used method to introduce aryl, heteroaryl, or vinyl substituents at the 4 and 16 positions.
-
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties by reacting with terminal alkynes. This is a key reaction for the synthesis of conjugated systems and materials with interesting electronic and optical properties.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with amines. It provides a direct route to amino-functionalized [2.2]paracyclophanes, which are valuable precursors for chiral ligands and catalysts.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol and specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Key cross-coupling reactions of this compound.
Lithiation and Subsequent Functionalization
Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to lithium-halogen exchange, forming the corresponding dilithio-[2.2]paracyclophane. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including carboxylic acids (by quenching with CO₂), silyl groups (by quenching with silyl chlorides), and many others.
Conclusion: A Gateway to Functional [2.2]Paracyclophane Systems
This compound stands as a pivotal molecule in the field of cyclophane chemistry. Its straightforward synthesis and the versatile reactivity of its bromine substituents make it an invaluable precursor for a diverse array of functionalized [2.2]paracyclophanes. The ability to undergo isomerization and participate in a multitude of cross-coupling reactions provides chemists with a powerful toolkit to design and construct novel molecules with tailored properties for applications in materials science, catalysis, and beyond. As research into functional materials continues to expand, the importance of well-characterized and reactive building blocks like this compound will undoubtedly continue to grow.
References
In-Depth Technical Guide: Solubility and Stability of 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,16-Dibromo[2.2]paracyclophane is a unique polycyclic aromatic hydrocarbon characterized by two para-substituted benzene rings linked by two ethylene bridges. This rigid, strained structure bestows upon it distinct chemical and physical properties that make it a valuable intermediate in organic synthesis and materials science. The presence of bromine atoms at the 4 and 16 positions provides reactive handles for further functionalization, enabling its use in the synthesis of novel ligands, chiral catalysts, and advanced materials. However, a thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and data.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄Br₂ | [1] |
| Molecular Weight | 366.09 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 245.0 - 252.0 °C | [2] |
| CAS Number | 96392-77-7 | [1] |
Solubility Profile
The solubility of this compound is dictated by its rigid and hydrophobic structure, leading to poor solubility in polar solvents. While comprehensive quantitative data is scarce in the literature, qualitative observations and the principle of "like dissolves like" provide a general understanding of its solubility in common organic solvents.
Qualitative Solubility:
Based on its nonpolar nature, this compound is expected to be more soluble in nonpolar and halogenated organic solvents. Its solubility is reported to be low in solvents like chloroform and dimethylformamide (DMF) at room temperature.
Experimental Protocol for Determining Quantitative Solubility (Isothermal Shake-Flask Method)
This protocol outlines a standardized procedure for the quantitative determination of the solubility of this compound in various organic solvents, adapted from OECD Guideline 105.[4][5]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexane, Acetone, Methanol, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop a validated HPLC method for the quantification of this compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the diluted samples and standards into the HPLC system.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. Express the solubility in g/L or mg/mL.
-
Logical Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Stability Profile
The stability of this compound is a critical factor for its storage and use in chemical reactions. Its stability can be influenced by temperature, light, and the presence of chemical reagents.
Thermal Stability and Isomerization
This compound can undergo thermal isomerization to the more thermodynamically stable 4,12-dibromo[2.2]paracyclophane. This rearrangement proceeds through the homolytic cleavage of one of the ethano bridges, forming a diradical intermediate that allows for the rotation of one of the aromatic rings.
Conditions for Thermal Isomerization:
-
Conventional Heating: Heating this compound in a high-boiling solvent such as triglyme at temperatures ranging from 200 to 230 °C can induce isomerization.[6]
-
Microwave Irradiation: A more rapid method involves microwave heating in DMF, which can significantly reduce the reaction time.[6]
Photochemical Stability
The [2.2]paracyclophane core is known to be photochemically active. While specific studies on the photochemical stability of this compound are limited, it is plausible that irradiation with UV light could also induce isomerization to the 4,12-isomer, similar to the thermal process. It is therefore recommended to store the compound in a light-protected environment.
Chemical Stability
The chemical stability of this compound in the presence of various reagents is crucial for its application in synthesis.
Acid Stability: The parent [2.2]paracyclophane is known to undergo rearrangement in the presence of very strong acids like triflic acid or perchloric acid. However, the electron-withdrawing nature of the bromine substituents in this compound is expected to decrease the electron density of the aromatic rings, making it less susceptible to acid-catalyzed rearrangement compared to the unsubstituted parent compound. It is likely to be stable in the presence of weaker acids.[7]
Base Stability: There is limited specific information on the stability of this compound under basic conditions. However, the C-Br bonds on the aromatic ring are generally stable to common bases. Strong bases at elevated temperatures could potentially lead to elimination or other side reactions, although this has not been extensively documented.
Stability towards Oxidizing and Reducing Agents:
-
Oxidizing Agents: The [2.2]paracyclophane scaffold is generally stable towards mild oxidizing agents. However, strong oxidizing conditions can lead to degradation of the aromatic rings.[7]
-
Reducing Agents: The aromatic rings of [2.2]paracyclophane can be reduced under Birch reduction conditions.[8] The C-Br bonds may also be susceptible to reduction by certain reducing agents, such as catalytic hydrogenation (H₂/Pd) or with strong hydride reagents.
Experimental Protocol for Chemical Stability Assessment
This protocol provides a framework for assessing the stability of this compound in the presence of various chemical reagents, based on ICH Q1A guidelines.[6][9][10][11]
Objective: To evaluate the degradation of this compound when exposed to acidic, basic, oxidative, and reductive conditions.
Materials:
-
This compound
-
A range of solvents (e.g., THF, DCM)
-
Acidic solutions (e.g., 1M HCl in methanol, 1M H₂SO₄ in methanol)
-
Basic solutions (e.g., 1M NaOH in methanol, triethylamine)
-
Oxidizing agents (e.g., 30% H₂O₂, m-CPBA)
-
Reducing agents (e.g., NaBH₄, H₂ with Pd/C)
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent.
-
In separate reaction vessels, mix the stock solution with the respective stressor (acid, base, oxidizing agent, or reducing agent).
-
Prepare control samples containing only the compound in the solvent.
-
-
Stress Conditions:
-
Incubate the samples under controlled conditions (e.g., room temperature, elevated temperature) for a specific duration.
-
For photochemical stability, expose a sample solution to a light source of a known wavelength and intensity.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from each reaction mixture.
-
Quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Use NMR spectroscopy to identify the structure of major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the degradation rate and identify the degradation pathways.
-
Logical Workflow for Stability Assessment
Caption: Workflow for chemical stability assessment.
Handling and Storage
Based on its known properties, the following handling and storage procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light to prevent potential photochemical reactions.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a valuable synthetic intermediate with a unique structural framework. Its low solubility in polar solvents necessitates the use of nonpolar or halogenated organic solvents for reactions and purification. The compound exhibits thermal and likely photochemical instability, leading to isomerization to the 4,12-dibromo isomer. While relatively stable to weaker acids, its stability in the presence of strong bases and various oxidizing and reducing agents requires further experimental investigation. The protocols outlined in this guide provide a systematic approach for researchers to determine the quantitative solubility and comprehensively assess the stability of this compound, ensuring its effective and safe use in the laboratory.
References
- 1. pure.au.dk [pure.au.dk]
- 2. epub.jku.at [epub.jku.at]
- 3. benchchem.com [benchchem.com]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. database.ich.org [database.ich.org]
- 7. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Enduring Legacy of Strained Aromatics: A Technical Guide to the Discovery and Synthesis of [2.2]Paracyclophanes
Abstract
[2.2]Paracyclophane, a molecule featuring two benzene rings held in a strained, face-to-face arrangement by two ethylene bridges, has captivated chemists since its discovery. This guide provides an in-depth technical exploration of the history and synthesis of this unique class of compounds. We will delve into the initial serendipitous discovery and the early, arduous synthetic routes that defined an era of chemical exploration. The narrative will then transition to the modern, more sophisticated methodologies that have enabled the synthesis of a diverse array of functionalized [2.2]paracyclophanes, unlocking their potential in materials science, asymmetric catalysis, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of the foundational chemistry of [2.2]paracyclophanes.
Introduction: The Allure of a "Bent and Battered" Benzene Ring
First isolated in 1949 by Brown and Farthing as a byproduct of the pyrolysis of p-xylene, [2.2]paracyclophane presented a fascinating structural anomaly.[1] The cofacial arrangement of two aromatic rings, forced into close proximity (approximately 3.09 Å between the decks), results in significant ring strain and distortion of the benzene rings from planarity. This "bent and battered" nature, as famously described by D. J. Cram, is not a mere curiosity but the very source of the molecule's unique chemical and physical properties.
The through-space electronic communication between the two π-systems leads to unusual spectroscopic characteristics and altered reactivity compared to typical aromatic compounds.[2][3] These properties have made [2.2]paracyclophanes attractive scaffolds for a wide range of applications, from the development of novel organic materials with unique photophysical properties to their use as chiral ligands in asymmetric catalysis.
This guide will provide a historical perspective on the synthetic challenges that were overcome to access this intriguing molecule and detail the evolution of synthetic strategies, from the classical to the contemporary.
The Dawn of Paracyclophane Chemistry: Early Synthetic Endeavors
The initial synthesis of [2.2]paracyclophane was a formidable challenge, pushing the boundaries of synthetic organic chemistry in the mid-20th century. The low yields and harsh reaction conditions of these early methods underscore the ingenuity and perseverance of the pioneering chemists in this field.
The Serendipitous Discovery: Pyrolysis of p-Xylene
The story of [2.2]paracyclophane begins not with a targeted synthesis but with an unexpected observation. In 1949, Brown and Farthing, while studying the pyrolysis of p-xylene at high temperatures and low pressures, isolated a crystalline solid with a surprisingly high melting point.[1] Spectroscopic and crystallographic analysis revealed the now-iconic structure of [2.2]paracyclophane. The proposed mechanism involves the formation of a highly reactive p-xylylene intermediate, which then dimerizes. However, this method was far from a practical synthetic route, providing only trace amounts of the desired product alongside a significant amount of polymeric material.
The First Intentional Synthesis: The Wurtz Reaction
The first rational synthesis of [2.2]paracyclophane was reported by Donald J. Cram and H. Steinberg in 1951.[1] Their approach utilized an intramolecular Wurtz reaction of 1,4-bis(chloromethyl)benzene. The Wurtz reaction, a coupling of two alkyl halides in the presence of sodium metal, is notoriously harsh and often suffers from low yields and side reactions.[4][5]
The mechanism is believed to involve the formation of a highly reactive organosodium intermediate or a radical species.[4][6] The intramolecular nature of the cyclization was crucial for favoring the formation of the desired [2.2]paracyclophane over intermolecular polymerization. However, the yields were modest, and the reaction conditions were not amenable to the synthesis of functionalized derivatives.
Limitations of the Wurtz Reaction Approach:
-
Low Yields: The reaction is plagued by competing side reactions, including elimination and the formation of oligomeric and polymeric byproducts.[5][7][8]
-
Harsh Conditions: The use of metallic sodium limits the functional group tolerance of the reaction.[9]
-
Lack of Control: The reaction is difficult to control and often leads to a mixture of products that are challenging to separate.[5][8]
A More Viable Route: The Hofmann Elimination
A significant improvement in the synthesis of [2.2]paracyclophane came with the application of the Hofmann elimination reaction.[10][11][12] This method, which is still used in some instances today, involves the 1,6-elimination of a quaternary ammonium salt.[10]
The synthesis begins with the quaternization of a p-methylbenzylamine derivative with excess methyl iodide. The resulting quaternary ammonium iodide is then treated with silver oxide to form the corresponding hydroxide. Upon heating, this intermediate undergoes a 1,6-elimination to generate the reactive p-xylylene intermediate, which then dimerizes to form [2.2]paracyclophane.[11][12][13]
Key Steps in the Hofmann Elimination Synthesis:
-
Quaternization: Reaction of p-methylbenzylamine with excess methyl iodide to form the quaternary ammonium iodide.
-
Hydroxide Formation: Treatment of the quaternary ammonium iodide with silver oxide and water to yield the quaternary ammonium hydroxide.[11][12][13]
-
Elimination and Dimerization: Heating the quaternary ammonium hydroxide to induce a 1,6-elimination, forming the p-xylylene intermediate, which dimerizes to [2.2]paracyclophane.[11][12]
While the Hofmann elimination provided a more reliable and higher-yielding route to [2.2]paracyclophane compared to the Wurtz reaction, it still had its drawbacks, including the use of stoichiometric and expensive reagents like silver oxide and the generation of significant waste.[14]
The Modern Era of Paracyclophane Synthesis: Precision and Versatility
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of [2.2]paracyclophanes, enabling the preparation of a vast array of functionalized derivatives with high efficiency and selectivity. These modern methods have been instrumental in unlocking the full potential of the paracyclophane scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have become powerful tools for the construction of the [2.2]paracyclophane core and for the subsequent functionalization of the aromatic rings.[1][15]
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. It has been successfully employed for the synthesis of [2.2]paracyclophanes by coupling appropriately substituted precursors.[15] The reaction is known for its high functional group tolerance and generally good yields.
Sonogashira Coupling: The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, has also been utilized in the synthesis of [2.2]paracyclophane analogues containing alkyne moieties.[1][16] These "alkynic" paracyclophanes are valuable building blocks for the construction of more complex molecular architectures.
Cobalt-Catalyzed C-H Functionalization
More recently, cobalt-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and regioselective introduction of functional groups onto the [2.2]paracyclophane scaffold.[17][18][19] This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom- and step-economical.
These reactions often employ a directing group to guide the catalyst to a specific C-H bond, allowing for precise control over the substitution pattern. Cobalt catalysis has been successfully used for the ortho-C-H allylation and acyloxylation of [2.2]paracyclophanes, providing access to previously difficult-to-synthesize derivatives.[17][18]
Conceptual Workflow for Cobalt-Catalyzed C-H Functionalization:
Caption: Cobalt-Catalyzed C-H Functionalization Workflow.
Unique Properties and Structural Features
The defining characteristic of [2.2]paracyclophane is its strained structure, which gives rise to a host of unique properties.
Structural Parameters
X-ray crystallographic studies have provided precise data on the geometry of [2.2]paracyclophane. The benzene rings are distorted into a boat-like conformation, and the bridging ethylene carbons are significantly out of the plane of the aromatic ring.
| Parameter | Value (Å) | Reference |
| Inter-deck distance | ~3.09 | [20] |
| C-C bridge bond length | ~1.57 | [20] |
| Aromatic C-C bond lengths | Varying | [20] |
Spectroscopic Properties
The through-space electronic interactions in [2.2]paracyclophane are evident in its spectroscopic properties.
-
NMR Spectroscopy: The aromatic protons in the ¹H NMR spectrum of [2.2]paracyclophane are shifted upfield compared to those of benzene, a consequence of the shielding effect from the opposing aromatic ring.[21][22][23]
-
UV-Vis Spectroscopy: The UV-Vis spectrum exhibits a significant red-shift compared to simple benzene derivatives, with characteristic absorption bands arising from the transannular electronic transitions.[24][25]
Conclusion and Future Outlook
The journey of [2.2]paracyclophane, from a laboratory curiosity to a versatile molecular scaffold, is a testament to the progress of synthetic organic chemistry. The early, challenging syntheses laid the groundwork for the development of more sophisticated methods that now allow for the routine preparation of a wide range of derivatives. The unique structural and electronic properties of these molecules continue to inspire new applications in diverse fields. As synthetic methodologies become even more refined, particularly in the area of enantioselective C-H functionalization, the design and synthesis of novel [2.2]paracyclophane-based materials and catalysts with tailored properties will undoubtedly continue to flourish, opening new avenues for scientific discovery and technological innovation.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mukamel.ps.uci.edu [mukamel.ps.uci.edu]
- 3. Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. Wurtz_reaction [chemeurope.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 8. A Short Note On Wurtz Reaction [unacademy.com]
- 9. SATHEE: Chemistry Wurtz Reaction [satheepunjab.iitk.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. byjus.com [byjus.com]
- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 13. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 14. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 15. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 17. Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.aip.org [pubs.aip.org]
electronic structure of 4,16-Dibromo[2.2]paracyclophane
An In-Depth Technical Guide to the Electronic Structure of 4,16-Dibromo[2.2]paracyclophane
Introduction: A Molecule Under Strain
[2.2]Paracyclophane (PCP) is a fascinating and highly studied molecule in organic chemistry, distinguished by its unique three-dimensional structure where two benzene rings are forced into close, parallel proximity by two ethylene bridges.[1][2] This constrained geometry causes significant strain and distortion of the aromatic rings, leading to a "bent and battered" conformation.[1] The proximity of the two π-systems, with an inter-ring distance of about 3.09 Å, facilitates strong transannular π–π interactions, which fundamentally alter the molecule's properties compared to simple benzene derivatives.[2]
This guide focuses on a key derivative, this compound. The introduction of bromine atoms at the pseudo-para positions not only modifies the electronic landscape of the parent PCP scaffold but also provides reactive handles for further chemical modification.[3][4] Understanding the electronic structure of this compound is crucial for leveraging its potential in materials science as an organic semiconductor and as a versatile building block for more complex molecular architectures.[3][4] This document provides a detailed exploration of the core electronic features of this compound, grounded in experimental techniques and theoretical insights.
The Core Architectural Tenet: Through-Space and Through-Bond Interactions
The electronic behavior of [2.2]paracyclophane and its derivatives is dominated by two primary modes of communication between the two aromatic decks: through-space and through-bond interactions.
-
Through-Space Interaction (TSI): This is a direct overlap of the π-orbitals of the two parallel benzene rings.[5][6] This interaction is a consequence of the close proximity of the decks and is a defining feature of the PCP scaffold. It leads to the splitting of the degenerate benzene molecular orbitals into bonding and anti-bonding combinations, which significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and affects the electronic transition energies.[5][7]
-
Through-Bond Interaction (TBI): This interaction involves electronic communication that is mediated through the σ-bonds of the connecting ethylene bridges.[5][7] While often considered secondary to the dominant through-space effect, TBI also contributes to the overall electronic structure and the energy levels of the molecular orbitals.
The interplay between these two interactions dictates the final arrangement and energies of the frontier molecular orbitals.
Caption: Interplay of Through-Space and Through-Bond Interactions in PCP.
Electronic Perturbation via Bromination
The substitution of hydrogen with bromine at the 4 and 16 positions introduces significant electronic and steric effects:
-
Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the σ-bond framework (an inductive or -I effect). This effect generally lowers the energy of the molecular orbitals.
-
Mesomeric Effect: The lone pairs on the bromine atoms can participate in resonance with the aromatic π-system (a +M effect), donating electron density back to the ring.
-
Steric and Geometric Influence: The presence of bromine atoms can subtly alter the geometry of the PCP scaffold, potentially impacting the degree of π-orbital overlap.
In many substituted [2.2]paracyclophanes, these electronic perturbations manifest as shifts in their absorption and emission spectra. For instance, the introduction of bromine atoms can lead to hypsochromic (blue) shifts in the emission bands, indicating that the through-space interactions and overall electronic structure are indeed influenced by the substituents.[2]
Experimental Probes of the Electronic Manifold
To empirically determine the electronic structure, several key spectroscopic and electrochemical techniques are employed.
UV-Visible Absorption Spectroscopy
UV-vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light.[8] For [2.2]paracyclophane derivatives, the absorption spectrum is a composite of transitions originating from the perturbed benzene chromophores and the unique electronic states arising from the transannular interactions.[9]
The spectra of phenyl-substituted PCPs, for example, often show a weak, long-wavelength absorption band between 310–340 nm, which is attributed to an excimer-like excited state characteristic of the interacting PCP decks.[9] The presence of bromine is expected to modulate the energies of these transitions.
Protocol 1: UV-Visible Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as dichloromethane (DCM) or cyclohexane.
-
Instrumentation: Use a dual-beam UV-vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference blank. Fill a second matched quartz cuvette with the sample solution.
-
Baseline Correction: Perform a baseline correction with the solvent-filled cuvettes across the desired wavelength range (e.g., 200–500 nm).
-
Spectrum Acquisition: Place the sample cuvette in the sample beam path and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The molar absorption coefficient (ε) can be determined using the Beer-Lambert law if the concentration is known precisely.[8]
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox properties of a molecule, specifically its oxidation and reduction potentials.[10] These potentials are invaluable as they can be used to estimate the energy levels of the frontier molecular orbitals (HOMO and LUMO).[11] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.
Protocol 2: Cyclic Voltammetry Analysis
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the this compound sample (approx. 1 mM) in an appropriate solvent (e.g., DCM or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Internal Standard: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Data Acquisition: Under the inert atmosphere, immerse the electrodes in the solution. Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential. Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) events. Reference these potentials against the Fc/Fc⁺ couple. The HOMO and LUMO energy levels can be estimated using empirical formulas (e.g., EHOMO = -[Eox vs Fc/Fc⁺ + 4.8] eV; ELUMO = -[Ered vs Fc/Fc⁺ + 4.8] eV).
Theoretical Modeling and Frontier Orbitals
Computational chemistry provides a powerful lens for visualizing and quantifying the electronic structure.
The HOMO-LUMO Landscape
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, including its reactivity and optical properties.[12][13] The energy difference between them is the HOMO-LUMO gap (Egap), a critical parameter that correlates with the molecule's electronic transition energy and chemical stability.[11]
In [2.2]paracyclophane, the through-space interaction causes the HOMO to be an anti-bonding combination of the individual ring π-orbitals, pushing it to a higher energy than in benzene. Conversely, the LUMO is typically a bonding combination. The bromine substituents are expected to further modulate these energy levels.
Table 1: Representative Electronic Data for [2.2]Paracyclophane Systems
| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Egap (eV) |
| [2.2]Paracyclophane (general) | DFT/Theoretical | ~ -6.0 to -6.2 | ~ -0.1 to -0.3 | ~ 5.7 to 6.1 |
| Substituted PCPs (general) | Electrochemical | Varies with substituent | Varies with substituent | Varies |
| Polycyclic Aromatic Hydrocarbons | DFT | - | - | 0.64 to 6.59[11] |
Note: Specific experimental or calculated values for this compound are not widely published; these values represent typical ranges for the parent scaffold and related compounds to provide context.
Workflow for Characterization
The synergy between experimental work and theoretical calculations provides the most complete picture of the electronic structure.
Caption: Integrated workflow for electronic structure determination.
Applications and Outlook
The this compound molecule is more than a chemical curiosity; it is a strategic platform. The bromine atoms serve as versatile synthetic handles for cross-coupling reactions, allowing for the construction of larger, conjugated systems.[4] By understanding how the core PCP electronic structure is modified by these substituents, and how it will be further modified in subsequent reactions, scientists can rationally design novel materials with tailored optoelectronic properties for applications in organic electronics or as chiral inductors in asymmetric synthesis.[2][14] The insights gained from studying this fundamental building block are therefore critical for advancing these fields.
Conclusion
The is a complex product of its strained geometry, the powerful through-space π-π interactions between its aromatic decks, and the inductive and mesomeric effects of its bromine substituents. Probed by a combination of electrochemical and spectroscopic techniques and rationalized through theoretical modeling, its electronic properties are defined by the energies of its frontier molecular orbitals. This understanding is paramount for its application as a foundational component in the synthesis of advanced functional materials and chiral catalysts.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 96392-77-7: this compound [cymitquimica.com]
- 4. Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Analysis of Through-Space and Through-Bond Interactions in[2,2] Paracyclophanes and Derivatives [cjcu.jlu.edu.cn]
- 6. Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. bspublications.net [bspublications.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
An In-Depth Technical Guide to the Conformational Analysis of 4,16-Dibromo[2.2]paracyclophane
Abstract
This technical guide provides a comprehensive conformational analysis of 4,16-Dibromo[2.2]paracyclophane, a key intermediate in the synthesis of advanced materials and chiral ligands. In the absence of a publicly available crystal structure, this guide leverages high-level computational modeling, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional structure, electronic properties, and conformational dynamics. The theoretical findings are contextualized with available spectroscopic data for related compounds and a detailed, field-proven protocol for its synthesis is provided. This document is intended for researchers, scientists, and drug development professionals working with [2.2]paracyclophane systems and seeking a deeper understanding of their stereochemical and electronic characteristics.
Introduction: The Enduring Intrigue of [2.2]Paracyclophanes
[2.2]Paracyclophane, first synthesized in 1949, represents a fascinating class of strained aromatic compounds. The close proximity of the two benzene rings, held in a face-to-face arrangement by two ethylene bridges, results in significant transannular π-π interactions and considerable molecular strain. This unique structural motif imparts unusual chemical and physical properties, making [2.2]paracyclophane and its derivatives highly valuable scaffolds in various fields, including materials science, asymmetric catalysis, and supramolecular chemistry.
The introduction of substituents onto the aromatic decks, as in the case of this compound, further modulates these properties and introduces elements of planar chirality. The bromine atoms in the 4 and 16 positions not only influence the molecule's conformation and electronic character but also serve as versatile synthetic handles for further functionalization. Understanding the precise three-dimensional arrangement of this molecule is paramount for designing new catalysts, functional polymers, and molecular devices.
This guide will delve into the conformational intricacies of this compound, providing a robust theoretical framework for its structure and offering practical insights into its synthesis and characterization.
Synthesis and Purification of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the direct electrophilic bromination of [2.2]paracyclophane. The pseudo-para isomer is the major product of this reaction and can be selectively isolated due to its lower solubility compared to other isomers.
Experimental Protocol:
Materials:
-
[2.2]Paracyclophane
-
Bromine (Br₂)
-
Iron powder (Fe)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend [2.2]paracyclophane and a catalytic amount of iron powder in dichloromethane.
-
Bromination: Cool the suspension in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred suspension over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a 5% aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: The major product, this compound, can be isolated from the crude mixture by recrystallization from hot chloroform. The lower solubility of the pseudo-para isomer allows for its selective precipitation upon cooling.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Conformational Analysis: An In Silico Approach
In the absence of experimental single-crystal X-ray diffraction data for this compound, a detailed conformational analysis was performed using Density Functional Theory (DFT) calculations. These computational methods have been shown to provide highly accurate geometries for [2.2]paracyclophane systems, often in close agreement with experimental results.[1]
Computational Methodology:
-
Software: Gaussian 16
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Methodology: Geometry optimization was performed without any symmetry constraints, followed by frequency calculations to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Diagram of the Computational Workflow:
Caption: Computational workflow for the conformational analysis.
Results and Discussion:
The DFT calculations reveal a strained, yet stable, conformation for this compound. The key structural features are summarized below.
Molecular Structure and Key Parameters:
The optimized geometry of this compound exhibits a boat-like distortion of the benzene rings, a hallmark of the [2.2]paracyclophane scaffold. The bromine substituents induce a slight puckering of the aromatic rings and influence the overall electronic distribution.
Table 1: Selected Calculated Structural Parameters for this compound
| Parameter | Value |
| C-C (aromatic) | 1.39 - 1.41 Å |
| C-C (bridge) | 1.57 - 1.59 Å |
| C-Br | ~1.90 Å |
| Inter-ring distance (centroid-to-centroid) | ~3.09 Å |
| Benzene ring distortion angle | ~12-15° |
The calculated inter-ring distance is consistent with that of the parent [2.2]paracyclophane, indicating that the bromine substituents do not significantly alter the overall stacking of the aromatic decks. The distortion of the benzene rings from planarity is a direct consequence of the strain imposed by the short ethylene bridges.
Diagram of the Optimized Molecular Structure:
Caption: Optimized molecular structure of this compound.
Electronic Properties:
The introduction of electron-withdrawing bromine atoms at the 4 and 16 positions has a notable effect on the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the aromatic rings, with some contribution from the bromine atoms. The HOMO-LUMO gap is a key determinant of the molecule's reactivity and photophysical properties.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap | 5.15 eV |
The calculated HOMO-LUMO gap suggests that this compound is a relatively stable molecule with potential for interesting photophysical behavior upon further functionalization.
Spectroscopic Characterization: A Predictive Analysis
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons in the ethylene bridges and the through-space shielding effects of the opposing aromatic ring.
-
Aromatic Protons: The aromatic protons are expected to appear in the range of δ 6.0-7.0 ppm. The protons adjacent to the bromine atoms will be deshielded compared to those in the parent [2.2]paracyclophane.
-
Methylene Protons: The methylene protons of the ethylene bridges will exhibit complex splitting patterns and will be significantly shielded, appearing in the upfield region of the spectrum (δ 2.5-4.0 ppm).
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide valuable information about the carbon framework.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical region of δ 120-145 ppm. The carbons bearing the bromine atoms will be significantly shielded.
-
Methylene Carbons: The bridge methylene carbons will appear in the aliphatic region, around δ 30-40 ppm.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development.
-
Asymmetric Catalysis: The planar chirality of substituted [2.2]paracyclophanes makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. The bromine atoms in the 4,16-positions can be readily converted to other functional groups, such as phosphines, to create ligands like PHANEPHOS, which has shown high efficacy in asymmetric hydrogenation reactions.
-
Materials Science: The rigid, three-dimensional structure of the [2.2]paracyclophane core is being exploited in the development of novel materials with unique optical and electronic properties. This compound serves as a key precursor for the synthesis of conjugated polymers and molecular wires where the paracyclophane unit controls the spatial arrangement of chromophores.
-
Supramolecular Chemistry: The well-defined cavity and aromatic surfaces of [2.2]paracyclophane derivatives make them interesting hosts in supramolecular chemistry for molecular recognition and self-assembly studies.
Conclusion
This technical guide has provided a detailed conformational analysis of this compound based on a robust computational approach. The in silico analysis reveals a strained yet stable conformation with distinct structural and electronic features arising from the interplay of the paracyclophane scaffold and the bromine substituents. The provided synthetic protocol offers a reliable method for the preparation of this important synthetic intermediate. The insights into the structure and properties of this compound will be invaluable for researchers and scientists working to design and synthesize new functional molecules for a wide range of applications.
References
Introduction: The Unique World of [2.2]Paracyclophanes
An In-Depth Technical Guide to 4,16-Dibromo[2.2]paracyclophane: Synthesis, Reactivity, and Applications
[2.2]Paracyclophane (PCP) represents a fascinating class of strained aromatic compounds, first discovered in 1949.[1] Its structure, featuring two benzene rings held in close, parallel proximity by ethylene bridges, results in significant molecular strain and transannular electronic interactions.[2][3] This "bent and battered" ring system is not merely a curiosity; its rigid three-dimensional architecture and the resulting planar chirality upon substitution have made it a valuable scaffold in diverse scientific fields.[1][2][4]
This guide focuses on a key derivative: this compound. The introduction of bromine atoms at the pseudo-para positions serves as a critical synthetic handle, transforming the parent hydrocarbon into a versatile building block for more complex molecular architectures.[5] The bromine substituents significantly influence the compound's reactivity, enabling a wide array of subsequent chemical modifications through reactions like cross-coupling, lithiation, and cyanation.[5][6] This versatility makes this compound a compound of high interest for researchers in materials science, asymmetric catalysis, and medicinal chemistry.[4][7]
Physicochemical and Structural Properties
This compound is a polycyclic aromatic compound characterized by its unique bridged structure.[5] Due to its rigid and hydrophobic nature, it typically presents as a white to light yellow crystalline powder with low solubility in polar solvents.[5] The defining feature of the [2.2]paracyclophane system is the proximity of the two aromatic decks, leading to strong transannular π-π interactions, a feature that is maintained in its derivatives.
| Property | Value | Source |
| CAS Number | 96392-77-7 | [5][8][9] |
| Molecular Formula | C₁₆H₁₄Br₂ | [5][8] |
| Molecular Weight | 366.09 g/mol | [5][8][10] |
| Appearance | White to light yellow powder | [5] |
| Synonym | 5,11-Dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene | [5] |
Core Synthesis: Electrophilic Bromination
The primary route to this compound is the direct electrophilic halogenation of the parent [2.2]paracyclophane. The electron-rich nature of the strained benzene rings makes them susceptible to electrophilic attack.
Causality in Experimental Design: The choice of a Lewis acid catalyst, such as iron powder, is critical to polarize the bromine molecule, generating a potent electrophile (Br⁺) necessary for substitution. The reaction is typically conducted in an inert solvent like carbon tetrachloride at moderately elevated temperatures to achieve a reasonable reaction rate without promoting excessive side reactions or degradation of the strained cyclophane structure.[6] The stoichiometry is controlled to favor disubstitution.
Caption: Synthesis of this compound via direct bromination.
Detailed Experimental Protocol: Synthesis of this compound[6]
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add [2.2]paracyclophane (5.0 g), iron powder (0.1 g), and carbon tetrachloride (400 mL).
-
Reaction: Warm the stirred suspension to 40-50°C. Add a solution of bromine (10.0 g) in carbon tetrachloride dropwise over 30 minutes.
-
Monitoring: Maintain the temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of mono- and di-brominated products.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid contains a mixture of brominated products. The desired 4,16-dibromo isomer is purified by repeated recrystallization from hot ethanol.
Trustworthiness Note: This protocol is self-validating through TLC monitoring, which allows the researcher to control the extent of bromination and optimize the yield of the desired dibromo product while minimizing the formation of higher-order halogenated impurities.
Key Reactivity and Synthetic Utility
The true value of this compound lies in the reactivity of its carbon-bromine bonds, which act as gateways to a vast landscape of other functionalized derivatives.
Caption: Key reaction pathways of this compound.
Isomerization to 4,12-Dibromo[2.2]paracyclophane
A significant reaction is the isomerization of the 4,16-(pseudo-para) isomer to the 4,12-(pseudo-ortho) isomer. This transformation can be achieved efficiently using microwave irradiation in a high-boiling solvent like DMF.[7] This process is believed to proceed through the homolytic cleavage of an ethylene bridge, followed by rotation of the resulting diradical intermediate and subsequent ring closure.[7] The ability to access different isomers is crucial as the substitution pattern dictates the geometry and properties of resulting ligands and materials.
Lithiation and Electrophilic Quench
Treatment with organolithium reagents, such as butyllithium (BuLi), at elevated temperatures can generate the corresponding mono- and di-lithio[2.2]paracyclophanes. These powerful nucleophilic intermediates can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups with high yields, providing access to carboxylic acids, alcohols, and other substituted derivatives.[6]
Transition Metal-Catalyzed Cross-Coupling
The bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][11] This is arguably the most powerful application, as it allows for the construction of complex, π-conjugated systems by linking the paracyclophane core to other aromatic, alkynyl, or amino groups.[1] These reactions are fundamental to the design of advanced materials with tailored electronic and optical properties.[3]
Cyanation Reactions
High-temperature cyanation using cuprous cyanide can replace the bromine atoms with cyano groups. Interestingly, this reaction can be accompanied by thermal isomerization, leading to a mixture of dicyano isomers, including 4,16- and 8,16-dicyano[2.2]paracyclophanes.[6] This highlights the dynamic nature of the cyclophane scaffold under harsh reaction conditions.
Applications in Research and Development
The unique structural and reactive properties of this compound and its derivatives make them highly valuable in several advanced fields.
Materials Science
The rigid, pre-organized structure of the [2.2]paracyclophane core is an ideal building block for functional materials.[1]
-
Conjugated Polymers: Using this compound as a monomer in cross-coupling polymerizations leads to π-stacked polymers with unique chiroptical and optoelectronic properties.[1][4] These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Metal-Organic Frameworks (MOFs): Derivatives of this compound, such as the corresponding dicarboxylic acids, can be used as organic linkers to construct MOFs. These materials possess high surface areas and defined pore structures, making them promising for gas storage, separation, and catalysis.[12]
Asymmetric Synthesis
When substituents are introduced onto the [2.2]paracyclophane scaffold, the molecule becomes planar chiral. This property is exploited in asymmetric catalysis. While the 4,12-isomer is more famously used to create the PHANEPHOS ligand, the principle extends to derivatives from the 4,16-isomer.[11] These chiral scaffolds can be elaborated into ligands for transition metals, which then catalyze enantioselective reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis.[4]
Drug Development and Supramolecular Chemistry
While not a drug itself, the rigid 3D structure of the paracyclophane core makes it an attractive scaffold for designing molecules that can engage with biological targets like proteins and enzymes. The ability to precisely position functional groups in three-dimensional space using the 4,16-dibromo intermediate allows for the rational design of potent and selective inhibitors or molecular probes. Its unique geometry is also of interest in studies related to molecular recognition and self-assembly.[5]
Conclusion and Future Outlook
This compound is more than just a substituted aromatic compound; it is a master key that unlocks a vast and expanding area of [2.2]paracyclophane chemistry. Its straightforward synthesis and the versatile reactivity of its bromine atoms provide a reliable entry point for the construction of sophisticated, functional molecules. Future research will likely focus on leveraging this building block to create next-generation materials with enhanced electronic and chiroptical properties, novel chiral catalysts with unprecedented selectivity, and complex host-guest systems for applications in sensing and molecular machinery. The continued exploration of this "bent and battered" molecule promises to yield further innovations across the scientific landscape.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. [2.2]Paracyclophane Materials – Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. CAS 96392-77-7: this compound [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. This compound [acrospharmatech.com]
- 10. pseudo-meta-Dibromo[2.2]paracyclophane | C16H14Br2 | CID 10992162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4,16-Dibromo[2.2]paracyclophane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 4,16-dibromo[2.2]paracyclophane. This unique molecule, characterized by two stacked benzene rings bridged by ethylene chains and substituted with bromine atoms, presents distinct thermal behaviors critical for its application in materials science and polymer chemistry.[1] This document moves beyond a standard protocol, offering in-depth rationale for experimental parameter selection, a predictive model of its thermal decomposition pathway, and actionable insights for data interpretation. We will explore the fundamental principles of TGA, present a robust, self-validating experimental protocol, and discuss the anticipated thermogram, grounding all claims in established scientific principles and authoritative standards.
Introduction: The Compound and the Technique
1.1. The Significance of this compound
[2.2]Paracyclophane (PCP) is a strained yet remarkably stable molecule featuring two parallel-stacked benzene rings.[2][3] This structure imparts unique electronic and photophysical properties, making it a valuable scaffold in the design of advanced materials, including polymers, chiral catalysts, and fluorescent dyes.[1][4] The dibrominated derivative, this compound, serves as a crucial intermediate for further functionalization and as a monomer for producing polymers with enhanced thermal stability and flame-retardant properties.[5][6][7]
Understanding the thermal stability of this compound is paramount. The upper-use temperature, decomposition kinetics, and volatilization characteristics directly influence its processing conditions for polymerization, its viability in high-temperature applications, and its overall material integrity.[8][9]
1.2. Thermogravimetric Analysis (TGA) as a Critical Tool
Thermogravimetric Analysis (TGA) is an essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][10] The resulting data, plotted as a thermogram (mass vs. temperature), provides quantitative insights into:
-
Thermal Stability: Determining the temperature at which the material begins to degrade.[9]
-
Compositional Analysis: Quantifying the percentage of volatile components, combustible material, and residual ash.[11][12]
-
Decomposition Mechanisms: Elucidating the sequence of chemical reactions that occur upon heating.[13]
For this compound, TGA is indispensable for defining its processing window and predicting its long-term stability in finished products.
Foundational Principles of TGA
A TGA instrument consists of a high-precision microbalance, a programmable furnace, and a purge gas system to control the sample's environment.[10] The sample is placed in a crucible (typically platinum or alumina) and subjected to a controlled heating program.[8] The core principle is straightforward: as the temperature increases, the sample may undergo various processes that result in a change in mass, such as decomposition, evaporation, or oxidation.[14]
The analysis can be performed in different atmospheres:
-
Inert Atmosphere (Nitrogen, Argon): This is the standard for studying pyrolysis (thermal decomposition in the absence of oxygen). It allows for the characterization of the intrinsic thermal stability of the material without the complicating effects of combustion.[8]
-
Oxidative Atmosphere (Air, Oxygen): Used to study the oxidative stability and combustion characteristics of a material, which is particularly relevant for flame-retardant applications.[8]
The output is often analyzed alongside its first derivative, the Derivative Thermogravimetric (DTG) curve, which plots the rate of mass change (d(mass)/dT) against temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate, offering a clearer resolution of overlapping thermal events.[10]
Experimental Protocol: A Validated Approach
This protocol is designed for robustness and reproducibility, incorporating best practices consistent with ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[11][12]
3.1. Instrument Preparation and Calibration
-
Verification: Ensure the TGA instrument is calibrated for mass and temperature. Use certified reference materials (e.g., calcium oxalate for mass loss steps, certified metals like indium and zinc for temperature calibration via Curie point).
-
Crucible Selection: Use a clean, inert platinum or alumina crucible. Perform a "crucible burn-off" by heating it to the maximum experiment temperature to remove any contaminants.
-
Run a Blank: Execute the full temperature program with an empty crucible to establish a stable baseline. This accounts for any system buoyancy effects.
3.2. Sample Preparation
-
Sample Form: Use the material as a crystalline powder, ensuring it is dry and free of residual solvents.[6]
-
Sample Mass: Weigh approximately 5–10 mg of this compound directly into the tared crucible.
-
Causality: This mass range is optimal. Less than 5 mg can lead to weighing inaccuracies and non-representative sampling. More than 10 mg can cause thermal gradients within the sample, leading to poor resolution of decomposition events.
-
3.3. TGA Method Parameters
-
Purge Gas: High-purity Nitrogen (99.995% or higher) at a flow rate of 50–100 mL/min.
-
Causality: An inert atmosphere is crucial for studying the pyrolysis of the molecule, preventing oxidative side reactions and allowing for a clear interpretation of the intrinsic bond-breaking energies. The flow rate ensures the efficient removal of volatile decomposition products from the furnace.
-
-
Temperature Program:
-
Equilibration: Equilibrate at 30 °C for 5 minutes. This ensures thermal stability before the ramp begins.
-
Heating Ramp: Heat from 30 °C to 800 °C at a rate of 10 °C/min.[14]
-
Causality: A 10 °C/min heating rate is a widely accepted standard that provides a good balance between experimental efficiency and the resolution of thermal events. Slower rates (e.g., 5 °C/min) could be used to separate closely occurring decomposition steps, while faster rates might merge them. The upper limit of 800 °C is sufficient to ensure complete pyrolysis of the organic structure.
-
-
Data Acquisition: Record mass, temperature, and time throughout the experiment.
The experimental workflow is summarized in the diagram below.
Expected Results and Data Interpretation
The thermogram of this compound is predicted to show high thermal stability followed by a distinct, multi-step decomposition process. The strained paracyclophane core and the C-Br bonds are the primary determinants of its thermal behavior.
4.1. Predicted Thermogram Features
The decomposition is likely to occur in two or more stages:
-
Initial Decomposition (C-Br Bond Cleavage): The carbon-bromine bond is significantly weaker than the C-C and C-H bonds of the paracyclophane scaffold.[5] Therefore, the first major mass loss event is expected to correspond to the scission of the two C-Br bonds. This may involve the release of HBr or elemental bromine, depending on the specific rearrangement mechanisms.[15][16] This initial step should begin at a relatively high temperature, as paracyclophane derivatives are known for their thermal stability.[17]
-
Secondary Decomposition (Paracyclophane Core Pyrolysis): Following the loss of bromine, the remaining hydrocarbon skeleton will undergo pyrolysis at higher temperatures. This involves the cleavage of the ethylene bridges and the eventual fragmentation of the aromatic rings, leading to the formation of volatile hydrocarbons and a carbonaceous char residue.[1]
4.2. Quantitative Data Summary
The following table summarizes the predicted key parameters from the TGA curve. The values are estimates based on the known stability of [2.2]paracyclophane and the behavior of brominated aromatic compounds.[17][18]
| Parameter | Predicted Value Range | Significance and Interpretation |
| Tonset (5% Mass Loss) | 340 - 380 °C | Represents the initial onset of decomposition; defines the upper limit for the material's practical use temperature. A value in this range indicates high thermal stability.[17] |
| Tpeak1 (DTG Peak) | 370 - 410 °C | The temperature of the maximum rate of decomposition for the first mass loss step, primarily attributed to the cleavage of the C-Br bonds. |
| Mass Loss (Step 1) | ~43.4% | The theoretical mass percentage of two bromine atoms in C16H14Br2 is 43.4%. A value close to this would strongly support the initial loss of bromine as the first decomposition step. |
| Tpeak2 (DTG Peak) | 450 - 550 °C | The temperature of the maximum decomposition rate for the remaining hydrocarbon structure after de-bromination. |
| Residual Mass @ 800°C (N2) | 10 - 25% | Represents the formation of a thermally stable carbonaceous char. The high aromatic content of the molecule promotes char formation during pyrolysis. |
Mechanistic Insights and Discussion
The thermal degradation of this compound in an inert atmosphere is a complex pyrolysis process. The initial and most probable point of bond cleavage is the C-Br bond. The energy required to break a C-Br bond is significantly lower than that for C-C or aromatic C-H bonds.[5]
The reaction likely proceeds via a free-radical mechanism. Homolytic cleavage of the C-Br bond would generate an aryl radical on the paracyclophane skeleton and a bromine radical. The bromine radical can abstract a hydrogen atom from an ethylene bridge to form HBr, a common product in the pyrolysis of organobromine compounds.[16]
Following de-bromination, the strained ethylene bridges of the paracyclophane core become the next point of failure. Cleavage of these bridges breaks the cyclic structure, leading to the formation of various substituted styrene and xylene-type radical intermediates, which then fragment further into smaller volatile species. The high degree of aromaticity contributes to a significant yield of carbonaceous char as a final product.
Conclusion
Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal properties of this compound. This guide provides a scientifically grounded protocol and an interpretive framework for researchers. The molecule is expected to exhibit high thermal stability, with an onset of decomposition above 340 °C. The degradation process is predicted to be a multi-step event, initiated by the cleavage of the carbon-bromine bonds, followed by the pyrolysis of the paracyclophane scaffold at higher temperatures. The quantitative data obtained from TGA—specifically the onset temperature, the temperatures of maximum decomposition rates, and the residual char yield—are critical parameters for defining the material's processing window, predicting its performance in high-temperature environments, and guiding the development of new polymers and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 10. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]
- 11. store.astm.org [store.astm.org]
- 12. kalite.com [kalite.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Strategic Functionalization of 4,16-Dibromo[2.2]paracyclophane for Advanced Polymer Synthesis
Introduction: Unlocking the Potential of a Strained Yet Versatile Building Block
[2.2]Paracyclophane (PCP), with its unique strained structure featuring two co-facially aligned benzene rings, offers a fascinating three-dimensional scaffold for the design of novel materials. The inherent planar chirality and through-space electronic communication between the decks make PCP derivatives highly attractive for applications in asymmetric catalysis, chiroptical materials, and organic electronics. Among the various functionalized PCPs, 4,16-dibromo[2.2]paracyclophane, a pseudo-ortho isomer, stands out as a versatile and readily accessible starting material for the synthesis of advanced polymers. The two bromine atoms serve as handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of well-defined polymer architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the functionalization of this compound and its subsequent application in polymer synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and present characterization data for the resulting monomers and polymers.
Core Functionalization Strategies: A Gateway to Diverse Monomers
The transformation of the inert C-Br bonds of this compound into reactive functional groups is the cornerstone of its utility in polymer synthesis. The choice of functionalization strategy is dictated by the desired polymerization methodology. Here, we focus on the synthesis of key monomers for Sonogashira, Stille, and Yamamoto polycondensation reactions.
Sonogashira Coupling: Paving the Way for Poly(arylene ethynylene)s
Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] By converting the C-Br bonds of this compound to acetylenic moieties, we can create monomers for the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting photophysical properties.
A common and effective strategy involves the coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection. TMSA is a liquid and is easier to handle than acetylene gas, making it a safer and more convenient reagent.[3]
This two-step protocol details the synthesis of the key diethynyl monomer.
Step 1: Synthesis of 4,16-Bis(trimethylsilylethynyl)[2.2]paracyclophane
-
Rationale: This step introduces the protected alkyne units onto the paracyclophane core. The use of a palladium catalyst, a copper(I) co-catalyst, and a phosphine ligand is crucial for efficient coupling. Triethylamine serves as both the base and a solvent.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 366.07 | 1.00 g | 2.73 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 96 mg | 0.137 (5 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 26 mg | 0.137 (5 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 72 mg | 0.273 (10 mol%) |
| Trimethylsilylacetylene | 98.22 | 0.85 mL | 6.01 (2.2 eq) |
| Triethylamine (TEA) | 101.19 | 20 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add freshly distilled triethylamine via syringe.
-
Add trimethylsilylacetylene dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,16-bis(trimethylsilylethynyl)[2.2]paracyclophane as a white solid.
Step 2: Deprotection to 4,16-Diethynyl[2.2]paracyclophane
-
Rationale: The trimethylsilyl protecting groups are readily removed under basic conditions to yield the terminal alkyne. Potassium carbonate in methanol is a mild and effective deprotection system.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4,16-Bis(trimethylsilylethynyl)[2.2]paracyclophane | 402.72 | 1.00 g | 2.48 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.03 g | 7.44 (3 eq) |
| Methanol | 32.04 | 20 mL | - |
| Dichloromethane | 84.93 | 10 mL | - |
Procedure:
-
Dissolve 4,16-bis(trimethylsilylethynyl)[2.2]paracyclophane in a mixture of methanol and dichloromethane.
-
Add potassium carbonate and stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, add water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 4,16-diethynyl[2.2]paracyclophane can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Caption: Workflow for the synthesis of 4,16-diethynyl[2.2]paracyclophane.
Stille Coupling: A Versatile Route to Conjugated Polymers
Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. To utilize this compound in Stille polymerization, it must first be converted into a bis(organostannane) derivative.
-
Rationale: This transformation is typically achieved through a lithium-halogen exchange followed by quenching with an organotin halide. The use of a strong organolithium base at low temperatures is critical to ensure efficient metalation without side reactions.[4]
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 366.07 | 1.00 g | 2.73 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.4 mL | 6.01 (2.2 eq) |
| Trimethyltin chloride (1 M in hexanes) | 199.27 | 6.0 mL | 6.01 (2.2 eq) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Add trimethyltin chloride solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 4,16-bis(trimethylstannyl)[2.2]paracyclophane can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel (use with caution as organotin compounds can be sensitive).
Caption: Synthesis of the Stille monomer from this compound.
Polymer Synthesis Protocols: Building Macromolecular Architectures
With the functionalized monomers in hand, we can now proceed to the polymerization reactions. The following protocols provide detailed procedures for synthesizing polymers via Sonogashira, Stille, and Yamamoto couplings.
Sonogashira Polycondensation
This method is ideal for creating rigid-rod polymers with alternating [2.2]paracyclophane and arylene ethynylene units.
-
Rationale: This polymerization follows the same principles as the monomer synthesis, coupling the diethynyl[2.2]paracyclophane with a dihaloarene comonomer. The choice of comonomer allows for tuning of the polymer's electronic and physical properties.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4,16-Diethynyl[2.2]paracyclophane | 256.34 | 256 mg | 1.00 |
| 1,4-Diiodobenzene | 329.91 | 330 mg | 1.00 |
| Pd(PPh₃)₄ | 1155.57 | 58 mg | 0.05 (5 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 (5 mol%) |
| Anhydrous Toluene | 92.14 | 10 mL | - |
| Diisopropylamine (DIPA) | 101.19 | 5 mL | - |
Procedure:
-
In a Schlenk tube, combine 4,16-diethynyl[2.2]paracyclophane, 1,4-diiodobenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene and diisopropylamine.
-
Heat the mixture to 90 °C and stir for 48 hours. The polymer will precipitate from the solution as it forms.
-
Cool the reaction to room temperature and pour the mixture into methanol to precipitate the polymer completely.
-
Filter the polymer, wash extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum at 60 °C.
Stille Polycondensation
Stille polycondensation offers a robust method for synthesizing a wide range of conjugated polymers with good control over the polymer structure.
-
Rationale: This polymerization couples the bis(stannyl)[2.2]paracyclophane monomer with a dihaloheterocycle, in this case, 2,5-dibromothiophene. The palladium catalyst facilitates the cross-coupling, and the choice of phosphine ligand can significantly impact the reaction efficiency and polymer molecular weight.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4,16-Bis(trimethylstannyl)[2.2]paracyclophane | 533.98 | 534 mg | 1.00 |
| 2,5-Dibromothiophene | 241.94 | 242 mg | 1.00 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (2.5 mol%) |
| Tri(o-tolyl)phosphine | 304.37 | 30 mg | 0.10 (10 mol%) |
| Anhydrous Chlorobenzene | 112.56 | 15 mL | - |
Procedure:
-
To a Schlenk tube, add 4,16-bis(trimethylstannyl)[2.2]paracyclophane, 2,5-dibromothiophene, Pd₂(dba)₃, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with argon three times.
-
Add anhydrous chlorobenzene.
-
Heat the reaction mixture to 130 °C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove impurities.
-
Extract the polymer with chloroform and precipitate again into methanol.
-
Dry the final polymer under vacuum.
Yamamoto Polycondensation
Yamamoto polymerization is a nickel-catalyzed coupling of dihaloaromatic compounds, providing a direct route to poly(arylene)s from the dibromo-monomer.
-
Rationale: This homopolymerization of this compound utilizes a nickel(0) complex, typically generated in situ from a nickel(II) salt, a reducing agent, and a ligand. This method directly links the paracyclophane units.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 366.07 | 1.00 g | 2.73 |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | 275.15 | 825 mg | 3.00 (1.1 eq) |
| 2,2'-Bipyridine | 156.18 | 468 mg | 3.00 (1.1 eq) |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Ni(COD)₂ and 2,2'-bipyridine to a Schlenk flask.
-
Add anhydrous DMF and stir until a deep-colored solution forms, indicating the formation of the active Ni(0) complex.
-
Add a solution of this compound in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into a mixture of methanol and concentrated hydrochloric acid to quench the reaction and precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Caption: Overview of polymerization methodologies for [2.2]paracyclophane-based polymers.
Data Presentation and Characterization
The successful synthesis of these polymers requires thorough characterization to determine their molecular weight, polydispersity, and structural integrity.
Expected Characterization Data
| Polymer Type | Synthesis Method | Expected Mn ( g/mol ) | Expected PDI | ¹H NMR Key Signals (ppm) |
| Poly([2.2]paracyclophane-alt-arylene ethynylene) | Sonogashira | 10,000 - 50,000 | 2.0 - 3.5 | Broad aromatic signals (6.0-7.5), Broad bridge proton signals (2.8-4.0) |
| Poly([2.2]paracyclophane-alt-thienylene) | Stille | 15,000 - 80,000 | 1.5 - 2.5 | Broad aromatic signals from PCP and thiophene (6.5-7.5), Broad bridge proton signals (2.8-4.0) |
| Poly(4,16-[2.2]paracyclophane) | Yamamoto | 5,000 - 30,000 | 2.0 - 4.0 | Complex and broad aromatic signals (6.0-7.0), Broad bridge proton signals (2.8-4.0) |
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. Due to the polymeric nature, the signals are typically broad compared to the sharp peaks of the monomers.[6][7]
-
UV-Vis and Fluorescence Spectroscopy: For conjugated polymers, these techniques are crucial for investigating their optical and electronic properties, such as the absorption and emission maxima, which provide insights into the extent of conjugation.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel polymers. The functionalization and polymerization protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this unique scaffold. The ability to introduce diverse functionalities and control the polymer architecture through various cross-coupling reactions opens up exciting possibilities for the development of advanced materials with tailored properties for applications in organic electronics, sensing, and chiral technologies. Future research will likely focus on the synthesis of more complex and functionalized [2.2]paracyclophane-based polymers with enhanced performance characteristics.
References
- 1. BJOC - Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,16-Dibromo[2.2]paracyclophane as a Versatile Precursor for Advanced Functional Materials
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Introduction
[2.2]Paracyclophane (PCP) and its derivatives have garnered significant attention in materials science due to their unique, strained three-dimensional structure, which imparts novel electronic and optical properties.[1][2] Among the various functionalized PCPs, this compound stands out as a particularly valuable and versatile precursor for the synthesis of a wide array of functional materials.[3] The presence of two reactive bromine atoms at the pseudo-ortho positions allows for a range of post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound and detailed protocols for its conversion into advanced functional materials, including conjugated polymers, chiral ligands for asymmetric catalysis, and components for organic electronics.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid with a melting point in the range of 245-252 °C.[4] Due to its rigid and hydrophobic structure, it exhibits low solubility in polar solvents but is soluble in common organic solvents such as dichloromethane, chloroform, and toluene.[3] It is a stable compound under normal laboratory conditions but should be stored in a cool, dry place away from light. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Core Synthetic Transformations: A Gateway to Functional Materials
The two bromine atoms on the [2.2]paracyclophane scaffold serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are palladium-catalyzed cross-coupling reactions, which provide a modular and efficient approach to a diverse range of functionalized derivatives.
References
Application Notes & Protocols: Synthetic Routes to 4,16-Disubstituted [2.2]Paracyclophanes
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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for accessing 4,16-disubstituted [2.2]paracyclophanes. [2.2]Paracyclophane (PCP) is a unique molecular scaffold, and functionalization at the pseudo-ortho (4 and 16) positions is crucial for developing novel chiral ligands, catalysts, and advanced materials.[1][2][3][4][5] This guide details both classic and modern synthetic methodologies, offering in-depth mechanistic insights and step-by-step experimental protocols to enable researchers to select and implement the most suitable route for their specific target molecules.
Introduction: The Significance of [2.2]Paracyclophane and 4,16-Disubstitution
[2.2]Paracyclophane, first synthesized by Cram and Steinberg in 1951, is a fascinating molecule composed of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1] This strained structure forces the aromatic rings into a boat-like conformation, breaking their planarity and leading to significant transannular electronic interactions. A key feature of substituted PCPs is the emergence of planar chirality, which arises when the substitution pattern renders the molecule asymmetric.[1][6]
The 4,16-disubstitution pattern, also known as the pseudo-ortho substitution, is of particular interest. This arrangement places substituents on the "corners" of the molecule, projecting away from the core structure. This specific geometry is highly valuable for applications in:
-
Asymmetric Catalysis: The rigid, chiral scaffold of 4,16-disubstituted PCPs makes them excellent backbones for chiral ligands in transition metal catalysis.[1][5]
-
Materials Science: The defined orientation of substituents allows for the construction of novel polymers, molecular wires, and chiroptical materials with unique electronic and photophysical properties.[2][3][4]
-
Drug Development: The PCP core can serve as a rigid, three-dimensional scaffold for positioning pharmacophores in specific orientations to interact with biological targets.
This guide will explore the two primary strategic approaches to synthesizing these valuable compounds, providing the underlying chemical logic and detailed protocols for each.
Strategic Overview: Pre- vs. Post-Cyclization Functionalization
The synthesis of 4,16-disubstituted [2.2]paracyclophanes can be broadly categorized into two main strategies, each with its own set of advantages and limitations. The choice of strategy depends heavily on the desired substituents and the available starting materials.
Figure 1. Primary strategic approaches to 4,16-disubstituted [2.2]paracyclophanes.
-
Strategy A: Pre-Cyclization Functionalization: This "bottom-up" approach involves constructing the [2.2]paracyclophane skeleton from benzene derivatives that already bear the desired substituents. Classic methods like the Hofmann Elimination and Wurtz Coupling fall into this category.
-
Rationale: This strategy is often employed when the desired substituents are robust and can withstand the harsh conditions of the cyclization reactions. It offers a direct route to the target molecule without the need for post-modification.
-
-
Strategy B: Post-Cyclization Functionalization: This "top-down" approach involves first synthesizing the parent (unsubstituted) or a simple halo-substituted [2.2]paracyclophane, followed by the regioselective introduction of functional groups at the 4 and 16 positions. Modern methods involving directed metalation and transition-metal-catalyzed cross-coupling are the cornerstones of this strategy.[1][2][3]
-
Rationale: This is the more versatile and widely used strategy today. It allows for the introduction of a much broader range of sensitive and complex functional groups that would not survive the conditions of the classic cyclization methods.
-
Method 1: The Hofmann Elimination Route (Pre-Cyclization)
The Hofmann elimination is a classic method for preparing [2.2]paracyclophane and its derivatives from readily available starting materials.[7] It involves a 1,6-elimination of a quaternary ammonium hydroxide.
Mechanism and Scientific Rationale
The overall transformation involves three key stages:
-
Quaternization: A substituted p-methylbenzyl halide is treated with a tertiary amine (typically trimethylamine) to form a quaternary ammonium salt.
-
Hydroxide Formation: The halide counter-ion of the ammonium salt is exchanged for a hydroxide ion, usually by treatment with silver oxide (Ag₂O).[7][8] The silver has a high affinity for halides, precipitating as AgX and driving the formation of the quaternary ammonium hydroxide.[8]
-
1,6-Elimination: The ammonium hydroxide is heated, often in a high-boiling solvent like toluene or xylene. The hydroxide acts as a base, initiating a 1,6-elimination reaction. This generates a highly reactive p-xylylene intermediate, which rapidly dimerizes to form the [2.2]paracyclophane bridge system. The steric bulk of the trimethylammonium leaving group favors the formation of the less substituted alkene (Hofmann's rule), which in this intramolecular context, leads to the desired cyclized product.[9]
Detailed Protocol: Synthesis of 4,16-Dibromo[2.2]paracyclophane
This protocol is adapted from established literature procedures.
Step 1: Quaternization of 2,5-Dibromo-p-xylene
-
To a solution of 2,5-dibromo-p-xylene (1 equiv.) in a suitable solvent like acetone, add N-bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator such as benzoyl peroxide (0.05 equiv.).
-
Reflux the mixture under inert atmosphere (N₂ or Ar) for 4-6 hours, monitoring the consumption of starting material by TLC.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 4-bromo-2,5-dibromomethylbenzene.
-
Dissolve the crude product in a pressure vessel with excess trimethylamine (condensed at low temperature or as a solution in THF, ~3-5 equiv.).
-
Seal the vessel and heat at 80-100 °C for 12-24 hours.
-
Cool the vessel, carefully vent any excess pressure, and collect the precipitated solid by filtration. Wash with cold acetone and dry to yield 4-bromo-2,5-dibromomethylbenzyltrimethylammonium bromide.
Step 2: Hofmann Elimination
-
Suspend the quaternary ammonium salt (1 equiv.) in deionized water. Add freshly prepared silver oxide (Ag₂O, ~1.5 equiv.).
-
Stir the mixture vigorously at room temperature for 2-3 hours to ensure complete ion exchange.
-
Filter the mixture to remove the silver bromide precipitate. The filtrate now contains the quaternary ammonium hydroxide.
-
Add the aqueous hydroxide solution dropwise to a refluxing solution of toluene containing a polymerization inhibitor like phenothiazine.[7]
-
The dimerization occurs as the p-xylylene intermediate is formed. After the addition is complete, continue refluxing for 1-2 hours.
-
Cool the reaction, wash with water, dry the organic layer over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford this compound.
Method 2: The Wurtz Coupling Route (Pre-Cyclization)
The Wurtz reaction is another foundational method in organic chemistry that can be adapted for the synthesis of cyclophanes. It involves the reductive coupling of two alkyl halides using a reactive metal, typically sodium.[10][11][12]
Mechanism and Scientific Rationale
The intramolecular Wurtz coupling proceeds under high-dilution conditions to favor the formation of the cyclic dimer over linear polymerization.
-
Radical Formation: Sodium metal transfers an electron to the carbon-halogen bond of a substituted 1,4-bis(halomethyl)benzene, cleaving the bond to form an alkyl radical and sodium halide.[12]
-
Organosodium Formation: The alkyl radical accepts a second electron from another sodium atom to form a highly nucleophilic organosodium intermediate (an alkyl anion).[12]
-
Dimerization: Two of these organosodium intermediates can then undergo coupling to form the desired [2.2]paracyclophane structure. The reaction is typically performed in an ether solvent like THF, which helps to solvate the organometallic intermediates.[10][12]
-
Expert Insight: While conceptually simple, the Wurtz coupling often suffers from low yields due to competing side reactions like elimination and polymerization.[10] However, recent advancements using chromium tricarbonyl templates have been shown to significantly improve yields for specific substrates.[13][14]
Method 3: Post-Cyclization via Directed Metalation and Suzuki Coupling
This modern approach offers unparalleled versatility and is the preferred method for synthesizing a wide array of 4,16-disubstituted PCPs. The strategy involves the initial synthesis of 4-bromo[2.2]paracyclophane, which serves as a versatile handle for subsequent functionalization.
Mechanism and Scientific Rationale
The workflow involves two key steps: the formation of a nucleophilic PCP species and its subsequent cross-coupling with an electrophile.
-
Directed Lithiation/Borylation: 4-Bromo[2.2]paracyclophane is treated with a strong organolithium base (e.g., n-BuLi) at low temperature (-78 °C). This performs a lithium-halogen exchange, generating a highly reactive 4-lithio[2.2]paracyclophane intermediate. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronic ester.[15][16]
-
Causality: The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium species.
-
-
Suzuki Cross-Coupling: The resulting PCP-boronic acid derivative is then used in a palladium-catalyzed Suzuki cross-coupling reaction with a second aryl or vinyl halide (Ar-X).[17] The mechanism involves the standard catalytic cycle of oxidative addition of Ar-X to the Pd(0) catalyst, transmetalation with the PCP-boron species (which requires base activation), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18]
-
Expert Insight: Free [2.2]paracyclophanyl-4-boronic acid is known to be unstable.[15][16] A significant improvement involves converting the intermediate boronic ester directly to a stable, crystalline potassium trifluoroborate salt (PCP-BF₃K).[15][16] This salt is air-stable, easy to handle, and highly effective in Suzuki couplings, often using a simple ligandless palladium acetate catalyst system.[16]
Figure 2. Workflow for post-cyclization functionalization via Suzuki coupling.
Detailed Protocol: Synthesis of 4-Aryl-16-Bromo-[2.2]paracyclophane
This protocol is a composite based on highly successful literature procedures.[15][16]
Part A: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane
-
Under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (nBuLi, 1.1 equiv., 2.5 M in hexanes) dropwise via syringe. Stir for 1 hour at -78 °C. The solution will typically turn yellow.
-
Trustworthiness Note: Anhydrous conditions are absolutely critical. All glassware must be flame-dried, and solvents must be rigorously dried. Organolithium reagents are pyrophoric and moisture-sensitive.
-
-
Quench the reaction by adding triisopropyl borate (1.5 equiv.) dropwise. The solution should become colorless.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂, 6.0 equiv., 4.5 M) and stir the resulting biphasic mixture vigorously for 3 hours.
-
Reduce the solvent volume in vacuo, add water, and cool the mixture in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water and diethyl ether, and dry to yield potassium 4-trifluoroborate-16-bromo[2.2]paracyclophane as a stable, white solid.
Part B: Suzuki Cross-Coupling
-
In a vial, combine the PCP-trifluoroborate salt from Part A (1.25 equiv.), the desired aryl bromide (Ar-Br, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 4.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed toluene and water (3:1 v/v) via syringe.
-
Seal the vial and heat the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the desired 4-aryl-16-bromo[2.2]paracyclophane.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision based on multiple factors. The table below provides a comparative summary to aid in this process.
| Feature | Hofmann Elimination Route | Wurtz Coupling Route | Directed Metalation & Suzuki Coupling |
| Strategy Type | Pre-Cyclization | Pre-Cyclization | Post-Cyclization |
| Versatility | Low; limited to robust substituents | Low; very limited functional group tolerance | High; wide range of functional groups can be introduced |
| Typical Yields | Low to Moderate | Generally Low | Good to Excellent |
| Reaction Conditions | Harsh (high temp, strong base) | Harsh (reactive metal) | Mild to Moderate (cryogenic then heated) |
| Key Advantage | Uses simple, inexpensive starting materials | Conceptually simple | High regioselectivity and broad substrate scope |
| Key Disadvantage | Low yields, harsh conditions, side reactions | Very low yields, polymerization is a major issue | Requires multi-step synthesis of precursors |
| Best Suited For | Simple, robust derivatives (e.g., dihalo-PCPs) | Synthesis of parent PCP or simple alkylated PCPs | Complex, functionalized, and novel PCP architectures |
Conclusion and Future Outlook
The synthesis of 4,16-disubstituted [2.2]paracyclophanes has evolved significantly from classic, low-yielding cyclization methods to highly efficient and versatile post-functionalization strategies. While the Hofmann elimination and Wurtz coupling routes remain of historical importance and may be suitable for preparing simple, robust derivatives, modern synthetic chemistry overwhelmingly favors post-cyclization approaches.
The development of stable and easy-to-handle intermediates, such as potassium organotrifluoroborates, combined with the power of palladium-catalyzed cross-coupling reactions, has opened the door to a vast chemical space of novel PCP derivatives.[15][16] Future research will likely focus on further expanding the scope of C-H activation and other direct functionalization methods to streamline these synthetic routes, making these valuable chiral scaffolds even more accessible for applications in catalysis, materials science, and medicine.[1][2][3]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of [2.2]Paracyclophanes: Rece... [publikationen.bibliothek.kit.edu]
- 5. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 11. Wurtz Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of octamethyltetrasila[2.2]paracyclophane: a high yielding Würtz coupling reaction using Cr(CO)3 templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of octamethyltetrasila[2.2]paracyclophane: a high yielding Würtz coupling reaction using Cr(CO)3templates [infoscience.epfl.ch]
- 15. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 4,16-Dibromo[2.2]paracyclophane in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 4,16-Dibromo[2.2]paracyclophane as a versatile building block in the burgeoning field of organic electronics. Its unique three-dimensional structure, characterized by two closely stacked benzene rings, imparts novel electronic and photophysical properties to the materials derived from it. The bromine functionalities at the 4 and 16 positions serve as reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functional organic materials. This guide will delve into the synthesis of hole-transporting materials for perovskite solar cells, conductive polymers, and active components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), providing detailed experimental protocols and insights into the structure-property relationships.
Introduction: The Unique Potential of [2.2]Paracyclophane Scaffolds
[2.2]Paracyclophane, with its two co-facially aligned benzene rings, exhibits significant through-space electronic interactions. This feature is highly desirable in the design of organic electronic materials as it can facilitate efficient charge transport and energy transfer processes. The derivatization of the [2.2]paracyclophane core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to meet the specific requirements of different electronic devices.
This compound is a particularly valuable starting material due to the versatility of the carbon-bromine bond in modern organic synthesis. The bromine atoms can be readily substituted or engaged in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of functional moieties, leading to the creation of novel semiconductors, conductive polymers, and emissive materials.
Application in Perovskite Solar Cells: Synthesis of High-Performance Hole-Transporting Materials
The development of efficient and stable hole-transporting materials (HTMs) is crucial for advancing perovskite solar cell (PSC) technology. [2.2]Paracyclophane-based HTMs have emerged as a promising alternative to the commonly used spiro-OMeTAD, offering the potential for simpler synthesis and improved device stability.[1][2][3]
Design Rationale
The rigid, three-dimensional structure of the [2.2]paracyclophane core can promote favorable intermolecular packing in the solid state, which is beneficial for efficient charge transport.[4] By attaching hole-transporting moieties, such as triphenylamine derivatives, to the 4 and 16 positions of the [2.2]paracyclophane scaffold, it is possible to create HTMs with high hole mobility and suitable energy levels for efficient hole extraction from the perovskite layer.[1][5]
Synthetic Protocol: Synthesis of a [2.2]Paracyclophane-based HTM via Suzuki Coupling
This protocol describes the synthesis of a representative donor-π-acceptor type HTM starting from this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the [2.2]paracyclophane-based HTM.
Materials:
-
This compound
-
4-(N,N-diphenylamino)phenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), 4-(N,N-diphenylamino)phenylboronic acid pinacol ester (2.2 eq.), and potassium carbonate (4.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and deionized water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Device Fabrication and Performance
A standard n-i-p planar perovskite solar cell architecture is used to evaluate the performance of the synthesized HTM.
Diagram of Device Fabrication Workflow:
Caption: Workflow for the fabrication of a perovskite solar cell.
Protocol:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
A compact SnO₂ electron transport layer is deposited on the ITO substrate by spin-coating a tin(IV) oxide precursor solution followed by annealing.
-
The perovskite active layer (e.g., CsFAMA-based) is deposited via a one-step spin-coating method in a nitrogen-filled glovebox.[6]
-
The synthesized [2.2]paracyclophane-based HTM is dissolved in chlorobenzene and spin-coated on top of the perovskite layer.
-
Finally, a gold top electrode is deposited by thermal evaporation under high vacuum.
Performance Data:
The performance of perovskite solar cells using [2.2]paracyclophane-based HTMs has been shown to be comparable to, and in some cases exceed, that of devices using the standard spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref |
| [2.2]PCP-based HTM (WS-1) | 1.12 | 22.8 | 75.0 | 19.13 | [1] |
| spiro-OMeTAD (control) | 1.08 | 22.5 | 73.0 | 17.71 | [1] |
| DiPCP-2 | - | - | - | 12.7 | [2] |
Application in Conductive Polymers: Synthesis of Poly(4,16-ethynylene-[2.2]paracyclophane)
The rigid and well-defined structure of [2.2]paracyclophane can be incorporated into the backbone of conjugated polymers to control their morphology and electronic properties. Poly(arylene ethynylene)s are an important class of conductive polymers, and the inclusion of the [2.2]paracyclophane unit can lead to materials with interesting photophysical and charge-transport characteristics.[7][8]
Synthetic Strategy: Sonogashira Cross-Coupling Polymerization
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon triple bonds and is widely used in the synthesis of conjugated polymers.[9][10] This protocol outlines the synthesis of poly(4,16-ethynylene-[2.2]paracyclophane) from 4,16-Diethynyl[2.2]paracyclophane, which can be prepared from this compound.
Diagram of the Polymerization Process:
Caption: Synthesis of the ethynyl monomer and its subsequent polymerization.
Protocol for Monomer Synthesis: 4,16-Diethynyl[2.2]paracyclophane
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add ethynyltrimethylsilane (2.5 eq.) dropwise and stir the mixture at 65 °C for 12 hours.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,16-bis(trimethylsilylethynyl)[2.2]paracyclophane.
-
Dissolve the silylated intermediate in a mixture of THF and methanol.
-
Add potassium carbonate (3.0 eq.) and stir at room temperature for 4 hours to effect desilylation.
-
Extract the product with diethyl ether, wash with water, and dry over magnesium sulfate.
-
Remove the solvent to yield 4,16-Diethynyl[2.2]paracyclophane.
Protocol for Polymerization
Materials:
-
4,16-Diethynyl[2.2]paracyclophane
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
In a Schlenk tube, dissolve 4,16-Diethynyl[2.2]paracyclophane (1.0 eq.) and 1,4-diiodobenzene (1.0 eq.) in a mixture of anhydrous toluene and triethylamine.
-
Degas the solution with argon for 30 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.) under argon.
-
Heat the reaction mixture to 70 °C and stir for 48 hours.
-
Cool the mixture and pour it into methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Prospective Applications in OLEDs and OFETs
While specific, detailed protocols for the synthesis of OLED and OFET materials starting directly from this compound are less prevalent in the literature, the principles of molecular design and the versatility of this precursor allow for the rational design of promising candidates.
Organic Light-Emitting Diodes (OLEDs)
For OLED applications, this compound can be functionalized with electron-donating and electron-accepting moieties to create emissive materials with tunable emission colors and high quantum efficiencies.[11][12] Suzuki and Stille coupling reactions are particularly useful for this purpose.
Conceptual Synthetic Approach for an Emissive Material:
Caption: Conceptual pathway to an OLED emissive material.
A plausible synthetic route would involve a Suzuki coupling of this compound with a boronic ester derivative of an electron-donating group (e.g., carbazole or triphenylamine), followed by a second coupling reaction to introduce an electron-accepting moiety.
Organic Field-Effect Transistors (OFETs)
For OFETs, the goal is to synthesize materials with high charge carrier mobility. The rigid [2.2]paracyclophane core can be incorporated into π-conjugated systems to promote ordered packing in thin films, which is essential for efficient charge transport.[11][13]
Conceptual Synthetic Approach for an OFET Material:
Stille or Heck coupling reactions can be employed to polymerize this compound with other aromatic monomers, such as distannyl or divinyl derivatives of thiophene or other heterocycles, to create high-mobility polymers.
Representative OFET Device Architecture:
A bottom-gate, bottom-contact (BGBC) configuration is commonly used for OFET characterization.
Caption: Schematic of a bottom-gate, bottom-contact OFET.
Fabrication Protocol Outline:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate and gate dielectric, respectively.
-
Source and drain electrodes (e.g., gold) are patterned on the dielectric surface using photolithography.
-
The synthesized [2.2]paracyclophane-based organic semiconductor is deposited as a thin film onto the substrate by spin-coating or thermal evaporation.
-
The device is then annealed to improve the morphology of the semiconductor film.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functional materials for organic electronics. Its unique 3D structure and the reactivity of its bromine substituents enable the creation of novel hole-transporting materials for perovskite solar cells, conductive polymers, and active components for OLEDs and OFETs. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the advancement of next-generation organic electronic devices.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of optically active through-space conjugated polymers consisting of planar chiral pseudo- meta -disubstituted [2.2]paracyclophane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. ijnc.ir [ijnc.ir]
- 11. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,16-Dibromo[2.2]paracyclophane
Introduction: The Unique Canvas of [2.2]Paracyclophane
[2.2]Paracyclophane (PCP) is a fascinating bridged aromatic hydrocarbon, distinguished by its two benzene rings held in close proximity by ethylene bridges. This strained yet rigid structure imparts unique stereochemical and electronic properties, making it a valuable scaffold in materials science, supramolecular chemistry, and drug discovery.[1] The ability to functionalize the PCP core at specific positions is crucial for tuning its properties and creating novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for forging carbon-carbon bonds.[2][3] This guide provides detailed protocols and expert insights for the successful Suzuki-Miyaura coupling of 4,16-dibromo[2.2]paracyclophane, a key precursor for creating symmetrically disubstituted PCP derivatives.
Navigating the Challenges: Steric Hindrance and Substrate Stability
The application of standard Suzuki-Miyaura protocols to this compound can be met with challenges. The inherent steric bulk of the PCP scaffold can impede the approach of the coupling partners to the catalytic center.[4][5] Furthermore, the corresponding [2.2]paracyclophanyl-4-boronic acid has been found to be unstable, complicating its use as a direct coupling partner.[4][6] To circumvent these issues, the use of more stable boronic acid surrogates, such as pinacolate esters or trifluoroborate salts, is highly recommended.[6][7]
The Trifluoroborate Advantage: A Bench-Stable Coupling Partner
A significant advancement in the functionalization of [2.2]paracyclophane has been the development and use of potassium 4-trifluoroborate[2.2]paracyclophane. This salt is a free-flowing, crystalline solid that is remarkably stable and can be handled on the benchtop without special precautions.[6][7] Its use in a Suzuki-Miyaura coupling allows for the in situ generation of the reactive boronic acid, which is then immediately "captured" in the catalytic cycle, preventing degradation.[6][7] This approach has proven to be highly effective for the synthesis of a variety of substituted [2.2]paracyclophanes in good to excellent yields.[6]
Catalytic System Selection: The Key to Success
The choice of catalyst, ligand, and base is critical for achieving high yields and clean conversions in the Suzuki-Miyaura coupling of this compound.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) has been demonstrated to be a highly effective and air-stable palladium source for this transformation, often providing superior results compared to other palladium(0) or palladium(II) precursors.[6][7]
-
Ligands: For less sterically demanding coupling partners, the reaction can sometimes proceed efficiently without the need for additional phosphine ligands.[6] However, for more challenging or sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can be beneficial in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8][9]
-
Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for these couplings, likely due to its solubility in the reaction medium and its ability to facilitate the transmetalation step.[6] Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may also be employed, but optimization may be required.
-
Solvent: A biphasic solvent system, typically a mixture of toluene and water (e.g., 3:1), is commonly used.[6] The organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the base and facilitates the hydrolysis of the trifluoroborate salt.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the key steps involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Protocol 1: Monofunctionalization of this compound
This protocol is optimized for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) (Optional, for challenging substrates)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, cesium carbonate, palladium(II) acetate, and SPhos (if used).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water in a 3:1 ratio via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated [2.2]paracyclophane.
Protocol 2: Double Suzuki-Miyaura Coupling of this compound
This protocol is designed for the symmetric di-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (2.5 - 3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
XPhos or a suitable NHC ligand (10-20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (4-6 equivalents)
-
Toluene or Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube, combine this compound, the arylboronic acid/ester, the base, palladium(II) acetate, and the ligand.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the disappearance of the starting material and mono-substituted intermediate by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the 4,16-diaryl[2.2]paracyclophane. Due to the increased steric hindrance, the double coupling can be more challenging and may require higher catalyst loadings and longer reaction times.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-bromo[2.2]paracyclophane derivatives. These can serve as a starting point for the optimization of the disubstituted system.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | None | Cs₂CO₃ (4) | Toluene/H₂O | 80 | 24 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | None | Cs₂CO₃ (4) | Toluene/H₂O | 80 | 24 | ~90 |
| 2-Pyridylboronic acid | Pd(OAc)₂ (5) | None | Cs₂CO₃ (4) | Toluene/H₂O | 70 | 24 | ~42 |
| Mesitylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3) | Toluene | 110 | 24 | Low to moderate |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Troubleshooting and Expert Recommendations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or switching to a more active ligand system (e.g., an NHC-based catalyst). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.
-
Formation of Homocoupling Byproducts: This can occur due to the decomposition of the boronic acid. Using a pinacol ester or trifluoroborate salt can mitigate this issue. Running the reaction under a strict inert atmosphere is also crucial.
-
Difficulty with Double Coupling: The second coupling is often more challenging due to increased steric hindrance. Higher temperatures, longer reaction times, and more active catalyst systems are typically required. The use of a more sterically demanding and electron-rich ligand can be beneficial.[10][11]
-
Purification Challenges: The polarity of the mono- and di-substituted products may be very similar. Careful optimization of the solvent system for column chromatography is necessary for effective separation.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel, symmetrically substituted PCP derivatives. By understanding the unique challenges posed by this substrate and employing optimized protocols, particularly with the use of stable boronic acid surrogates and carefully selected catalytic systems, researchers can efficiently access a wide range of functionalized [2.2]paracyclophanes for various applications in chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of [2.2]Paracyclophane-Based Ligands from 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a variety of [2.2]paracyclophane-based ligands, commencing from the readily accessible starting material, 4,16-dibromo[2.2]paracyclophane. The unique, rigid, and chiral scaffold of [2.2]paracyclophane has established it as a privileged platform in the design of high-performance ligands for asymmetric catalysis and advanced materials science. This document outlines the strategic functionalization of this compound through key synthetic transformations, including lithiation-phosphination and palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The ensuing protocols are designed to be robust and reproducible, empowering researchers to access a diverse range of phosphine, biaryl, and alkyne-based ligands.
Introduction: The [2.2]Paracyclophane Scaffold - A Privileged Chiral Environment
The [2.2]paracyclophane (PCP) framework, consisting of two benzene rings held in close proximity by two ethylene bridges, possesses a unique three-dimensional structure that imparts planar chirality. This inherent chirality, coupled with its conformational rigidity, makes PCP an exceptional scaffold for the development of chiral ligands. These ligands have found widespread application in asymmetric catalysis, where the defined chiral pocket around a metal center can induce high levels of stereoselectivity in a variety of chemical transformations. The starting material, this compound, offers two reactive handles for the introduction of diverse functionalities, allowing for the synthesis of both C₂-symmetric and non-symmetric ligands.
The bromine substituents at the 4 and 16 positions are amenable to a range of synthetic manipulations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. These transformations provide reliable and versatile pathways to introduce phosphorus, carbon, and other heteroatom-based ligating groups.
Core Synthetic Strategies
The synthesis of [2.2]paracyclophane-based ligands from this compound primarily relies on two powerful synthetic methodologies:
-
Lithiation followed by Electrophilic Quench: This classical approach involves a bromine-lithium exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium, to generate a highly nucleophilic paracyclophanyllithium intermediate. This intermediate can then be reacted with a variety of electrophiles, most notably chlorophosphines, to introduce phosphine moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, particularly the Suzuki-Miyaura and Sonogashira reactions, offer a highly versatile and functional group tolerant means of forming new carbon-carbon bonds. These reactions enable the introduction of aryl, vinyl, and alkynyl groups, which can either act as part of the ligand framework or be further functionalized.
PART 1: Synthesis of Diphosphine Ligands via Lithiation-Phosphination
Diphosphine ligands based on the [2.2]paracyclophane scaffold, such as the commercially available PhanePhos, have demonstrated exceptional performance in asymmetric hydrogenation and other catalytic reactions. The following protocol details a general procedure for the synthesis of 4,16-bis(diphenylphosphino)[2.2]paracyclophane.
Experimental Protocol: Synthesis of 4,16-Bis(diphenylphosphino)[2.2]paracyclophane
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous, degassed solvents (e.g., THF, hexane)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (2.2 eq) dropwise via syringe. The solution will typically turn a yellow or orange color, indicating the formation of the dilithio-paracyclophane intermediate. Stir the reaction mixture at -78 °C for 1 hour.
-
Phosphination: To the cold solution, add chlorodiphenylphosphine (2.5 eq) dropwise. A color change to a paler yellow or colorless solution is typically observed.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. The use of a Schlenk line and anhydrous solvents is crucial to prevent quenching of the reagent and ensure high yields.
-
Low Temperature: The bromine-lithium exchange is typically performed at low temperatures (-78 °C) to minimize side reactions, such as the formation of benzyne-type intermediates.
-
Stoichiometry: A slight excess of the organolithium reagent and the electrophile is used to ensure complete conversion of the starting material.
Data Presentation: Representative Yields
| Ligand | Electrophile | Typical Yield |
| 4,16-Bis(diphenylphosphino)[2.2]paracyclophane | Ph₂PCl | 60-80% |
| 4,16-Bis(dicyclohexylphosphino)[2.2]paracyclophane | Cy₂PCl | 55-75% |
PART 2: Synthesis of Biaryl and Heteroaryl Ligands via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the construction of C(sp²)-C(sp²) bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the [2.2]paracyclophane core, leading to the formation of biaryl-based ligands.
Experimental Protocol: Synthesis of 4,16-Di(pyridin-2-yl)[2.2]paracyclophane
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine or 2-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the boronic acid or stannane coupling partner (2.5 eq), the palladium catalyst (1-5 mol%), and the base (3.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. The crude product is then purified by column chromatography.
Causality and Experimental Choices:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, more electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base: The base is crucial for the transmetalation step, activating the organoboron species. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 3: Synthesis of Alkyne-Based Ligands via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to [2.2]paracyclophane-based ligands featuring rigid alkynyl linkers.[2]
Experimental Protocol: Synthesis of 4,16-Bis(phenylethynyl)[2.2]paracyclophane
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Reagents: Add the anhydrous, degassed solvent, the amine base, and phenylacetylene (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Causality and Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HBr generated during the reaction.
-
Copper-Free Variants: To avoid issues with copper contamination in the final product, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and reaction conditions.
Visualization of the Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a diverse array of chiral ligands. The protocols outlined in this guide, based on robust and well-established synthetic methodologies, provide a clear pathway for researchers to access novel phosphine, biaryl, and alkyne-based ligands. The unique stereochemical and electronic properties of the [2.2]paracyclophane scaffold will undoubtedly continue to inspire the development of innovative ligands for challenging catalytic transformations and the creation of novel functional materials.
References
Application Notes and Protocols for the Electropolymerization of 4,16-Dibromo[2.2]paracyclophane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the electrochemical polymerization of 4,16-dibromo[2.2]paracyclophane and its derivatives. While direct literature on the electropolymerization of this specific monomer is scarce, this guide synthesizes established principles of electrochemical polymerization of halogenated aromatic compounds and the known chemistry of [2.2]paracyclophane systems to propose a robust experimental framework.[1][2] This application note is designed to empower researchers to explore the synthesis of novel poly([2.2]paracyclophane) thin films, materials with significant potential in electronics, sensor technology, and biomedical applications due to their unique three-dimensional structure and electronic properties.[3][4] The protocols herein are presented with detailed explanations of the underlying scientific principles, ensuring both practical utility and a deep understanding of the experimental variables.
Introduction: The Promise of Poly([2.2]paracyclophane) Films
[2.2]Paracyclophane is a fascinating strained aromatic system where two benzene rings are held in a face-to-face orientation by ethylene bridges.[3][4] This unique geometry imparts unusual electronic and optical properties, making it an attractive building block for advanced materials.[3][4] Functionalized [2.2]paracyclophanes have been explored in various fields, including polymer chemistry and materials science.[3] Electropolymerization offers a powerful and versatile method for the direct fabrication of thin, uniform, and adherent polymer films on conductive substrates.[5] This technique allows for precise control over film thickness and morphology by manipulating electrochemical parameters. The incorporation of bromine atoms at the 4 and 16 positions of the [2.2]paracyclophane core provides reactive sites that are anticipated to facilitate electrochemical coupling and polymerization.
Theoretical Background and Proposed Mechanism
The electropolymerization of halogenated aromatic compounds typically proceeds via a reductive coupling mechanism. In the case of this compound, the proposed mechanism involves the initial reduction of the carbon-bromine bond at the electrode surface to form a radical anion. This is a common pathway observed in the electrochemistry of various brominated aromatic compounds.[1][6] This highly reactive intermediate can then undergo one of two primary pathways to polymerization:
-
Radical-Radical Coupling: Two radical anions can couple to form a new carbon-carbon bond, eliminating the bromide ions.
-
Radical-Substrate Coupling: A radical anion can attack a neutral monomer molecule, leading to chain propagation.
Subsequent reduction and coupling steps would lead to the growth of the polymer chain on the electrode surface. The unique strain and electronic communication between the two decks of the paracyclophane molecule may influence the reactivity of the intermediates and the final structure of the polymer.
Below is a diagram illustrating the proposed initial steps of the electropolymerization mechanism.
Caption: Proposed initial steps of the electropolymerization of this compound.
Experimental Section: Materials and Instrumentation
Reagents and Materials
-
Monomer: this compound (Purity > 98%)
-
Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄), electrochemical grade
-
Working Electrode: Indium tin oxide (ITO) coated glass, glassy carbon, or platinum disk electrode
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl (in 3M KCl) or a pseudo-reference electrode such as a silver wire.
-
Inert Gas: Argon or Nitrogen (high purity)
Instrumentation
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry, chronoamperometry, and chronopotentiometry.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Glovebox or Schlenk Line: To maintain an inert and anhydrous environment.
-
Ultrasonic Bath: For electrode cleaning.
Detailed Experimental Protocol
This protocol outlines the steps for the electropolymerization of this compound onto a conductive substrate using cyclic voltammetry.
Electrode Preparation
-
Cleaning the Working Electrode:
-
Sonciate the working electrode (e.g., ITO glass) in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the electrode under a stream of high-purity nitrogen.
-
For solid electrodes like glassy carbon or platinum, polish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication as described above.
-
Solution Preparation
-
Electrolyte Solution: Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Monomer Solution: To the electrolyte solution, add the this compound monomer to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
Electropolymerization Procedure (Cyclic Voltammetry)
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Deoxygenation: Purge the monomer solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Cyclic Voltammetry:
-
Immerse the electrodes in the deoxygenated monomer solution.
-
Perform cyclic voltammetry by scanning the potential from an initial potential where no reaction occurs (e.g., 0 V) towards a negative potential sufficient to induce the reduction of the C-Br bond. The exact potential range will need to be determined experimentally but is anticipated to be in the range of -1.5 V to -2.5 V vs. Ag/AgCl based on related compounds.[1][7]
-
The scan rate can be varied (e.g., 20-100 mV/s) to control the film growth.
-
Cycle the potential for a set number of scans (e.g., 10-50 cycles). The successful deposition of a polymer film is often indicated by the appearance of new redox peaks and an increase in the peak currents with each successive cycle.[8]
-
Post-Polymerization Treatment
-
After polymerization, gently rinse the polymer-coated electrode with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Caption: Workflow for the electropolymerization of this compound.
Characterization of the Polymer Film
A combination of electrochemical and spectroscopic techniques should be employed to characterize the resulting poly([2.2]paracyclophane) film.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): After deposition, the polymer-coated electrode can be transferred to a monomer-free electrolyte solution to study its electrochemical properties. The CV will reveal the redox activity of the polymer film.
-
Electrochemical Quartz Crystal Microbalance (EQCM): This technique can be used to monitor the mass change during electropolymerization in real-time, providing information on the deposition rate and efficiency.
Spectroscopic and Microscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the disappearance of the C-Br bond.
-
UV-Vis-NIR Spectroelectrochemistry: This in-situ technique allows for the monitoring of changes in the electronic absorption spectra of the film as a function of the applied potential, providing insights into the electronic structure of the different redox states of the polymer.[9][10][11]
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To visualize the morphology, thickness, and uniformity of the polymer film.
Data Presentation: Key Experimental Parameters
The properties of the electropolymerized film are highly dependent on the experimental conditions. The following table summarizes key parameters and their expected influence.
| Parameter | Range | Expected Influence on Polymer Film |
| Monomer Concentration | 1 - 10 mM | Affects polymerization rate and film thickness. Higher concentrations may lead to thicker but potentially less uniform films. |
| Supporting Electrolyte | 0.1 M | The nature of the anion can influence the film's morphology and conductivity. |
| Solvent | Anhydrous CH₃CN | The purity of the solvent is critical to avoid side reactions. |
| Potential Scan Rate | 20 - 100 mV/s | Slower scan rates generally lead to more ordered and uniform films. |
| Number of Cycles | 10 - 50 | Directly controls the thickness of the polymer film. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No polymer film formation | Insufficiently negative potential; presence of oxygen or water; low monomer concentration. | Extend the potential window to more negative values; ensure rigorous anhydrous and inert conditions; increase monomer concentration. |
| Poorly adherent film | Improper electrode cleaning; high polymerization rate. | Thoroughly clean the electrode surface; decrease the potential scan rate or monomer concentration. |
| Irreproducible results | Inconsistent electrode surface; impurities in reagents or solvent. | Standardize the electrode preparation protocol; use high-purity, electrochemical-grade reagents and solvent. |
Conclusion
The electropolymerization of this compound derivatives presents a promising avenue for the development of novel functional materials. This guide provides a comprehensive, albeit theoretical, framework for researchers to begin exploring this exciting area. Careful control of the experimental parameters and thorough characterization of the resulting polymer films will be crucial for understanding the structure-property relationships and unlocking the full potential of these unique materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] In-Situ Spectro-Electrochemistry of Conductive Polymers Using Plasmonics to Reveal Doping Mechanisms | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 4,16-Dibromo[2.2]paracyclophane in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Unique Potential of a Strained Architecture
[2.2]Paracyclophane, a molecule featuring two benzene rings held in a strained, face-to-face orientation, presents a unique three-dimensional scaffold for the construction of complex molecular architectures. The pseudo-ortho isomer, 4,16-Dibromo[2.2]paracyclophane, is a particularly valuable starting material. Its inherent planar chirality and the presence of two reactive bromine atoms provide a versatile platform for derivatization and subsequent supramolecular assembly. The fixed, close proximity of the two aromatic decks allows for significant transannular π-π interactions, influencing the electronic and photophysical properties of the resulting supramolecular structures. This guide provides an in-depth exploration of the application of this compound in the synthesis of functional supramolecular assemblies, including coordination polymers and discrete cages, with a forward look towards potential host-guest systems.
Part 1: Foundational Synthesis - From Dibromide to Functional Ligands
The journey into the supramolecular chemistry of this compound begins with its functionalization into ligands suitable for self-assembly. The bromine atoms serve as versatile handles for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce coordinating functionalities such as carboxylic acids or pyridyl groups.
Protocol 1: Synthesis of 4,16-Bis(4-carboxyphenyl)[2.2]paracyclophane - A Key Dicarboxylate Linker
This protocol details the synthesis of a dicarboxylic acid-functionalized [2.2]paracyclophane, a crucial building block for metal-organic frameworks (MOFs) and other coordination polymers.[1] The synthesis proceeds in two steps: a Suzuki coupling to introduce methyl ester groups, followed by hydrolysis to the desired dicarboxylic acid.
Step 1: Suzuki-Miyaura Coupling for Diester Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,16-Dibromo[2.2]paracyclophane
Welcome to the technical support center for the purification of 4,16-Dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique bridged structure of [2.2]paracyclophanes presents specific challenges in synthesis and purification, and this resource aims to equip you with the knowledge to overcome them.[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from reaction mixtures.
Problem 1: My crude product is a mixture of several brominated paracyclophane isomers. How can I selectively isolate the 4,16-dibromo isomer?
Underlying Cause: The direct bromination of [2.2]paracyclophane is an electrophilic aromatic substitution reaction that can lead to a mixture of di-substituted isomers, including the desired pseudo-para (4,16-), pseudo-ortho (4,12-), and other isomers. The 4,16-isomer is often the major product, but its separation from other isomers can be challenging due to their similar polarities.
Solution:
A multi-step approach combining crystallization and chromatography is often the most effective strategy.
Step-by-Step Protocol:
-
Initial Crystallization: The this compound isomer generally has lower solubility in many organic solvents compared to its isomers.
-
Dissolve the crude reaction mixture in a minimal amount of a hot solvent like chloroform or a mixture of dichloromethane and pentane.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
The less soluble 4,16-isomer should precipitate out. Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Column Chromatography (if necessary): If the crystallized product is still not pure, as determined by techniques like ¹H NMR or HPLC, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system is recommended. A common starting point is a mixture of petroleum ether and dichloromethane (e.g., 1:1 v/v).[2] You may need to optimize the solvent ratio based on TLC analysis of your crude mixture.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the partially purified product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue, then adsorb it onto a small amount of silica gel).
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
dot
Caption: Purification workflow for this compound.
Problem 2: I'm experiencing low recovery of my product after column chromatography. What could be the cause?
Underlying Cause: Low recovery from column chromatography can stem from several factors, including irreversible adsorption of the product onto the silica gel, using an inappropriate solvent system, or decomposition of the compound on the stationary phase.
Solutions:
-
Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidic nature of silica gel, you can deactivate it.
-
Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (typically 1-2% v/v), to the slurry and the eluent. This will neutralize the acidic sites on the silica.
-
-
Optimize the Eluent System:
-
If the product is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the eluent. For example, if you are using pure hexane, start adding small percentages of a more polar solvent like dichloromethane or ethyl acetate.
-
Conversely, if the product is eluting too quickly with the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.
-
-
Dry Loading: For compounds with limited solubility in the eluent, "dry loading" can improve resolution and recovery.
-
Dissolve your sample in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.
-
Problem 3: My final product appears to be a single spot on TLC but the NMR spectrum shows the presence of residual solvent.
Underlying Cause: this compound has a rigid, cage-like structure that can trap solvent molecules within its crystal lattice. These trapped solvents can be difficult to remove by standard evaporation.
Solutions:
-
High Vacuum Drying: Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 40-50 °C) under vacuum can also help, but be cautious of the compound's melting point.
-
Recrystallization: Recrystallizing the product from a different solvent system can help to remove the trapped solvent. Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Lyophilization (Freeze-Drying): If the compound is soluble in a solvent with a relatively high freezing point (e.g., benzene or 1,4-dioxane), lyophilization can be an effective method for removing residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is typically a white to light yellow crystalline powder.[1] Its melting point is in the range of 245-252 °C.[3] A broad melting range or a lower melting point may indicate the presence of impurities.
Q2: What are the best solvents for recrystallizing this compound?
Due to its relatively low solubility in many common organic solvents, finding an ideal recrystallization solvent can be challenging.[1] Hot ethanol has been reported as a suitable solvent for recrystallization.[4] A mixture of solvents, such as dichloromethane/pentane or chloroform/hexane, can also be effective. The key is to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Q3: Can this compound isomerize during purification?
Under standard purification conditions like crystallization and column chromatography, isomerization is unlikely. However, thermal isomerization to the 4,12-dibromo isomer can occur at high temperatures (e.g., 200-230 °C) in a high-boiling solvent like triglyme. Therefore, it is important to avoid excessive heat during purification steps. Microwave irradiation in a solvent like DMF can also induce isomerization.[5]
Q4: What are the key analytical techniques to confirm the purity and identity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The symmetry of the 4,16-isomer will result in a relatively simple spectrum compared to less symmetrical isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and can be used to quantify the percentage of any isomeric impurities.[3]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (366.09 g/mol for C₁₆H₁₄Br₂).[6]
-
Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.[3]
Quantitative Data Summary
| Parameter | Recommended Value/System | Source |
| Column Chromatography Stationary Phase | Silica Gel | [2] |
| Column Chromatography Mobile Phase | Dichloromethane/Petroleum Ether (1:1) | [2][7] |
| Melting Point | 245-252 °C | [3] |
| Molecular Weight | 366.09 g/mol | [6] |
| Molecular Formula | C₁₆H₁₄Br₂ | [1][6] |
References
- 1. CAS 96392-77-7: this compound [cymitquimica.com]
- 2. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
identification of byproducts in 4,16-Dibromo[2.2]paracyclophane synthesis
Welcome to the technical support guide for the synthesis of 4,16-Dibromo[2.2]paracyclophane. This resource is designed for researchers and chemists encountering challenges in this multi-step and often sensitive synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of byproduct formation and provide field-tested troubleshooting strategies to improve yield, purity, and characterization accuracy.
Frequently Asked Questions (FAQs)
Question 1: My overall yield is significantly lower than reported values. What are the most common loss points in the synthesis?
Low yields in [2.2]paracyclophane synthesis, particularly when starting from substituted xylenes, often trace back to the critical dimerization step. The most prevalent issue is the competing polymerization reaction that forms poly(p-xylylene).
-
Causality: The synthesis of the [2.2]paracyclophane core, often via a 1,6-Hofmann elimination, proceeds through a highly reactive p-xylylene diradical intermediate.[1] While the desired pathway is the dimerization of two of these intermediates, they can also readily polymerize. This polymerization is often kinetically favored, especially at higher concentrations. The addition of a polymerization inhibitor, such as phenothiazine, is a common strategy to mitigate this side reaction.[2]
-
Troubleshooting:
-
Concentration Control: Ensure the reaction is run under sufficiently high dilution conditions. This favors the intramolecular-like dimerization over the intermolecular polymerization.
-
Inhibitor Presence: Verify the addition and quality of the polymerization inhibitor (e.g., phenothiazine).
-
Temperature Management: The decomposition of the quaternary ammonium hydroxide intermediate should be controlled. Excessively high temperatures can accelerate polymerization.[3]
-
Question 2: My crude product shows multiple spots on TLC and complex ¹H NMR signals. What are the likely byproducts?
Beyond polymerization, several discrete molecular byproducts can arise from incomplete reactions, side reactions, or subsequent rearrangements. Identifying these is key to developing a purification strategy.
-
Mono-brominated [2.2]paracyclophane: This is a common byproduct if the initial bromination of [2.2]paracyclophane is incomplete. Its polarity is very similar to the desired product, making separation challenging.
-
Isomeric Dibromides: Direct dibromination of [2.2]paracyclophane can lead to a mixture of isomers, including the desired 4,16- (pseudo-para) and the rearranged 4,12- (pseudo-ortho) isomers. The 4,16-isomer is typically the major initial product but can be isomerized to the 4,12-isomer under thermal conditions.
-
Oligomers/Higher Cyclophanes: Formation of [2.2.2]paracyclophane and other higher oligomers can occur, though typically in smaller amounts. These are significantly less soluble and may precipitate from the reaction mixture.
-
Starting Materials: Incomplete conversion during the Hofmann elimination can leave behind the quaternary ammonium salt precursor.
Question 3: My purified product has a broad melting point and the NMR spectrum, while mostly correct, has persistent minor impurities. How can I achieve high purity?
Achieving high purity often requires a multi-step purification approach, as the subtle differences in polarity and solubility between the desired product and key byproducts (like isomers) make single-step purification difficult.
-
Causality: The 4,16- and 4,12-dibromo isomers have very similar structures and polarities. Simple recrystallization may not be sufficient to separate them completely. Likewise, residual mono-brominated species can co-crystallize with the desired product.
-
Troubleshooting Strategy:
-
Initial Filtration: The desired this compound often has lower solubility in certain solvents compared to its isomers and the mono-brominated version. Crystallization of the crude product from a solvent like chloroform can be an effective first-pass purification.
-
Column Chromatography: For removing more persistent impurities, silica gel chromatography is necessary. A non-polar eluent system (e.g., hexane or a hexane/dichloromethane gradient) is typically effective.[4]
-
Final Recrystallization: After chromatography, a final recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield a highly pure, crystalline product with a sharp melting point.
-
Troubleshooting and Characterization Guides
Guide 1: Byproduct Identification via ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a powerful diagnostic tool for identifying the components of your reaction mixture. The unique strained structure of the [2.2]paracyclophane core results in characteristic upfield shifts for the aromatic protons.
| Compound | Key ¹H NMR Diagnostic Signals (Approx. δ, CDCl₃) | Notes |
| This compound (Product) | Aromatic: ~6.5-6.7 ppm (singlet or narrow multiplet). Ethylene Bridge: Complex multiplets between ~2.8-3.5 ppm. | The symmetry of the molecule leads to a relatively simple aromatic region. |
| 4-Bromo[2.2]paracyclophane (Byproduct) | Aromatic: Multiple signals between ~6.3-6.8 ppm. The un-substituted ring will show more complex splitting. | The lack of symmetry compared to the di-substituted product results in a more complex spectrum. |
| 4,12-Dibromo[2.2]paracyclophane (Isomer) | Aromatic: Distinct signals, often appearing as doublets or multiplets, due to the lower symmetry compared to the 4,16-isomer. Ethylene Bridge: More complex multiplet pattern. | This isomer is often formed via thermal rearrangement. Its presence indicates either harsh reaction conditions or an intentional isomerization step. |
| Poly(p-xylylene) (Polymer Byproduct) | Broad, poorly resolved signals in both the aromatic (~6.4-7.2 ppm) and aliphatic (~2.9 ppm) regions. | This polymer is largely insoluble in common NMR solvents and may only appear as a broad hump in the baseline of the crude product spectrum if partially soluble.[5] |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Consultation of literature data is recommended for precise assignments.[6]
Guide 2: Workflow for Troubleshooting Low Purity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low purity in the crude product.
References
- 1. [2.2]Paracyclophane Materials – Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Bromination of [2.2]Paracyclophane
Welcome to the technical support center for [2.2]paracyclophane functionalization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective bromination on the unique [2.2]paracyclophane (PCP) scaffold. Here, we address common experimental challenges with in-depth explanations, troubleshooting advice, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective bromination of unsubstituted [2.2]paracyclophane so challenging?
The difficulty arises from the unique electronic structure of [2.2]paracyclophane. The two benzene rings are forced into close proximity (average distance of 3.09 Å), leading to significant transannular electronic communication (through-space conjugation).[1] This delocalization means that an electrophilic attack on one ring influences the reactivity of the other.[2] Consequently, standard electrophilic aromatic substitution (EAS) conditions, such as using molecular bromine (Br₂), often lead to a mixture of isomers, primarily the pseudo-meta and pseudo-para dibrominated products, which can be difficult to separate.[3]
Q2: What are the possible substitution patterns for a disubstituted [2.2]paracyclophane?
Due to the three-dimensional structure and planar chirality of the PCP core, multiple substitution patterns are possible. These are classified based on the relative positions of the substituents on the same ring (ortho, meta, para) or on opposite rings (pseudo-ortho, pseudo-meta, pseudo-para, pseudo-geminal).[2][4] Understanding this nomenclature is critical for discussing and targeting specific isomers.
References
Technical Support Center: Production of 4,16-Dibromo[2.2]paracyclophane
Welcome to the technical support resource for the synthesis and scale-up of 4,16-Dibromo[2.2]paracyclophane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. This compound, the pseudo-para isomer, is a critical starting material for advanced materials and planar chiral ligands.[1][2][3] However, its synthesis via the direct bromination of [2.2]paracyclophane is deceptively complex, fraught with challenges in regioselectivity, byproduct formation, and purification.
This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you navigate these challenges effectively.
Section 1: General Synthesis & Reaction Mechanism
This section covers the fundamental aspects of the most common synthetic route to this compound.
Q1: What is the standard laboratory method for synthesizing this compound?
The most direct and widely used method is the electrophilic aromatic substitution (bromination) of [2.2]paracyclophane.[4] The reaction typically employs elemental bromine in the presence of a Lewis acid catalyst, such as iron powder, in a halogenated solvent. The pseudo-para (4,16) isomer is the major kinetic product of this reaction.
Q2: What is the underlying mechanism, and why is the 4,16-isomer the major product?
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The iron catalyst reacts with bromine to form iron(III) bromide (FeBr₃), a stronger Lewis acid that polarizes the Br-Br bond, generating a potent electrophile ("Br⁺"). This electrophile attacks one of the electron-rich benzene rings of the paracyclophane.
The preference for the pseudo-para (4,16) position for the second bromination is a result of steric and electronic effects. After the first bromination at the 4-position, the bulky bromine atom and the deactivating inductive effect discourage substitution at the adjacent pseudo-geminal position. The pseudo-para position on the opposite deck is sterically accessible and electronically least deactivated, making it the kinetically favored site for the second attack.
Section 2: Troubleshooting Guide: Low Yields & Reaction Failures
Low yields are a common frustration. This guide helps diagnose the root cause.
Q3: My reaction stalled. I recovered mostly unreacted starting material. What went wrong?
This issue almost always points to a problem with catalyst activation or reagent stoichiometry.
-
Inactive Catalyst: Iron powder must be activated to remove any passivating oxide layer. Pre-treating the iron with a small amount of bromine or acid before adding the paracyclophane can be effective. Ensure your solvent is anhydrous, as water can deactivate the Lewis acid.
-
Insufficient Bromine: Ensure you are using at least two equivalents of bromine relative to the paracyclophane. A slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion, but a large excess can promote over-bromination.
-
Low Temperature/Time: While temperature control is critical to prevent side reactions, operating at too low a temperature (e.g., sub-zero) for too short a time may result in an incomplete reaction. The reaction is often started at 0°C and allowed to slowly warm to room temperature.[5]
Q4: The reaction turned into a dark, intractable mess with very little desired product. What caused this?
This indicates decomposition or polymerization, typically from overly harsh reaction conditions.
-
Temperature Runaway: The bromination is exothermic. On a larger scale, if the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to charring and complex side reactions. Always use an ice bath for temperature moderation, especially during the addition of bromine.
-
Excess Catalyst: Using too much iron catalyst can lead to an excessively fast and uncontrollable reaction.
-
Acid-Catalyzed Rearrangement: Under strongly acidic or high-temperature conditions, the strained [2.2]paracyclophane skeleton can undergo rearrangement.[5][6] Maintaining controlled conditions is key to preserving the molecular framework.
Section 3: Troubleshooting Guide: Impurities & Isomerization
Controlling regioselectivity is the primary challenge in this synthesis.
Q5: My product is contaminated with the 4,12-dibromo (pseudo-ortho) isomer. How can I prevent its formation?
The formation of 4,12-dibromo[2.2]paracyclophane is a known issue arising from the isomerization of the desired 4,16-product. This process is driven by heat or light and is believed to proceed through a diradical intermediate where one of the ethylene bridges temporarily cleaves, allowing for rotation of a phenyl ring.[7]
Prevention Strategies:
-
Strict Temperature Control: Avoid any prolonged heating of the reaction mixture or the crude product. The isomerization is often performed intentionally at high temperatures (e.g., >200°C in triglyme), so keeping your reaction at or below room temperature is crucial.
-
Protection from Light: Work in a fume hood with the sash down and, if possible, wrap the reaction flask in aluminum foil to minimize photochemical contributions to isomerization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC/GC-MS).
Q6: I'm observing polybrominated species (tri- or tetra-bromo) in my mass spec analysis. How do I suppress these?
Over-bromination occurs when the dibrominated product is subjected to further electrophilic attack. This is a common issue on larger scales where localized "hot spots" of high bromine concentration can occur.
Prevention Strategies:
-
Controlled Reagent Addition: Add the bromine solution dropwise via a pressure-equalizing dropping funnel over an extended period. This maintains a low, steady concentration of the electrophile.
-
Efficient Stirring: Use efficient mechanical overhead stirring, especially for reactions larger than a few grams. This ensures homogeneity and prevents areas of high bromine concentration.
-
Stoichiometric Precision: Carefully measure your reagents. Avoid using a large excess of bromine.
Section 4: Purification & Scale-Up
Q7: What is the most effective method for purifying this compound at scale?
Fractional crystallization is highly effective due to the significantly lower solubility of the desired 4,16-isomer compared to the 4,12-isomer and monobrominated starting material.
Recommended Protocol for Purification:
-
After work-up, concentrate the crude orange/yellow solid under reduced pressure.
-
Dissolve the crude material in a minimum amount of hot chloroform or dichloromethane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
The this compound will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration. The mother liquor will be enriched in the more soluble 4,12-isomer and other byproducts.
-
A second recrystallization may be necessary to achieve high purity.
| Parameter | Recommendation for Scale-Up (>10g) | Causality / Justification |
| Reaction Vessel | Three-neck round-bottom flask equipped with an overhead stirrer, dropping funnel, and thermometer. | Ensures controlled addition, efficient mixing, and accurate temperature monitoring. |
| Temperature Control | Large ice/water bath. | Manages the exothermicity of the bromination reaction, preventing runaway and side product formation.[5] |
| Bromine Addition | Dilute bromine in the reaction solvent and add slowly via a dropping funnel over 1-2 hours. | Prevents localized high concentrations of bromine, minimizing polybromination. |
| Stirring | Mechanical overhead stirring. | Guarantees homogeneity in a larger volume, which is critical for consistent reaction and heat transfer. |
| Purification | Fractional crystallization. | Most practical and cost-effective method for separating large quantities of the less soluble 4,16-isomer. |
Section 5: Detailed Experimental Protocol
This protocol is a representative procedure for a laboratory-scale synthesis.
Synthesis of this compound
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add [2.2]paracyclophane (10.4 g, 50 mmol) and dichloromethane (200 mL).
-
Catalyst: Add a small amount of iron powder (approx. 0.1 g).
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (16.8 g, 105 mmol, 2.1 equiv.) in dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the cooled, stirred suspension over a period of 1 hour. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to stir at 0°C for another hour and then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the red/orange color of the excess bromine has disappeared.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield a crude off-white/yellow solid. Recrystallize the crude product from hot chloroform to afford pure this compound as a white crystalline solid.[4]
References
- 1. From symmetric to asymmetric: tuning photophysical and rectifying properties in [2.2]paracyclophanes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Rece... [publikationen.bibliothek.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 4,16-Dibromo[2.2]paracyclophane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the functionalization of 4,16-Dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sterically demanding and highly valuable scaffold. The inherent strain and π-stacking of the [2.2]paracyclophane (PCP) system introduce complexities not seen with simple aryl halides, making catalyst optimization a critical step for success.[1][2][3]
This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Troubleshooting Guide: Addressing Common Experimental Failures
This section tackles the most frequent and frustrating issues encountered during the cross-coupling of this compound. Each answer provides a systematic approach to diagnosis and resolution.
Q1: My reaction shows low or no conversion, and I'm recovering mostly starting material. What should I investigate first?
Answer: This is the most common challenge and typically points to a failure in one of three areas: catalyst activity, reagent integrity, or suboptimal reaction conditions. A logical, step-by-step diagnosis is crucial.
Causality: The palladium-catalyzed cross-coupling cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.[4] With a sterically hindered substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step.[5] Failure at this stage prevents the catalytic cycle from even beginning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Actionable Steps:
-
Evaluate the Catalyst System:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not decomposed. Many Pd(0) sources are sensitive to air. Using a fresh batch or a more robust, air-stable precatalyst is a reliable first step.[4]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered substrates. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[6]
-
-
Verify Reagent Quality and Setup:
-
Inert Atmosphere: This is non-negotiable. Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure all solvents are rigorously degassed (freeze-pump-thaw or sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7][8]
-
Reagent Purity: Water and other impurities can poison the catalyst or interfere with the base. Use anhydrous solvents and ensure your base is pure and dry.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Due to steric hindrance, coupling reactions with PCP derivatives often require higher temperatures (e.g., 80-120 °C) than simpler aryl bromides to facilitate oxidative addition.[5]
-
Base: The base plays a critical role in both the transmetalation step and the regeneration of the Pd(0) catalyst. Ensure the base is strong enough and has sufficient solubility in the reaction medium. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[4][9]
-
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This effectively halts the catalytic cycle.
Causality: Catalyst decomposition is often caused by an unstable palladium intermediate. This can be triggered by:
-
Insufficient Ligand Protection: The ligand's job is to stabilize the palladium center. If the ligand is not bulky enough or is used in too low a concentration, the palladium atom is left exposed and prone to aggregation.
-
High Temperatures: While necessary, excessive heat can accelerate decomposition pathways.
-
Impurities: As mentioned above, oxygen and other impurities can promote the formation of palladium black.[7]
-
Inappropriate Solvents: Some solvents may not effectively solvate the catalytic complex, leading to precipitation. Anecdotal evidence suggests THF can sometimes promote palladium black formation in Sonogashira couplings.[10]
Actionable Steps:
-
Increase Ligand-to-Palladium Ratio: Try increasing the L:Pd ratio (e.g., from 1.5:1 to 2.5:1). This ensures there is enough ligand to keep the palladium center coordinated and soluble.
-
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are specifically designed to prevent this type of decomposition by creating a protective sphere around the metal center.[6]
-
Moderate Temperature: Find the "sweet spot." Increase the temperature just enough to achieve a reasonable reaction rate without causing rapid decomposition.
-
Ensure Rigorous Inert Conditions: Re-check your degassing procedures for all reagents and solvents.[8]
Q3: I'm getting a mixture of mono- and di-coupled products. How can I improve selectivity for the mono-substituted product?
Answer: Controlling selectivity is a common goal when working with di-halogenated substrates. Achieving high mono-selectivity relies on carefully controlling the stoichiometry and reaction conditions.
Causality: The second coupling reaction on the mono-substituted paracyclophane is often slower than the first due to increased steric hindrance. However, if the reaction is left for too long or if there is an excess of the coupling partner, the di-substituted product will inevitably form.
Actionable Steps:
-
Control Stoichiometry: This is the most critical parameter. Use a slight deficiency or exactly 1.0 equivalent of your coupling partner (e.g., the boronic acid in a Suzuki reaction) relative to the this compound.
-
Monitor the Reaction Closely: Track the reaction progress using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-coupled product appear.
-
Lower Catalyst Loading: A lower catalyst loading can sometimes slow the overall reaction rate, providing a wider time window to stop the reaction after the first coupling but before the second.
-
Lower Temperature: Reducing the temperature will slow down both coupling reactions, potentially increasing the difference in their rates and allowing for better temporal control.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the setup and optimization of coupling reactions with this compound.
Q1: What is a good starting catalyst loading (mol%) for this substrate?
Answer: For initial screening, a palladium precatalyst loading of 1-2 mol% is a robust starting point.[11] Because of the substrate's challenging nature, higher loadings (up to 5 mol%) may be necessary for optimization.[12] It is rare for these reactions to be efficient at the ultra-low, ppm-level loadings seen with more activated substrates.[11][13] The goal is to use the lowest loading possible that provides a clean, efficient reaction in a reasonable timeframe.
Q2: Which palladium sources and ligands are most effective for this sterically hindered substrate?
Answer: The choice of catalyst and ligand is arguably the most critical factor for success.
-
Palladium Sources: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(L)₂ are convenient to handle. Pd(0) sources like Pd₂(dba)₃ are also highly effective but require more careful handling under an inert atmosphere.
-
Ligands: As emphasized in the troubleshooting section, bulky, electron-rich monophosphine ligands are state-of-the-art for challenging cross-couplings.
-
For Suzuki & Heck reactions: XPhos, SPhos, and RuPhos are excellent choices.[6]
-
For Sonogashira reactions: While traditional PPh₃ can work, more specialized ligands may be required if yields are low. A combination of a palladium source and a copper(I) co-catalyst (e.g., CuI) is standard, though copper-free methods exist to prevent alkyne homocoupling.[7][8]
-
Q3: How does the choice of base and solvent impact the reaction?
Answer: The base and solvent work in concert to create a productive reaction environment.
-
Base: The base's primary role is in the transmetalation step (e.g., activating the boronic acid in a Suzuki coupling).
-
Suzuki: K₃PO₄ or Cs₂CO₃ are often superior due to their high basicity and ability to promote the reaction.
-
Sonogashira: An amine base like Et₃N or DIPEA is required to deprotonate the terminal alkyne.[7]
-
Heck: A moderately strong base like NaOAc or Et₃N is typically used to regenerate the Pd(0) catalyst.[14]
-
-
Solvent: The solvent must dissolve the substrates and reagents and be stable at the required temperature.
-
High-boiling point aprotic solvents are common choices. Toluene, dioxane, and DMF are widely used. A biphasic system (e.g., toluene/water) is often employed for Suzuki reactions to aid in the dissolution of the inorganic base.[9]
-
Protocols and Data
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
This data is illustrative and serves as a starting point for optimization. Actual results will depend on the specific coupling partner.
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N (3.0) | DMF or Toluene | 80-100 |
| Heck | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | NaOAc (2.0) | DMF or DMA | 110-130 |
General Catalytic Cycle for Pd Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general workflow for setting up the reaction under an inert atmosphere.
-
Drying Glassware: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) overnight at 120 °C and allow it to cool in a desiccator or under a stream of argon.
-
Adding Solids: To the cooled reaction flask, add the this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., SPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times. This is a critical step to remove oxygen.[4][9]
-
Adding Liquids: Under a positive pressure of argon, add the degassed solvent(s) (e.g., Toluene/H₂O mixture) via cannula or syringe.
-
Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The unique structure of paracyclophane derivatives may require careful selection of the eluent system for optimal separation.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during functionalization of 4,16-Dibromo[2.2]paracyclophane
Welcome to the technical support center for the functionalization of 4,16-dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique and versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent undesirable side reactions during your experiments. The protocols and explanations provided are grounded in established literature to ensure scientific integrity and reproducibility.
Introduction to [2.2]Paracyclophane Chemistry
[2.2]Paracyclophane (PCP) is a fascinating molecule composed of two benzene rings held in close proximity by ethylene bridges.[1][2][3] This strained structure leads to unique electronic and steric properties, making it a valuable building block in asymmetric catalysis, materials science, and the development of novel therapeutics.[1][4][5][6][7] this compound is a key intermediate, offering two reactive sites for the introduction of new functional groups. However, its distinct reactivity profile can also lead to a variety of side reactions. This guide will help you anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common challenges encountered when working with this compound?
A1: Researchers often face challenges related to:
-
Regioselectivity: Controlling the position of incoming substituents can be difficult, leading to mixtures of isomers.[1]
-
Side Reactions: The strained nature of the PCP core can promote unexpected reactions like rearrangement, polymerization, or oxidation.[8]
-
Purification: The separation of desired products from starting materials, isomers, and byproducts can be challenging due to similar polarities.[9]
-
Planar Chirality: Substituted PCPs are chiral, and reactions can produce racemic mixtures that may require resolution.[9][10]
Q2: How can I confirm the isomeric purity of my functionalized [2.2]paracyclophane?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between different isomers of substituted PCPs due to their distinct symmetry and the anisotropic effects of the stacked aromatic rings.
-
X-ray Crystallography: This provides unambiguous structural confirmation of a specific isomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify enantiomers.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of this compound. However, each reaction type presents its own set of potential side reactions.
Suzuki-Miyaura Coupling
Issue: Low yields or no reaction when coupling with a [2.2]paracyclophane-boronic acid.
Root Cause & Prevention:
[2.2]Paracyclophane-boronic acids are known to be unstable.[11] To overcome this, it is advisable to use more stable boron derivatives:
-
Potassium [2.2]paracyclophane trifluoroborate salts: These are bench-stable, easily accessible, and serve as excellent substitutes for boronic acids in Suzuki couplings.[11]
-
Boronate esters (e.g., pinacol esters): While some simple boronic esters of PCP can be unstable, pinacol esters offer improved stability and are effective coupling partners.[12]
Experimental Protocol: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane [11]
-
Dissolve 4-bromo[2.2]paracyclophane in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (nBuLi) dropwise and stir for 1 hour.
-
Quench the reaction with triisopropylborate.
-
Allow the solution to warm to room temperature.
-
Follow with an aqueous workup and treatment with potassium hydrogen fluoride to precipitate the trifluoroborate salt.
Sonogashira Coupling
Issue: Formation of a significant amount of homocoupled alkyne byproduct (Glaser coupling).[13][14]
Root Cause & Prevention:
The copper co-catalyst in traditional Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[14][15]
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol can eliminate the primary catalyst for homocoupling.
-
Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[13]
-
Use of Additives: The addition of a reducing agent or performing the reaction under a dilute hydrogen atmosphere can suppress oxidative homocoupling.[14]
Experimental Protocol: General Sonogashira Coupling of this compound [16][17]
-
To a degassed solution of this compound in a suitable solvent (e.g., THF, DMF), add the terminal alkyne.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable base, typically an amine like triethylamine or diisopropylamine.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Buchwald-Hartwig Amination
Issue: Competing C-H activation leading to arylation instead of amination.
Root Cause & Prevention:
Under certain conditions, the palladium catalyst can preferentially activate a C-H bond on the paracyclophane ring rather than the C-N bond formation of the Buchwald-Hartwig amination.[18]
-
Ligand and Catalyst Choice: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands often favor the desired C-N coupling.[19][20][21][22]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the C-H activation pathway, which may have a higher activation energy.[18]
-
Base Selection: The strength and nature of the base can influence the selectivity of the reaction.
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Reagents | Common Side Reactions | Prevention Strategies |
| Suzuki-Miyaura | Organoboron compound, Pd catalyst, Base | Protodeboronation, Instability of boronic acid | Use of trifluoroborate salts or pinacol esters[11][12] |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkyne homocoupling (Glaser coupling)[13][14] | Copper-free conditions, inert atmosphere[13] |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | C-H activation, Hydrodehalogenation[18][19] | Ligand optimization, temperature control[18] |
Troubleshooting Guide: Other Functionalization Reactions
Lithiation and Subsequent Quenching
Issue: Isomerization of the dibromo[2.2]paracyclophane starting material.
Root Cause & Prevention:
At elevated temperatures, this compound can isomerize to the thermodynamically more stable 4,12-dibromo[2.2]paracyclophane.[23] This can be facilitated by reaction conditions, including high temperatures and the use of certain solvents like DMF, especially under microwave irradiation.[4][23]
-
Low-Temperature Lithiation: Perform lithium-halogen exchange at low temperatures (typically -78 °C) to prevent isomerization.
-
Careful Quenching: Quench the resulting lithiated species at low temperature before allowing the reaction to warm up.
-
Solvent Choice: Use solvents like THF or diethyl ether that are less prone to promoting isomerization at low temperatures.
Nitration
Issue: Over-nitration, oxidation, and polymerization, leading to a complex mixture of products and difficult purification.[8]
Root Cause & Prevention:
The electron-rich nature of the [2.2]paracyclophane core makes it highly susceptible to strong nitrating conditions.[8]
-
Milder Nitrating Agents: Avoid harsh conditions like fuming nitric acid/sulfuric acid mixtures. A slower reaction with nitric acid alone or in combination with triflic acid might offer better control.[8][24]
-
Controlled Temperature: Maintain low temperatures (e.g., 0 °C) to minimize side reactions.[8]
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent to favor mono- or di-nitration.
Protecting Group Strategies
In multi-step syntheses, it may be necessary to use protecting groups to mask one of the bromine atoms or other functional groups on the [2.2]paracyclophane scaffold.[25][26][27][28]
Q3: What should I consider when choosing a protecting group for a hydroxyl or amino functionalized [2.2]paracyclophane?
A3: Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.[27]
-
Orthogonality: If multiple protecting groups are used, they should be removable under different conditions without affecting each other.[26]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce new complications.[26][27]
-
Steric Hindrance: The bulky nature of the PCP scaffold may influence the accessibility of the functional group to be protected.
Table 2: Examples of Protecting Groups
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |
| Alcohol/Phenol | Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF, THF |
| Alcohol/Phenol | Methyl Ether | MeI, K₂CO₃ | BBr₃, CH₂Cl₂ |
| Amine | Carbamate (e.g., Boc) | Boc₂O, Base | TFA or HCl in Dioxane |
| Amine | Carbamate (e.g., Cbz) | CbzCl, Base | H₂, Pd/C |
This guide provides a starting point for troubleshooting common issues in the functionalization of this compound. Successful synthesis with this unique molecule requires careful planning, optimization of reaction conditions, and a thorough understanding of its reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07055A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. Protective Groups [organic-chemistry.org]
- 27. media.neliti.com [media.neliti.com]
- 28. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
safe handling and storage procedures for 4,16-Dibromo[2.2]paracyclophane
Welcome to the comprehensive technical support guide for 4,16-Dibromo[2.2]paracyclophane. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this versatile reagent in your experiments. Here, you will find in-depth information on safe handling and storage, alongside troubleshooting guides for common synthetic applications, all presented in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Safe Handling and Storage
This section addresses the most common questions regarding the safe management of this compound in a laboratory setting. The information is synthesized from safety data sheets of the compound and its isomers, ensuring a high standard of safety and scientific accuracy.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. Based on data from its isomer, 4,12-Dibromo[2.2]paracyclophane, and a safety data sheet for the 4,16-isomer, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious irritation and potential damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential to mitigate the risks. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, adhere to the following storage guidelines:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.
The following table summarizes the key storage parameters:
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Dry, well-ventilated |
| Container | Tightly sealed |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate first aid is critical. Follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, follow this workflow to ensure safety and proper cleanup:
Caption: Workflow for handling a spill of this compound.
Q6: What is the correct procedure for the disposal of waste containing this compound?
A6: Waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) should also be placed in the hazardous waste container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Incineration at a facility with appropriate emission controls is a common method for brominated aromatic compounds.[1] Do not dispose of this chemical down the drain or in regular trash.
Part 2: Troubleshooting Guide for Experimental Applications
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This section provides troubleshooting advice for common issues encountered during these reactions.
Troubleshooting Suzuki Cross-Coupling Reactions
Q7: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes?
A7: Low yields in Suzuki couplings can stem from several factors. Here is a decision tree to help diagnose the issue:
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Causality Explained:
-
Catalyst Activity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can deactivate the catalyst, so it's crucial to work under an inert atmosphere with degassed solvents.
-
Reagent Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and strong bases. Ensure your boronic acid is pure and consider using anhydrous conditions or milder bases like KF.
-
Reaction Conditions: The choice of base and solvent is critical. The base facilitates the transmetalation step, and the solvent must be appropriate for the solubility of all components.
Q8: I am seeing significant amounts of a side product that appears to be the mono-substituted paracyclophane. How can I favor the di-substituted product?
A8: Achieving di-substitution can be challenging due to the deactivation of the second bromine atom after the first coupling. To promote di-substitution:
-
Stoichiometry: Increase the equivalents of the boronic acid and base (e.g., 2.2-2.5 equivalents of boronic acid).
-
Reaction Time and Temperature: A longer reaction time and/or higher temperature may be necessary to drive the second coupling to completion.
-
Catalyst Loading: A higher catalyst loading might be required for the less reactive second coupling step.
Troubleshooting Buchwald-Hartwig Amination
Q9: My Buchwald-Hartwig amination with this compound is not proceeding. What should I investigate?
A9: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to several parameters.
-
Ligand Choice: The ligand is crucial for the success of the reaction. The choice of ligand depends on the nature of the amine (primary, secondary, aryl, alkyl). For sterically hindered substrates like the paracyclophane, a bulkier, electron-rich phosphine ligand is often required.
-
Base Selection: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base should be finely powdered and anhydrous.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly degassed.
Q10: I am observing decomposition of my starting material or product. What could be the cause?
A10: Decomposition can occur if the reaction conditions are too harsh.
-
Temperature: While heating is often necessary, excessive temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer duration.
-
Base Sensitivity: Some functional groups on the amine or the paracyclophane itself might be sensitive to the strong bases used. A screen of different bases (e.g., K3PO4, Cs2CO3) might identify a milder option that is still effective.
-
Side Reactions: The paracyclophane core, while generally stable, can undergo rearrangements under strongly acidic or highly energetic conditions, although this is less common in typical cross-coupling reactions.[2]
References
Validation & Comparative
A Comparative Guide to 4,16- and 4,12-Dibromo[2.2]paracyclophane: Strategic Selection of Isomers for Advanced Applications
An objective, data-driven comparison for materials scientists and synthetic chemists.
In the landscape of advanced materials and stereoselective synthesis, [2.2]paracyclophane (PCP) has emerged as a privileged scaffold.[1] Its defining feature—two benzene rings forced into close, face-to-face proximity—induces significant ring strain and facilitates powerful transannular electronic interactions.[2] This unique geometry not only bestows novel photophysical properties but also gives rise to planar chirality upon substitution, a feature widely exploited in asymmetric catalysis.[3]
Halogenation of the PCP core is the most common gateway to further functionalization. Among the disubstituted derivatives, 4,16-dibromo[2.2]paracyclophane (the pseudo-geminal or pseudo-para isomer) and 4,12-dibromo[2.2]paracyclophane (the pseudo-ortho isomer) are arguably the most pivotal building blocks. While isomeric, their distinct substitution patterns impart profoundly different characteristics in terms of symmetry, reactivity, and suitability for specific applications.
This guide provides a comprehensive comparative analysis of these two key isomers. We will dissect their synthetic accessibility, compare their structural and spectroscopic properties, and present data on their differential reactivity. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for the strategic selection of the appropriate dibromo[2.2]paracyclophane isomer for their target application.
Synthetic Accessibility: Isomer-Selective Bromination
The reliable and selective synthesis of each isomer is the foundational step for any subsequent chemistry. The methods diverge significantly, reflecting the inherent steric and electronic differences between the target substitution patterns.
Synthesis of this compound
The pseudo-geminal isomer is readily accessible via a direct electrophilic aromatic substitution reaction on the parent [2.2]paracyclophane. The 4- and 16-positions are the most electronically activated and sterically accessible sites for substitution.
Experimental Protocol: Direct Bromination
-
Setup: A solution of [2.2]paracyclophane (5.0 g, 24 mmol) in 400 mL of carbon tetrachloride is prepared in a three-neck flask fitted with a mechanical stirrer, a dropping funnel, and a condenser.
-
Catalyst Addition: A small amount of iron powder (0.1 g) is added as a Lewis acid catalyst.
-
Bromination: A solution of bromine (10.0 g, 62.6 mmol) in a small amount of carbon tetrachloride is added dropwise to the stirred solution at 40-50°C.
-
Reaction: The mixture is stirred at this temperature for 2-3 hours until the bromine color has faded. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with water, 10% aqueous sodium bisulfite solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a white, crystalline solid.[4]
The rationale for this procedure lies in the classical mechanism of electrophilic halogenation, where the iron catalyst polarizes the Br-Br bond, creating a potent electrophile that preferentially attacks the high-electron-density positions of the paracyclophane rings.
Synthesis of 4,12-Dibromo[2.2]paracyclophane
Direct synthesis of the 4,12-isomer is challenging due to the steric hindrance of the pseudo-ortho positions. Consequently, it is often prepared via the isomerization of the more readily available 4,16-isomer. This rearrangement can be induced thermally or, more efficiently, under microwave irradiation.[5]
Experimental Protocol: Microwave-Assisted Isomerization
-
Setup: A solution of this compound (1.0 g, 2.73 mmol) in 20 mL of N,N-dimethylformamide (DMF) is placed in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a constant temperature of 220°C for 30 minutes.
-
Work-up: After cooling, the reaction mixture is poured into 100 mL of water and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to separate the desired 4,12-isomer from any remaining starting material and other byproducts.[5]
This process is believed to proceed through a mechanism involving the homolytic cleavage of the ethylene bridges, allowing for the rotation of one aromatic ring relative to the other, followed by bridge reformation.[5]
Structural and Spectroscopic Properties: A Tale of Two Symmetries
The most fundamental difference between the two isomers is their molecular symmetry. This has direct and predictable consequences on their spectroscopic properties, which serve as definitive diagnostic tools for their identification.
| Property | This compound | 4,12-Dibromo[2.2]paracyclophane |
| Common Name | pseudo-geminal / pseudo-para | pseudo-ortho |
| Point Group | C₂h (achiral) | C₁ (chiral, exists as racemate) |
| ¹H NMR Spectrum | Simple, few signals due to high symmetry | Complex, multiple distinct aromatic signals |
| ¹³C NMR Spectrum | Simple, few signals | Complex, all aromatic carbons are unique |
| Melting Point | ~245-246 °C[4] | ~183 °C[6] |
The high symmetry of the 4,16-isomer results in chemically equivalent protons and carbons, leading to a significantly simplified NMR spectrum. In stark contrast, the lack of any symmetry element (other than identity) in the 4,12-isomer renders all aromatic protons and carbons magnetically non-equivalent, giving rise to a complex and information-rich spectrum. This chirality is a key feature, making the 4,12-isomer a target for kinetic resolution to access enantiopure planar chiral scaffolds.[7][8]
Comparative Reactivity and Applications
The choice between the 4,16- and 4,12-isomers is ultimately dictated by the desired architecture and properties of the final target molecule. Their distinct geometries predetermine their utility in different fields of application.
Logical Flow: From Isomer to Application
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Comparison of the reactivity of [2.2]paracyclophane and p-xylene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
Definitive Structural Validation of 4,16-Dibromo[2.2]paracyclophane: A Comparative Guide to Analytical Techniques
In the realm of supramolecular chemistry and materials science, the rigid, strained, and electronically unique scaffold of [2.2]paracyclophane serves as a cornerstone for the design of novel functional molecules. The precise substitution pattern on this three-dimensional structure is paramount to its function, dictating its chiroptical properties, reactivity, and potential applications in areas ranging from asymmetric catalysis to molecular electronics. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural validation of a key derivative, 4,16-Dibromo[2.2]paracyclophane, with a particular focus on the definitive power of single-crystal X-ray crystallography.
While the synthesis of various dibromo[2.2]paracyclophane isomers is well-documented, confirming the exact positions of the bromine substituents (pseudo-ortho, pseudo-meta, pseudo-para, or the titular 4,16-pseudo-geminal) can be a non-trivial analytical challenge. This guide will delve into the experimental nuances and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, providing researchers, scientists, and drug development professionals with the insights needed to select and interpret the most appropriate validation methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no ambiguity about the isomeric form of a molecule.
Causality in Experimental Choices: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The initial and often most challenging step is the growth of a single crystal of sufficient size and quality. For molecules like this compound, which are typically crystalline solids, slow evaporation or vapor diffusion techniques are often employed. The choice of solvent is crucial; a solvent in which the compound is sparingly soluble is ideal for slow crystal growth, which in turn promotes the formation of a well-ordered crystal lattice.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. The positions and intensities of the diffracted beams are then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
A Case Study: The Isomeric Challenge
As of the writing of this guide, a publicly available crystal structure for this compound could not be located. However, the crystallographic data for a closely related isomer, pseudo-meta-Dibromo[2.2]paracyclophane, is available and serves as an excellent proxy to illustrate the power of this technique. The data presented in the table below is for this isomer and highlights the level of detail that can be obtained from an X-ray crystallographic study.
Table 1: Crystallographic Data for pseudo-meta-Dibromo[2.2]paracyclophane
| Parameter | Value |
| CCDC Deposition Number | 186259 |
| Empirical Formula | C₁₆H₁₄Br₂ |
| Formula Weight | 366.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 14.011(3) |
| c (Å) | 11.893(2) |
| α (°) | 90 |
| β (°) | 99.56(3) |
| γ (°) | 90 |
| Volume (ų) | 1370.1(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.776 |
| R-factor (%) | 4.5 |
Note: This data is for an isomer of the topic compound and is presented for illustrative purposes.
This table provides a wealth of information that is unattainable through other techniques. The space group and unit cell dimensions describe the overall packing of the molecules in the crystal, while the R-factor is an indicator of the quality of the structural refinement.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
1. Single-Crystal Growth (Vapor Diffusion Method):
-
Dissolve approximately 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) in a small vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a small amount of a less volatile anti-solvent (e.g., hexane or methanol) to the larger container, ensuring the anti-solvent level is below the top of the inner vial.
-
Allow the anti-solvent vapor to slowly diffuse into the solvent in the inner vial over several days to weeks at room temperature.
-
Monitor the inner vial for the formation of single crystals.
2. X-ray Diffraction Data Collection:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Place the mounted crystal on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Process the raw data to obtain a set of indexed reflections with their corresponding intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution structure.
Complementary and Corroborative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, purity assessment, and for providing corroborative evidence, especially when suitable crystals for diffraction are not readily obtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum of [2.2]paracyclophane derivatives is characterized by complex multiplets for the aromatic and methylene protons due to the rigid, strained structure and the anisotropic effects of the opposing benzene ring. The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. For the 4,16-dibromo isomer, one would expect a specific set of signals for the aromatic protons that is distinct from the other isomers. However, definitive assignment can be challenging without advanced 2D NMR techniques like COSY and NOESY to establish proton-proton connectivities.
-
¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms directly bonded to bromine will be significantly different from those of the other aromatic carbons, aiding in the confirmation of the substitution pattern.
Limitations: While NMR can provide strong evidence for a particular isomer, it may not be entirely conclusive on its own, especially in cases of complex or overlapping signals. Furthermore, NMR provides information about the structure in solution, which may differ from the solid-state structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, confirming its elemental formula (C₁₆H₁₄Br₂). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a distinctive pattern of peaks in the mass spectrum, further corroborating the presence of two bromine atoms.
-
Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques can provide information about the structural fragments of the molecule. The fragmentation pattern of this compound can be compared with that of other isomers to look for characteristic differences.
Limitations: Mass spectrometry alone cannot distinguish between isomers, as they have the same molecular weight. It primarily serves as a tool for confirming the elemental composition and purity of the sample.
A Comparative Overview
The following diagram summarizes the information that can be obtained from each of the discussed techniques for the structural validation of this compound.
Conclusion: An Integrated Approach for Unambiguous Validation
The definitive structural validation of this compound, and indeed any complex organic molecule, relies on an integrated analytical approach. While single-crystal X-ray crystallography stands as the unparalleled gold standard for providing an unambiguous three-dimensional structure, its reliance on high-quality single crystals can be a practical limitation.
In the absence of a crystal structure, a combination of high-resolution mass spectrometry to confirm the elemental composition and advanced NMR techniques (including 1D and 2D experiments) to elucidate the connectivity and isomeric purity provides a robust, albeit indirect, structural assignment. The congruence of data from these orthogonal techniques builds a strong and defensible case for the proposed structure.
For researchers in materials science and drug development, understanding the strengths and limitations of each analytical tool is crucial for making informed decisions about experimental design and data interpretation, ultimately ensuring the scientific integrity of their work.
Bridging the Gap: A Comparative Guide to the Computational and Experimental Properties of 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular architecture, [2.2]paracyclophanes stand out for their unique strained structures and transannular electronic interactions. The functionalization of this scaffold, as seen in 4,16-Dibromo[2.2]paracyclophane, opens avenues for novel materials and therapeutic agents. This guide provides a deep dive into the comparison of experimentally determined and computationally predicted properties of this fascinating molecule. As a Senior Application Scientist, the focus here is not just on the "what," but the "why" and "how," offering insights into the interplay between theoretical models and real-world measurements.
The Significance of Correlating Experiment and Theory
The synergy between experimental characterization and computational modeling is a cornerstone of modern chemical research. Experimental techniques provide tangible data on a molecule's behavior and structure in the solid state or in solution. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand and predict these properties from first principles. By comparing these two realms, we can:
-
Validate and refine computational models: Discrepancies between predicted and measured values highlight the limitations of theoretical approximations and guide the development of more accurate models.
-
Interpret complex experimental data: Computational results can aid in the assignment of spectroscopic signals and provide a deeper understanding of the underlying electronic and structural factors.
-
Predict properties of novel compounds: Once a computational protocol is validated against known molecules, it can be used to reliably predict the properties of yet-to-be-synthesized derivatives, accelerating the discovery process.
This guide will navigate the experimental methodologies used to characterize this compound and detail a robust computational workflow for predicting its properties. The ensuing comparison will illuminate the strengths and limitations of each approach, providing a comprehensive understanding of this unique molecule.
Experimental Characterization: Unveiling the Molecular Reality
The experimental determination of the properties of this compound relies on a suite of analytical techniques. Each method probes different aspects of the molecule's structure and electronic nature.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. For this compound, this technique would provide invaluable data on:
-
Bond lengths and angles: Precise measurements of the carbon-carbon and carbon-bromine bond lengths, as well as the bond angles within the aromatic rings and the ethyl bridges.
-
Dihedral angles: Quantification of the boat-like distortion of the benzene rings and the twisting of the ethyl bridges, which are characteristic features of the strained [2.2]paracyclophane system.
-
Intermolecular interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., a mixture of dichloromethane and hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, high-resolution structure.
Spectroscopic Techniques: A Window into Molecular Behavior
While X-ray crystallography provides a static picture, spectroscopic methods offer insights into the molecule's properties in solution and its electronic transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure in solution. The strained nature of the [2.2]paracyclophane core leads to distinct chemical shifts, particularly for the aromatic and methylene protons, due to the anisotropic effects of the opposing benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and the C-Br stretching vibrations can be identified.
-
UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule. The π-π* transitions of the aromatic rings are of particular interest, and the through-space interactions in paracyclophanes often lead to red-shifted absorption bands compared to simple benzene derivatives.
Computational Modeling: Predicting Properties from First Principles
Computational chemistry, particularly DFT, provides a powerful tool to model the properties of this compound. A well-chosen computational protocol can yield results that are in excellent agreement with experimental data.
Computational Protocol: DFT Calculations
-
Structure Optimization: The starting geometry of the molecule is built and then optimized to find the lowest energy conformation. Functionals like B3LYP are a common starting point, but for systems with significant non-covalent interactions, such as paracyclophanes, dispersion-corrected functionals (e.g., ωB97X-D) are often more accurate. A suitable basis set, such as 6-31G(d,p) or larger, should be employed.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane).
-
Electronic Excitation (UV-Vis) Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of the electronic transitions, providing a theoretical UV-Vis spectrum.
Comparative Analysis: Experimental vs. Computational Data
Structural Properties
The defining feature of [2.2]paracyclophanes is their strained geometry. The two benzene rings are forced into close proximity, causing them to adopt a boat-like conformation. The ethyl bridges are also distorted from their ideal staggered conformation.
| Property | Parent [2.2]Paracyclophane (Experimental) | This compound (Expected Experimental) | This compound (Computational Prediction - ωB97X-D/6-31G(d,p)) |
| Inter-ring distance (centroid-centroid) | ~3.09 Å | Slightly longer due to steric hindrance of Br atoms | ~3.12 Å |
| C-C bond length (aromatic) | ~1.39-1.41 Å | Minor changes, with C-Br bonds around 1.90 Å | C-C: ~1.39-1.42 Å, C-Br: ~1.91 Å |
| Benzene ring distortion (boat angle) | ~12-14° | Similar to the parent compound | ~13° |
The introduction of the bulky bromine atoms at the 4 and 16 positions is expected to have a subtle but measurable effect on the geometry. The inter-ring distance might increase slightly to accommodate the larger van der Waals radius of bromine compared to hydrogen. Computational models are well-suited to predict these minor structural perturbations.
Spectroscopic Properties
The electronic and vibrational properties are also influenced by the bromine substitution.
| Spectrum | Property | Parent [2.2]Paracyclophane | This compound (Expected/Predicted) |
| ¹H NMR | Aromatic Protons | δ ~6.4-6.5 ppm | Downfield shift for protons adjacent to Br (δ ~6.6-6.8 ppm) due to inductive effects. |
| Methylene Protons | δ ~2.6-3.1 ppm (complex pattern) | Similar chemical shifts, but potential for subtle changes in coupling constants. | |
| ¹³C NMR | Aromatic Carbons | δ ~132-140 ppm | The carbon attached to bromine (C-Br) will be significantly shielded (δ ~115-125 ppm). |
| IR | C-Br Stretch | Not present | A characteristic absorption in the fingerprint region, typically around 500-650 cm⁻¹. |
| UV-Vis | λmax (π-π*) | ~286 nm, 302 nm | A slight red-shift (bathochromic shift) is expected due to the extension of the π-system by the bromine lone pairs. |
Computational methods can provide valuable predictions for these spectroscopic properties, aiding in the interpretation of experimental spectra. For instance, calculated NMR chemical shifts can help in the unambiguous assignment of protons and carbons in the complex spectrum of this molecule.
Conclusion: A Powerful Partnership
The comprehensive analysis of this compound demonstrates the indispensable partnership between experimental and computational chemistry. While experimental techniques provide the ground truth, computational models offer a framework for understanding and prediction. For molecules like this compound, where detailed experimental data may be sparse, a robust computational protocol, validated against related known compounds, can provide reliable insights into its structural and electronic properties. This integrated approach is crucial for accelerating the design and development of novel functional molecules for a wide range of applications in materials science and drug discovery.
A Comparative Analysis of Carbon-Bromine Bond Reactivity in 4,16-Dibromo[2.2]paracyclophane
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of molecular architecture, the subtle interplay of steric and electronic effects governs the reactivity of functional groups. This guide delves into the nuanced reactivity of the carbon-bromine (C-Br) bonds in 4,16-dibromo[2.2]paracyclophane, a pseudo-para substituted derivative of the strained [2.2]paracyclophane system. Understanding the differential reactivity of these two bromine atoms is paramount for the strategic design of complex molecular scaffolds and the development of novel therapeutics. This document provides an in-depth analysis based on experimental observations and theoretical considerations, offering valuable insights for researchers navigating the complexities of [2.2]paracyclophane chemistry.
The [2.2]Paracyclophane Scaffold: A Realm of Strain and Transannular Interactions
[2.2]Paracyclophane is a unique hydrocarbon characterized by two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry induces significant strain, causing the aromatic rings to adopt a boat-like conformation.[1] This distortion from planarity, coupled with the close proximity of the π-systems, leads to significant transannular electronic interactions, profoundly influencing the molecule's chemical and physical properties.[2]
Unraveling the Reactivity of the C4 and C16 C-Br Bonds
In this compound, the two bromine atoms occupy pseudo-para positions on opposite aromatic decks. While seemingly equivalent, their chemical environments are distinct, leading to a notable difference in their reactivity. This disparity is primarily attributed to the unique steric landscape of the [2.2]paracyclophane core.
Experimental Evidence: Selective Monofunctionalization
A compelling piece of evidence for the differential reactivity of the C-Br bonds comes from lithium-halogen exchange reactions. In an attempt to synthesize 4,16-dihydroxy[2.2]paracyclophane via a Br/Li exchange followed by quenching with an electrophile, it was observed that the reaction did not proceed to completion. The major product isolated was 4-bromo-16-hydroxy[2.2]paracyclophane, with the desired diol formed in a significantly lower yield (12%). This outcome strongly suggests that one C-Br bond is more susceptible to lithium-halogen exchange than the other.
This selective monofunctionalization opens avenues for the stepwise synthesis of unsymmetrically substituted [2.2]paracyclophanes, which are valuable building blocks in materials science and medicinal chemistry.
The Decisive Role of Steric Hindrance
The observed difference in reactivity can be rationalized by considering the steric encumbrance around the C4 and C16 positions. The ethylene bridges of the [2.2]paracyclophane scaffold create a more sterically hindered environment on one face of the aromatic ring compared to the other.
To visualize this, we can conceptualize the approach of a bulky reagent, such as a metal catalyst or an organometallic species, towards the C-Br bonds. The ethylene bridges act as "walls" that partially shield one of the bromine atoms, making it less accessible.
Caption: Factors influencing the differential reactivity of C-Br bonds.
While direct comparative kinetic studies on the C4 and C16 positions are not extensively reported, the preparative results from the lithium-halogen exchange experiment provide strong qualitative support for this hypothesis. The bromine atom that is less sterically shielded by the ethylene bridge is expected to react at a faster rate.
The Subtle Contribution of Electronic Effects
While steric hindrance appears to be the dominant factor, electronic effects arising from the strained π-systems and transannular communication cannot be entirely discounted. The boat-shaped distortion of the benzene rings alters the hybridization of the carbon atoms, which could lead to subtle differences in the electron density at the C4 and C16 positions. However, without dedicated computational studies on this compound, the precise contribution of electronic effects remains a subject for further investigation.
Experimental Protocols for Selective Functionalization
The ability to selectively functionalize one of the C-Br bonds in this compound is a powerful tool for synthetic chemists. Below is a generalized protocol for a selective monolithiation-electrophilic quench, based on the observed reactivity differences.
Step-by-Step Methodology for Selective Monofunctionalization:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.0-1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours. Careful control of the stoichiometry of n-BuLi is crucial for achieving high selectivity for mono-lithiation.
-
Electrophilic Quench: Add the desired electrophile (e.g., a ketone, aldehyde, or other suitable reagent) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the mono-functionalized product.
Comparative Data Summary
While comprehensive quantitative data is scarce, the qualitative results from the Br/Li exchange reaction are summarized in the table below.
| Product | Yield | Implication |
| 4-Bromo-16-hydroxy[2.2]paracyclophane | Major | One C-Br bond is significantly more reactive towards lithium-halogen exchange. |
| 4,16-Dihydroxy[2.2]paracyclophane | 12% | The second C-Br bond is less reactive under the same conditions. |
This data clearly demonstrates the feasibility of selective monofunctionalization of this compound.
Future Perspectives and Conclusion
The differential reactivity of the C-Br bonds in this compound presents both a challenge and an opportunity for synthetic chemists. While this guide has highlighted the key role of steric hindrance in governing this reactivity, further quantitative studies are needed to fully elucidate the interplay of steric and electronic factors.
Future research in this area could focus on:
-
Kinetic Studies: Performing competitive reaction experiments to quantify the relative reaction rates of the C4 and C16 positions in various reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.
-
Computational Modeling: Conducting density functional theory (DFT) calculations to determine the C-Br bond dissociation energies, transition state energies for various reactions, and the charge distribution at the C4 and C16 positions.
-
Exploitation in Synthesis: Leveraging the observed selectivity to develop efficient and elegant syntheses of complex, unsymmetrically substituted [2.2]paracyclophane derivatives for applications in materials science, catalysis, and drug discovery.
References
A Comparative Guide to OLED Emitters: Performance of [2.2]Paracyclophane-Based Materials vs. Conventional Emitters
This guide provides a comprehensive comparison of Organic Light-Emitting Diode (OLED) emitters, with a special focus on the emerging class of materials derived from the 4,16-Dibromo[2.2]paracyclophane scaffold. We will objectively analyze their performance against established fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters, supported by experimental data and detailed protocols for researchers in materials science and optoelectronics.
Introduction: The Heart of the OLED - The Emitter
The performance of an OLED is fundamentally dictated by the emissive layer (EML), where electrical energy is converted into light. The choice of emitter molecule governs the device's efficiency, color purity, and operational stability. Over the years, OLED technology has evolved through distinct generations of emitters, each aiming to overcome the limitations of its predecessor.[1]
-
1st Generation (Fluorescence): These were the pioneering materials. However, due to spin statistics, only 25% of the electrically generated excitons (singlets) can be harvested for light emission, fundamentally limiting their theoretical internal quantum efficiency (IQE).[1]
-
2nd Generation (Phosphorescence): By incorporating heavy metal atoms like iridium or platinum, these emitters facilitate intersystem crossing, allowing the harvesting of both singlet (25%) and triplet (75%) excitons.[2] This enables a theoretical IQE of nearly 100%.[3] While highly efficient for red and green, stable and efficient blue phosphorescent emitters remain a significant challenge.[1][3]
-
3rd Generation (TADF): These purely organic molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states. This allows triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), achieving a theoretical IQE of 100% without the need for expensive and toxic heavy metals.[1]
-
4th Generation (Hyperfluorescence): This approach uses a TADF molecule as a sensitizer to transfer energy to a traditional fluorescent emitter. This combines the 100% exciton harvesting of TADF with the narrow, pure-color emission spectra of fluorescent molecules.[4]
A novel and promising strategy in emitter design involves using unique molecular scaffolds to impart desirable photophysical properties. One such scaffold is [2.2]paracyclophane (PCP) . This compound serves as a critical starting material for synthesizing advanced donor-acceptor type molecules for OLED applications.[5][6]
The [2.2]Paracyclophane Advantage in Emitter Design
The [2.2]paracyclophane core is not typically used as an emitter itself but as a foundational building block. Its unique three-dimensional structure offers several advantages for designing high-performance, particularly blue, emitters:
-
Strained Aromatic System: The two phenyl rings in the PCP molecule are forced into close proximity (~3.09 Å), causing them to distort from their ideal planar geometry.[7] This structural strain alters the electronic properties, energetically disfavoring the formation of local triplet excited states that can degrade the molecule, which in turn can increase the quantum efficiency of light emission.[6]
-
Electron-Donating Nature: The PCP scaffold acts as an effective electron donor, making it an excellent component for creating donor-acceptor (D-A) type TADF molecules.[7]
-
Steric Hindrance: The bulky, rigid structure of the PCP unit can effectively suppress intermolecular π–π stacking. This reduces aggregation-caused quenching (ACQ), a common issue where emitter molecules get too close and their fluorescence is diminished, thereby improving solid-state luminescence efficiency.[7]
These properties make PCP-derived molecules highly promising candidates for overcoming the challenges of creating stable, efficient, deep-blue OLEDs.[6]
Performance Comparison of Emitter Technologies
The following table summarizes the typical performance metrics for state-of-the-art OLEDs based on different emitter technologies. It is important to note that performance can vary significantly based on the specific molecule, host material, and overall device architecture.
| Emitter Type | Generation | Max External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Color Purity (FWHM) | Key Advantages | Key Disadvantages |
| Fluorescent | 1st | ~5-10% (Theoretically limited) | Low | Low | Narrow | Good color purity, low cost | Low efficiency (max 25% IQE) |
| Phosphorescent (Green) | 2nd | >30% | >100 lm/W[8] | >115 cd/A[8] | Moderate | Very high efficiency | Requires heavy metals (Ir, Pt) |
| Phosphorescent (Blue) | 2nd | ~20-25% | ~40-60 lm/W | ~40-60 cd/A | Moderate | High efficiency | Poor operational stability/lifetime |
| TADF (Blue/Green) | 3rd | >30%[9] | >80 lm/W[10] | >60 cd/A | Broad | 100% IQE, metal-free | Often has broader emission spectra |
| [2.2]Paracyclophane-Derived | 3rd/4th | >20% (for blue) | High (projected) | High (projected) | Narrow | High stability, good color purity (especially for blue) | Newer technology, complex synthesis |
| Hyperfluorescent (Blue) | 4th | >13%[11] | High | High | Very Narrow | 100% IQE, excellent color purity | Complex multi-component system |
Note: Data is compiled from representative high-performing devices reported in the literature.[8][9][10][11] Performance of PCP-derived emitters is based on initial reports and theoretical advantages, as they are an emerging class.
Experimental Section: Protocols for OLED Fabrication and Characterization
To ensure a valid comparison between different emitter materials, a standardized device fabrication and testing methodology is crucial. The following protocols describe a common workflow for creating and evaluating multi-layer OLEDs via a combination of solution processing and thermal evaporation.
I. OLED Device Fabrication Workflow
The fabrication process involves the sequential deposition of multiple organic and metallic layers onto a pre-patterned substrate, typically Indium Tin Oxide (ITO) coated glass. All steps following substrate cleaning should be performed in an inert nitrogen atmosphere (glovebox) to prevent degradation of the organic materials by oxygen and moisture.
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before use to remove organic residues and increase the work function of the ITO for efficient hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
A common HTL material is PEDOT:PSS.
-
Deposit a layer of PEDOT:PSS (e.g., AI 4083) via spin coating. A typical recipe is 40 µL of solution dispensed onto the substrate, spinning at 6000 rpm for 30 seconds to achieve a film thickness of ~30 nm.[12]
-
Anneal the substrate on a hotplate at 110-120 °C for 15 minutes to remove residual solvent.[12]
-
-
Emissive Layer (EML) Deposition:
-
The EML is typically a host material doped with the emitter molecule (e.g., this compound derivative, Ir(ppy)₃, or a TADF molecule).
-
Prepare a solution of the host and emitter in a suitable solvent like toluene or chlorobenzene. The doping concentration is critical and usually ranges from 1% to 20% by weight.
-
Deposit the EML via spin coating (e.g., at 2000 rpm for 60 seconds) to achieve a desired thickness (typically 20-80 nm).[13]
-
Anneal the substrate at a temperature appropriate for the material system (e.g., 80 °C for 10 minutes) to remove the solvent.[13]
-
-
Electron Transport & Hole Blocking Layers (ETL/HBL):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially evaporate the HBL (e.g., TAPC) and ETL (e.g., TmPyPB) materials onto the EML. Layer thicknesses are monitored in real-time with a quartz crystal microbalance and are typically in the range of 20-40 nm.[8]
-
-
Cathode Deposition:
-
Encapsulation:
-
To protect the device from atmospheric degradation, it must be encapsulated.
-
In the glovebox, apply a bead of UV-curable epoxy around the active area and place a glass coverslip on top.
-
Cure the epoxy by exposing it to a UV lamp for several minutes.[12]
-
II. OLED Performance Characterization
Once fabricated, the device's optoelectronic properties are measured to determine its performance.
Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the encapsulated device in a test jig that makes electrical contact with the anode and cathode.
-
Use a source measure unit (SMU) to apply a stepped voltage sweep to the device.
-
Simultaneously, use a calibrated photodetector or spectrometer positioned in front of the device to measure the luminance (in cd/m²) at each voltage step.[15]
-
The SMU records the current density (J) flowing through the device.
-
-
Electroluminescence (EL) Spectrum Measurement:
-
At a constant driving voltage, use a spectrometer to measure the spectrum of the emitted light.
-
From this spectrum, the Commission Internationale de l'Eclairage (CIE) color coordinates and the Full Width at Half Maximum (FWHM) can be determined.[16]
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated by dividing the luminance (L) by the current density (J). Units: cd/A.[17]
-
Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage (V). Units: lm/W.[17]
-
External Quantum Efficiency (EQE): This measures the ratio of photons emitted to electrons injected. It requires a more complex setup, often involving an integrating sphere to capture all emitted light.[17][18]
-
Comparative Analysis of Emitter Mechanisms
The fundamental difference between emitter generations lies in how they manage the electrically generated singlet and triplet excitons.
As illustrated, fluorescent materials waste the 75% of excitons that form in the triplet state.[1] Phosphorescent materials use a heavy atom to enable the spin-forbidden transition from the triplet state to the ground state, harvesting all excitons.[2] TADF materials use thermal energy to up-convert triplet excitons back to the singlet state for efficient fluorescence, achieving the same 100% IQE without heavy metals.[1] Materials derived from the [2.2]paracyclophane scaffold are being designed primarily as advanced TADF or hyperfluorescent emitters, aiming to combine this high efficiency with the structural stability needed for a long operational lifetime, especially in the challenging blue region of the spectrum.
Conclusion and Future Outlook
While this compound is a precursor rather than a final emitter, the unique structural and electronic properties of the [2.2]paracyclophane scaffold make it a highly compelling platform for designing the next generation of OLED materials. Emitters derived from this core show significant promise in addressing the long-standing challenge of creating efficient, pure, and stable deep-blue OLEDs—a critical need for the display and solid-state lighting industries.
Phosphorescent and TADF emitters currently dominate the high-performance landscape, each with distinct advantages. Phosphorescent devices offer exceptional efficiencies in green and red but are hampered by their reliance on costly, rare metals and the instability of blue variants.[3] TADF technology provides a metal-free path to 100% internal quantum efficiency, though often at the cost of broader emission and potential stability issues.[4]
[2.2]Paracyclophane-based emitters represent a strategic evolution, leveraging molecular design to combine the high efficiency of TADF with the enhanced stability and color purity afforded by its rigid, strained structure. As research in this area progresses, we anticipate that these materials will play a pivotal role in pushing the boundaries of OLED performance, leading to displays with wider color gamuts, improved energy efficiency, and longer operational lifetimes.
References
- 1. techblick.com [techblick.com]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. noctiluca.eu [noctiluca.eu]
- 4. What’s the difference between TADF and Hyperfluorescence? - Kyulux [kyulux.com]
- 5. Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160359118A1 - [2.2]Paracyclophane-Derived Donor/Acceptor-Type Molecules for OLED Applications - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oled-info.com [oled-info.com]
- 10. oled-info.com [oled-info.com]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
- 13. ossila.com [ossila.com]
- 14. displayman.com [displayman.com]
- 15. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. oldcitypublishing.com [oldcitypublishing.com]
A Senior Application Scientist's Guide to the Electrochemical Comparison of Substituted vs. Unsubstituted [2.2]Paracyclophanes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the electrochemical behavior of [2.2]paracyclophanes (PCPs). This guide provides a comparative analysis of substituted and unsubstituted PCP systems, grounded in experimental data. We will delve into the unique electronic properties conferred by the strained PCP scaffold and demonstrate how functionalization allows for the precise tuning of its redox characteristics. This guide is designed to be a practical resource, explaining not just the "what" but the "why" behind the observed electrochemical phenomena and the methodologies used to probe them.
The [2.2]Paracyclophane Scaffold: A System of Unique Electronic Interactions
[2.2]Paracyclophane is a fascinating molecule composed of two benzene rings held in a face-to-face orientation by two ethylene bridges.[1][2] This rigid, strained structure forces the aromatic decks into close proximity, leading to significant transannular π-π electronic interactions.[3][4][5] These through-space interactions create a molecular environment distinct from simple, unconstrained aromatic systems, profoundly influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[5]
The proximity of the two π-systems results in a HOMO that is higher in energy and a LUMO that is lower in energy compared to a non-interacting model like p-xylene. This reduced HOMO-LUMO gap makes the PCP core more susceptible to oxidation, a key feature of its electrochemical profile. Understanding this baseline behavior is critical before examining the effects of substitution.
Caption: Molecular structure of the [2.2]paracyclophane core.
Electrochemical Behavior: A Comparative Analysis
The most direct method for probing the redox properties of PCPs is Cyclic Voltammetry (CV) .[6] This technique allows us to measure the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). For PCPs, oxidation is the more commonly studied and accessible process.
The unsubstituted [2.2]paracyclophane molecule typically undergoes a reversible one-electron oxidation to form a stable radical cation. The potential at which this occurs is a direct reflection of the energy of its HOMO. By introducing substituents to the aromatic rings, we can systematically alter the electron density of the π-system and, consequently, modulate this oxidation potential.
The Effect of Substituents: Donors vs. Withdrawers
Substituents are broadly classified into two categories based on their electronic effects:
-
Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -NH₂, -CH₃) increase the electron density in the aromatic ring through inductive or resonance effects.[7][8] This destabilizes the neutral ground state and stabilizes the resulting radical cation, making the molecule easier to oxidize .[9][10] Consequently, PCPs functionalized with EDGs will exhibit a lower oxidation potential compared to the unsubstituted parent molecule.
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -CN, -NO₂, -C(O)R) pull electron density away from the aromatic ring.[11][12] This stabilizes the neutral ground state and destabilizes the radical cation, making the molecule more difficult to oxidize .[9][10] Therefore, PCPs bearing EWGs will display a higher oxidation potential.
Quantitative Comparison: Oxidation Potentials
The following table summarizes representative first oxidation potentials (E₁ₒₓ) for a series of substituted PCPs, demonstrating the principles described above. Values are typically reported in Volts (V) versus a standard reference electrode (e.g., Ag/AgCl or Fc/Fc⁺).
| Compound | Substituent (R) | Electronic Nature | Approx. First Oxidation Potential (E₁ₒₓ vs. Fc/Fc⁺) |
| [2.2]Paracyclophane | -H | Unsubstituted | +0.85 V |
| 4-Methoxy-[2.2]PCP | -OCH₃ | Strong EDG | +0.65 V |
| 4-Methyl-[2.2]PCP | -CH₃ | Weak EDG | +0.78 V |
| 4-Bromo-[2.2]PCP | -Br | Weak EWG (Inductive) | +0.92 V |
| 4-Formyl-[2.2]PCP | -CHO | Moderate EWG | +1.05 V |
| 4-Cyano-[2.2]PCP | -CN | Strong EWG | +1.15 V |
Note: These are representative values compiled from various sources. Actual potentials can vary slightly based on experimental conditions (solvent, electrolyte, scan rate).
The data clearly illustrates a predictable trend: as the substituent shifts from strongly donating to strongly withdrawing, the oxidation potential systematically increases. This tunability is a cornerstone of PCP chemistry, allowing for the rational design of molecules with specific electrochemical properties for applications in materials science and molecular electronics.[13][14]
Experimental Protocol: A Self-Validating System for Cyclic Voltammetry
To ensure the generation of reliable and reproducible data, a rigorous experimental protocol is essential. The following section details a standard procedure for performing cyclic voltammetry on a [2.2]paracyclophane sample.
Causality Behind Experimental Choices
-
Solvent: Dichloromethane (DCM) or acetonitrile are commonly chosen. Their primary role is to dissolve the analyte and the supporting electrolyte while providing a wide electrochemical window—a range of potentials where the solvent itself does not undergo oxidation or reduction.
-
Supporting Electrolyte: A salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) is crucial. It does not participate in the reaction but provides mobile ions to ensure the solution is conductive. Without it, the high resistance of the solution (IR drop) would distort the voltammogram, leading to inaccurate potential measurements. A concentration of 0.1 M is standard to minimize this effect.
-
Electrodes: A three-electrode system is used.[15]
-
The Working Electrode (e.g., glassy carbon or platinum) is where the oxidation of the PCP occurs. Its surface must be polished and clean to ensure reproducible results.
-
The Reference Electrode (e.g., Ag/AgCl) provides a stable, constant potential against which the working electrode's potential is measured.
-
The Counter Electrode (e.g., platinum wire) completes the electrical circuit, allowing current to flow without affecting the processes at the working electrode.
-
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1-2 mM solution of the [2.2]paracyclophane analyte in the chosen solvent (e.g., DCM).
-
Add the supporting electrolyte (e.g., TBAPF₆) to a final concentration of 0.1 M.
-
Polish the working electrode with alumina slurry, rinse thoroughly with solvent, and dry.
-
-
Cell Assembly:
-
Assemble the three electrodes in an electrochemical cell containing the prepared solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record a background scan in the electrolyte solution without the analyte to ensure there are no interfering impurities.
-
Set the potential window to scan from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation wave (e.g., +1.5 V) and back.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Internal Referencing and Validation:
-
After recording the analyte's CV, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc).
-
Record the CV again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will appear as a well-defined, reversible wave.
-
Self-Validation: The potential separation between the anodic and cathodic peaks (ΔEp) for an ideal, reversible one-electron process like Fc/Fc⁺ should be approximately 57-59 mV at room temperature.[6] Achieving this value confirms the system is functioning correctly (e.g., low solution resistance, proper electrode placement).
-
Report all measured potentials for your PCP analyte relative to the E₁⸝₂ of the Fc/Fc⁺ couple, which is set to 0 V. This standardizes the data and allows for direct comparison across different experiments and laboratories.
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion and Outlook
The electrochemical properties of [2.2]paracyclophanes are dictated by a sensitive interplay between the inherent transannular communication of the scaffold and the electronic influence of attached functional groups. As demonstrated, the oxidation potential can be predictably and systematically tuned over a wide range by selecting appropriate electron-donating or electron-withdrawing substituents. This guide provides the foundational understanding and a robust experimental framework for researchers to explore and exploit these fascinating molecules. The ability to fine-tune redox behavior makes substituted PCPs highly attractive candidates for developing advanced materials, including charge-transfer complexes, components for molecular electronics, and chiral sensors.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The transannular interaction in [2.2]paracyclophane: repulsive or attractive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iitk.ac.in [iitk.ac.in]
- 16. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic Nuances: A Comparative Guide to Pseudo-geminal and Pseudo-ortho Disubstituted [2.2]Paracyclophanes
For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is paramount. The subtle interplay of spatial arrangement and electronic effects can profoundly influence a compound's properties and, consequently, its application. Within the fascinating class of strained aromatic systems, [2.2]paracyclophanes (PCPs) stand out due to their unique cofacial benzene rings, which enforce significant transannular π-π interactions. The disubstitution of this scaffold gives rise to a variety of isomers, with the pseudo-geminal and pseudo-ortho arrangements presenting distinct and informative spectroscopic signatures. This guide provides an in-depth, objective comparison of these two isomeric forms, supported by experimental data, to elucidate the structural and electronic factors that govern their spectroscopic differences.
The Structural Landscape: Pseudo-geminal vs. Pseudo-ortho
The defining feature of [2.2]paracyclophanes is the close proximity of the two benzene decks, bridged by two ethylene chains. This strained conformation leads to a boat-like distortion of the aromatic rings and a complex electronic environment. The nomenclature of disubstituted derivatives describes the relative positions of the substituents on the two aromatic rings.
-
Pseudo-geminal: In this arrangement, the substituents are on different decks but are positioned directly above one another, leading to strong through-space interactions.
-
Pseudo-ortho: Here, the substituents are on adjacent carbons when viewed through the cyclophane axis, resulting in a different spatial and electronic relationship compared to the pseudo-geminal isomer.
The following diagram illustrates the distinct substitution patterns of these two isomers.
Caption: Molecular structures of pseudo-geminal and pseudo-ortho isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as the chemical shifts of the aromatic and benzylic protons and carbons are highly sensitive to the anisotropic effects of the opposing benzene ring and the electronic influence of the substituents.
¹H NMR Spectroscopy
The proton NMR spectra of disubstituted [2.2]paracyclophanes are characterized by upfield shifts of the aromatic protons due to the shielding effect of the opposing aromatic ring. However, the degree of this shielding and the overall spectral pattern differ significantly between the pseudo-geminal and pseudo-ortho isomers.
In pseudo-geminal isomers, the substituents are held in close proximity, leading to significant through-space electronic interactions. This can result in a more pronounced deshielding of the aromatic protons adjacent to the substituents compared to the pseudo-ortho isomer, depending on the nature of the substituents. The symmetry of the pseudo-geminal isomer often leads to a simpler splitting pattern for the aromatic protons.
Conversely, the pseudo-ortho arrangement places the substituents in a staggered conformation. This generally results in a more complex and less symmetrical pattern in the aromatic region of the ¹H NMR spectrum. The through-space interaction between the substituents is less direct than in the pseudo-geminal case, leading to more subtle effects on the chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information. The strained nature of the [2.2]paracyclophane scaffold causes the bridgehead and ethylene bridge carbons to appear at characteristic chemical shifts. The key differences between the isomers are observed in the aromatic region.
For the pseudo-geminal isomer, the direct through-space interaction of the substituents can lead to a more significant electronic perturbation of the ipso-carbons and the carbons on the opposing ring that are in close proximity. This can result in a wider range of chemical shifts for the aromatic carbons compared to the pseudo-ortho isomer.
In the pseudo-ortho isomer, the electronic effects of the substituents are transmitted through the aromatic system and through space in a less direct manner. This often results in a more compressed range of chemical shifts for the aromatic carbons. A notable feature is the potential for a larger number of distinct aromatic carbon signals due to the lower symmetry of the molecule. For instance, the ¹³C spectrum of a pseudo-ortho diamino-octafluoro[2.2]paracyclophane has been reported and fully assigned for the first time, highlighting the utility of this technique in isomer discrimination.[1]
Table 1: Comparative ¹H and ¹³C NMR Data for Phosphinyl-oxazolinyl-[2.2]paracyclophanes
| Isomer | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Pseudo-geminal | 6.0-7.0 (complex multiplets) | 125-150 (distinct signals for substituted and unsubstituted carbons) |
| Pseudo-ortho | 5.5-7.2 (more complex and wider range of multiplets) | 128-148 (often a larger number of distinct signals due to lower symmetry) |
Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used. The data presented here are representative ranges based on published spectra.
Electronic Spectroscopy: Probing the π-π Interactions
The unique electronic structure of [2.2]paracyclophanes, arising from the strong transannular π-π interactions, gives rise to characteristic UV-Vis absorption and fluorescence spectra. The substitution pattern in pseudo-geminal and pseudo-ortho isomers modulates these interactions, leading to discernible spectroscopic differences.
UV-Vis Absorption Spectroscopy
The UV-Vis spectrum of the parent [2.2]paracyclophane exhibits a broad, structureless absorption band at longer wavelengths compared to simple benzene derivatives, which is attributed to the through-space delocalization of the π-electrons. In disubstituted derivatives, the position and intensity of these bands are influenced by the nature and position of the substituents.
In pseudo-geminal isomers, the direct alignment of the substituents can lead to strong through-space charge-transfer interactions, especially when one substituent is an electron-donating group and the other is an electron-withdrawing group. This can result in a significant red-shift of the longest wavelength absorption band compared to the corresponding monosubstituted or pseudo-ortho derivatives.
For pseudo-ortho isomers, the through-space interaction between the substituents is less direct. While still significant, the impact on the electronic transitions may be less pronounced than in the pseudo-geminal case. The absorption spectra of pseudo-ortho isomers often resemble a superposition of the spectra of the individual substituted benzene rings, with some perturbation due to the cyclophane structure. Studies on various diphenyl derivatives of [2.2]paracyclophane have shown that the strong absorption bands differ significantly among isomers due to different resonance interactions between the electron oscillators of the two chromophores.[2]
Fluorescence Spectroscopy
The fluorescence of [2.2]paracyclophanes is also highly sensitive to their substitution pattern. The parent compound exhibits excimer-like fluorescence due to the close proximity of the two benzene rings.
Pseudo-geminal isomers with appropriate donor-acceptor substituents can exhibit pronounced charge-transfer emission, often with large Stokes shifts.[3] This is a direct consequence of the through-space charge separation in the excited state, which is facilitated by the direct alignment of the donor and acceptor moieties.
In pseudo-ortho isomers, the charge-transfer character of the emission may be less pronounced. The fluorescence is more likely to be localized on one of the substituted aromatic rings, or to have a mixed character. The relative orientation of the transition dipole moments of the two chromophores plays a crucial role in determining the overall emission properties.
Table 2: Comparative Photophysical Properties of Disubstituted [2.2]Paracyclophanes
| Isomer | Typical λmax (abs) | Typical λmax (em) | Key Features |
| Pseudo-geminal | Red-shifted, potential for strong charge-transfer bands | Often red-shifted with large Stokes shifts, especially with D-A pairs | Strong through-space electronic communication |
| Pseudo-ortho | Absorption profile may resemble a superposition of chromophores | Emission may be more localized on one ring, smaller Stokes shifts | Weaker, less direct through-space interaction between substituents |
Note: The specific photophysical properties are highly dependent on the nature of the substituents and the solvent environment.
Experimental Protocols
The reliable synthesis and spectroscopic characterization of these isomers are crucial for their study and application. The following provides a general workflow for their preparation and analysis.
Synthesis of Disubstituted [2.2]Paracyclophanes
The synthesis of pseudo-geminal and pseudo-ortho disubstituted [2.2]paracyclophanes often starts from a common precursor, such as a dibromo-[2.2]paracyclophane. Regioselective functionalization can be achieved through various methods, including lithiation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions. The separation of the resulting isomers typically requires careful chromatography.
Step-by-Step Synthesis Workflow:
-
Starting Material: Begin with a suitable [2.2]paracyclophane precursor, such as 4,12-dibromo[2.2]paracyclophane.
-
First Substitution: Introduce the first functional group using an appropriate reaction, for example, a monolithiation followed by reaction with an electrophile.
-
Second Substitution: Introduce the second functional group. The choice of reaction conditions can influence the regioselectivity.
-
Isomer Separation: Carefully separate the pseudo-geminal and pseudo-ortho isomers using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of each isomer using NMR spectroscopy, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
Caption: General synthetic workflow for obtaining isomeric [2.2]paracyclophanes.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a pure sample of each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Carefully analyze the chemical shifts, coupling constants, and integration of the signals to confirm the substitution pattern.
UV-Vis and Fluorescence Spectroscopy:
-
Prepare dilute solutions of each isomer in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).
-
Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength where the compound absorbs strongly.
-
Determine the absorption and emission maxima (λmax) and, if possible, the fluorescence quantum yield.
Conclusion
The spectroscopic differences between pseudo-geminal and pseudo-ortho disubstituted [2.2]paracyclophanes are a direct manifestation of their distinct three-dimensional structures and the resulting through-space electronic interactions. NMR spectroscopy provides a definitive method for distinguishing between these isomers, with characteristic differences in the chemical shifts and splitting patterns of the aromatic protons and carbons. UV-Vis and fluorescence spectroscopy offer further insights into their electronic properties, revealing how the spatial arrangement of substituents influences π-π interactions and potential charge-transfer phenomena. A thorough understanding of these spectroscopic nuances is essential for the rational design and application of these fascinating molecules in fields ranging from materials science to medicinal chemistry.
References
- 1. Discrimination of pseudo-meta and pseudo-para diamino-octafluoro[2.2]paracyclophanes by (1)H, (19)F, and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From symmetric to asymmetric: tuning photophysical and rectifying properties in [2.2]paracyclophanes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4,16-Dibromo[2.2]paracyclophane: Benchmarking New and Established Methods
For Researchers, Scientists, and Drug Development Professionals
The unique structural and electronic properties of [2.2]paracyclophane (PCP) have established it as a valuable scaffold in diverse fields, including asymmetric catalysis, materials science, and drug discovery. The functionalization of the PCP core is crucial for its application, and among the key derivatives, 4,16-Dibromo[2.2]paracyclophane stands out as a versatile intermediate for further synthetic transformations. This guide provides an in-depth comparison of synthetic methodologies for obtaining this important compound, with a focus on providing actionable experimental data and insights to aid in method selection and optimization.
Introduction: The Significance of this compound
[2.2]Paracyclophane, with its two parallel benzene rings held in close proximity by ethylene bridges, exhibits significant transannular electronic interactions and inherent planar chirality when appropriately substituted. These features make it a privileged structure in the design of novel ligands for asymmetric catalysis and functional materials with unique chiroptical properties. The introduction of bromine atoms at the 4 and 16 positions (the pseudo-para positions) provides synthetic handles for a variety of cross-coupling reactions, allowing for the construction of more complex and functionalized PCP derivatives. The efficiency and regioselectivity of the synthesis of this compound are therefore of paramount importance for the advancement of PCP chemistry.
Benchmarking Synthetic Strategies
The primary route to this compound is through the direct electrophilic bromination of the parent [2.2]paracyclophane. However, this reaction can lead to a mixture of regioisomers, making the choice of reaction conditions critical for maximizing the yield of the desired product and simplifying its purification. In recent years, newer methodologies for the functionalization of aromatic systems, such as transition metal-catalyzed C-H activation, have emerged, offering potential for improved selectivity.
Method 1: Classical Electrophilic Bromination with Iron Catalyst
The traditional approach to the dibromination of [2.2]paracyclophane involves the use of elemental bromine with a Lewis acid catalyst, typically iron filings or ferric chloride. This method is straightforward to implement but suffers from modest regioselectivity.
Causality Behind Experimental Choices: The iron catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic rings of the [2.2]paracyclophane. The choice of a non-polar solvent like chloroform or carbon tetrachloride is typical for such reactions. The regioselectivity is governed by the electronic and steric properties of the PCP scaffold, with the pseudo-para and pseudo-ortho positions being the most reactive sites for electrophilic attack.
Method 2: Improved Electrophilic Bromination in Dichloromethane
An advancement on the classical method involves a change of solvent from carbon tetrachloride or chloroform to dichloromethane. This seemingly minor change has been reported to significantly improve the isolated yield of the desired 4,16-dibromo isomer.
Causality Behind Experimental Choices: The increased polarity of dichloromethane compared to carbon tetrachloride can influence the stability of the reaction intermediates and the solubility of the product isomers. The lower solubility of the 4,16-dibromo isomer in dichloromethane facilitates its precipitation from the reaction mixture, driving the equilibrium towards its formation and simplifying the isolation process.
Method 3: Modern Approaches - Palladium-Catalyzed C-H Activation
While not yet widely reported specifically for the synthesis of this compound, palladium-catalyzed C-H activation represents a state-of-the-art strategy for the regioselective functionalization of aromatic compounds.[1] These methods often employ a directing group to achieve high selectivity, which could potentially be applied to the specific synthesis of the pseudo-para isomer.
Causality Behind Experimental Choices: In a hypothetical palladium-catalyzed approach, a directing group temporarily attached to the [2.2]paracyclophane scaffold would coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This would enable the selective cleavage of that bond and subsequent functionalization with a bromine source. This method offers the promise of high regioselectivity, potentially avoiding the formation of isomeric mixtures.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the established synthetic methods for this compound.
| Method | Reagents | Solvent | Yield of 4,16-isomer | Key Advantages | Key Disadvantages |
| Classical Electrophilic Bromination | Br₂, Fe | Chloroform | ~26% | Simple setup, readily available reagents. | Modest yield, formation of multiple isomers requiring careful purification. |
| Improved Electrophilic Bromination | Br₂, Fe | Dichloromethane | ~38% | Improved yield, simplified purification due to product precipitation. | Still produces isomeric byproducts. |
| Palladium-Catalyzed C-H Activation | Pd catalyst, oxidant, Br source | Various | Potentially High | High regioselectivity, milder reaction conditions possible. | Requires synthesis of a directed substrate, catalyst cost and sensitivity. |
Experimental Protocols
Detailed Protocol for Improved Electrophilic Bromination
This protocol is based on the improved method reported for the synthesis of this compound.
Materials:
-
[2.2]Paracyclophane
-
Bromine
-
Iron filings
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend [2.2]paracyclophane and a catalytic amount of iron filings in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the red color of bromine disappears.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, enriched in the 4,16-dibromo isomer, can be purified by crystallization from a suitable solvent (e.g., chloroform or a mixture of dichloromethane and hexanes). The low solubility of the 4,16-isomer facilitates its isolation.
Visualization of Synthetic Pathways
Electrophilic Bromination of [2.2]Paracyclophane
Caption: Classical and improved electrophilic bromination workflow.
Conceptual Palladium-Catalyzed C-H Bromination
Caption: A conceptual workflow for a modern, highly selective synthesis.
Conclusion and Future Outlook
The direct electrophilic bromination of [2.2]paracyclophane remains the most practical and widely used method for the synthesis of this compound. The improved protocol using dichloromethane offers a tangible increase in yield and simplifies the purification process, making it the current method of choice for many applications.
The future of this compound synthesis may lie in the development of highly regioselective methods, such as transition metal-catalyzed C-H activation. While still in their nascent stages for this specific application, these advanced synthetic tools hold the promise of eliminating the formation of isomeric byproducts, thereby streamlining the synthesis and purification of this valuable chemical building block. Further research in this area is warranted to unlock the full potential of [2.2]paracyclophane chemistry.
References
A Researcher's Guide to Electronic Communication in [2.2]Paracyclophane Isomers: A Comparative DFT Perspective
This guide provides an in-depth comparative analysis of electronic communication in the primary isomers of [2.2]paracyclophane, leveraging the power of Density Functional Theory (DFT). For researchers, materials scientists, and drug development professionals, understanding the nuanced interplay between molecular geometry and electronic properties is paramount. [2.2]Paracyclophane and its isomers serve as exceptional model systems for studying intramolecular through-space and through-bond interactions, phenomena that are fundamental to the design of novel organic electronics, chiral catalysts, and advanced functional materials.[1][2]
This document moves beyond a simple recitation of data, offering a causal explanation for the observed electronic behaviors. We will explore why specific DFT functionals are chosen, how to interpret the resulting data, and how these computational insights correlate with experimental observations.
The World of [2.2]Paracyclophanes: More Than Meets the Eye
[2.2]Paracyclophane (PCP) is a fascinating hydrocarbon, first synthesized in 1949, where two benzene rings are forced into close proximity by two-carbon bridges.[3] This strained yet stable architecture creates a unique electronic environment, making it a cornerstone scaffold in supramolecular chemistry and materials science.[2][4] The specific connectivity of the ethylene bridges to the benzene rings gives rise to distinct isomers, each with a unique geometric and electronic profile.
The primary isomers of interest are:
-
[2.2]Paracyclophane (p-p): The most studied isomer, featuring a face-to-face arrangement of the two para-substituted benzene rings.
-
[2.2]Metacyclophane (m-m): Can exist in two conformations, syn and anti, with the meta-substituted rings arranged in a stepped or offset fashion.[5]
-
[2.2]Metaparacyclophane (m-p): An asymmetric isomer combining meta and para linkages.[6][7]
The central theme of this guide is electronic communication : the way in which the two aromatic decks "talk" to each other. This communication occurs primarily through two mechanisms:
-
Through-Space Interaction: The direct overlap of the π-orbitals of the two spatially close aromatic rings. This is a non-covalent interaction, dominant in the para isomer.[8][9]
-
Through-Bond Interaction: Electronic effects that are transmitted through the σ-bonds of the connecting ethylene bridges.
The balance between these two pathways is dictated by the isomeric form and is the key determinant of the molecule's optoelectronic properties.
The Computational Microscope: Why DFT?
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. It allows us to model the electronic structure of molecules and predict properties like molecular orbital energies, charge distribution, and reaction energetics.
Causality Behind Method Selection:
For cyclophanes, the choice of DFT functional is critical. The significant through-space component involves non-covalent interactions, particularly dispersion forces, which are not well-described by standard functionals like B3LYP.[9] Therefore, it is imperative to use functionals that account for these effects.
-
Recommended Functionals: Methods like M06-2X , B97-D , or dispersion-corrected functionals such as ωB97X-D and B3LYP-D3 are highly recommended.[10] These functionals provide more accurate geometries and interaction energies, which are crucial for a meaningful comparison.
-
Basis Sets: A flexible basis set is necessary to accurately describe the electron distribution, especially the diffuse π-systems. The 6-31+G(d,p) basis set represents a good starting point, offering a balance between accuracy and computational demand for geometry optimizations.[4][6][7][9] More accurate single-point energy calculations can benefit from larger basis sets.
The following logical diagram illustrates the decision-making process for setting up a DFT study on cyclophanes.
Caption: Workflow for a DFT study of paracyclophane isomers.
Comparative Analysis: How Isomerism Governs Electronic Behavior
The structural differences between the isomers lead to profound variations in their electronic communication, stability, and aromaticity.
Structural and Energetic Comparison
The enforced proximity of the benzene rings induces significant strain. This strain energy, along with the repulsive and attractive forces between the π-clouds, determines the relative stability of the isomers.[4][6][7] Computational studies consistently show the stability order to be: [2.2]paracyclophane > [2.2]metaparacyclophane > [2.2]metacyclophane .[4][6]
| Property | [2.2]Paracyclophane | [2.2]Metaparacyclophane | [2.2]Metacyclophane (anti) |
| Symmetry | D2 | C1 | C2h |
| Shortest Inter-ring C-C Distance (Å) | ~2.8 Å | ~2.7 Å | ~2.7 Å |
| Relative Strain Energy (kcal/mol) | 0 (Reference) | ~2-3 | ~5-6 |
| Dominant Interaction | Through-Space | Mixed | Through-Bond/Weak Through-Space |
| HOMO-LUMO Gap (eV) | ~4.5 - 5.0 | ~5.0 - 5.5 | ~5.5 - 6.0 |
Note: Values are approximate and depend on the level of theory used. They are provided for comparative purposes.
Electronic Communication Pathways
The nature of the electronic communication is best understood by examining the frontier molecular orbitals (HOMO and LUMO).
-
[2.2]Paracyclophane: Exhibits strong through-space coupling. The HOMO is an antibonding combination of the individual ring π-orbitals, while the LUMO is a bonding combination.[9][11] This interaction leads to a significant splitting of the orbital energies and a consequently smaller HOMO-LUMO gap, which is responsible for its characteristic red-shifted absorption spectrum.[12]
-
[2.2]Metacyclophane: The offset arrangement of the rings in the anti conformer minimizes direct π-orbital overlap. Therefore, through-space communication is significantly weaker. Electronic effects are primarily mediated through the sigma framework of the bridges.
-
[2.2]Metaparacyclophane: As an intermediate case, it displays a complex mix of both through-space and through-bond interactions, localized to the regions of closest contact between the rings.
The following diagram visualizes the dominant electronic interaction pathways in the para and meta isomers.
Caption: Dominant electronic communication pathways in isomers.
Experimental Validation: Where Theory Meets Reality
Computational predictions from DFT are most powerful when they can be validated by experimental data.
-
UV-Vis Spectroscopy: The absorption spectrum of [2.2]paracyclophane shows distinct bands at longer wavelengths (around 300 nm) compared to simple benzene derivatives.[12] This bathochromic (red) shift is a direct experimental signature of the strong through-space interaction and the reduced HOMO-LUMO gap predicted by DFT.
-
Photoelectron Spectroscopy (PES): PES experiments directly probe the energies of molecular orbitals. For [2.2]paracyclophane, PES clearly shows a splitting of the highest occupied π-orbitals, providing definitive evidence of the strong transannular interaction between the two decks.[9]
-
Cyclic Voltammetry (CV): CV can be used to determine the oxidation potentials of molecules, which correlate with the HOMO energy. For derivatives of [2.2]paracyclophane where the two decks are electronically distinct, CV can sometimes resolve two separate oxidation waves, with the splitting between them providing a measure of the electronic coupling.[13]
A Practical Workflow: DFT Protocol for Analyzing [2.2]Paracyclophane
This section provides a generalized, step-by-step protocol for performing a DFT analysis on a [2.2]paracyclophane isomer using a program like Gaussian.
Step 1: Building the Input Structure
-
Construct the initial 3D coordinates of the desired isomer (e.g., [2.2]paracyclophane) using a molecular editor like GaussView or Avogadro.
Step 2: Geometry Optimization and Frequency Analysis
-
Objective: To find the lowest energy structure of the molecule.
-
Example Gaussian Keyword Line: #p B3LYP-D3/6-31G(d) Opt Freq
-
Causality: The Opt keyword requests a geometry optimization. Freq is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data. The B3LYP-D3 functional is a cost-effective choice that includes vital dispersion corrections.
Step 3: Single-Point Energy Calculation
-
Objective: To obtain a more accurate electronic energy using the optimized geometry.
-
Example Gaussian Keyword Line: #p M062X/6-311+G(d,p) Geom=Check Guess=Read
-
Causality: A more robust functional (M06-2X) and a larger basis set (6-311+G(d,p)) are used for higher accuracy. Geom=Check and Guess=Read use the geometry and orbitals from the previous optimization step to save computational time.
Step 4: Analysis of Results
-
Molecular Orbitals: Visualize the HOMO and LUMO to qualitatively assess the nature of the through-space interaction.
-
Aromaticity: Calculate Nucleus-Independent Chemical Shift (NICS) values at the center of the benzene rings to quantify changes in aromaticity. A less negative (or positive) NICS value indicates a loss of aromaticity due to ring distortion.[4][6][7]
-
Electronic Coupling: For a quantitative measure, advanced techniques like constrained DFT (CDFT) or fragment-based approaches can be used to calculate the electronic coupling matrix element (Hab).[14]
The following diagram outlines this computational workflow.
Caption: Standard DFT workflow for analyzing paracyclophanes.
Conclusion and Outlook
DFT studies provide invaluable, atom-level insights into the structure-property relationships governing electronic communication in [2.2]paracyclophane isomers. The key takeaway is that the geometric constraints imposed by isomerism directly control the balance between through-space and through-bond interactions, ultimately defining the molecule's electronic fingerprint. [2.2]Paracyclophane, with its cofacial rings, is dominated by strong through-space coupling, whereas its meta-linked isomers exhibit much weaker and more complex interactions.
These fundamental principles are now being applied to design sophisticated molecular architectures. By strategically functionalizing the paracyclophane scaffold, researchers can fine-tune electronic properties for applications in:
-
Organic Electronics: Creating π-stacked conjugated polymers with enhanced charge transport capabilities.[2][15]
-
Chiral Materials: Using the inherent planar chirality of substituted paracyclophanes to develop materials for circularly polarized luminescence (CPL).[12]
-
Molecular Wires: Exploiting through-space conjugation for energy and electron transport at the single-molecule level.[16]
The continued synergy between predictive computational modeling and innovative synthetic chemistry will undoubtedly unlock new frontiers for this remarkable class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A computational study of [2.2]cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Shaping the 3D architecture of [2.2]paracyclophanes: from selective functionalization to functional luminophores [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Handling of 4,16-Dibromo[2.2]paracyclophane: A Guide to Essential Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
As the demand for novel molecular architectures in drug development and materials science continues to grow, so does the importance of safely handling unique chemical entities like 4,16-Dibromo[2.2]paracyclophane. This guide provides a focused, procedural framework for the safe handling and disposal of this brominated aromatic compound, ensuring the protection of researchers and the integrity of their work.
Hazard Identification and Risk Mitigation
This compound is a halogenated aromatic compound that presents specific health and safety challenges. Based on available safety data, the primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for mitigating risk.
Essential Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound, grounded in established safety protocols for halogenated aromatic compounds.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[1][4] |
| Skin Protection | Nitrile or Neoprene gloves, a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the solvents being used and have a suitable breakthrough time.[4][5][6] |
| Respiratory Protection | Work within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4] |
Step-by-Step Safe Handling Protocol
Adherence to a strict, repeatable workflow is paramount for safety. The following protocol details the necessary steps from preparation to post-handling cleanup.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the full complement of PPE as outlined in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment should be placed within the fume hood before introducing the chemical.
Handling:
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Use appropriate, dedicated tools to minimize the risk of spills and cross-contamination.
-
Perform the Procedure: Conduct all experimental steps within the chemical fume hood with the sash at the lowest practical height.
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical, following laboratory-specific procedures.
-
Waste Segregation: All disposable materials, including contaminated gloves and wipes, must be placed in a designated, sealed container for halogenated organic waste.
-
Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal service.[7]
The following diagram illustrates the critical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan for Brominated Organic Compounds
As a brominated organic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste.
-
Waste Collection: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this compound.
-
Disposal Method: The primary recommended disposal method is incineration at a licensed hazardous waste facility equipped with appropriate scrubbers and emission controls to manage byproducts.[8] Never dispose of this chemical down the drain or in general waste.
-
Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national environmental regulations for hazardous waste.[8]
By implementing these rigorous safety and disposal protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. hsa.ie [hsa.ie]
- 7. community.preproom.org [community.preproom.org]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
